molecular formula C3H5NO B165350 Lactonitrile CAS No. 78-97-7

Lactonitrile

Cat. No.: B165350
CAS No.: 78-97-7
M. Wt: 71.08 g/mol
InChI Key: WOFDVDFSGLBFAC-UHFFFAOYSA-N
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Description

Straw colored liquid. Used as a solvent /intermediate in production of ethyl lactate and lactic acid. (EPA, 1998)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxypropanenitrile
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InChI

InChI=1S/C3H5NO/c1-3(5)2-4/h3,5H,1H3
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InChI Key

WOFDVDFSGLBFAC-UHFFFAOYSA-N
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Canonical SMILES

CC(C#N)O
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Molecular Formula

C3H5NO
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DSSTOX Substance ID

DTXSID6025432
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Molecular Weight

71.08 g/mol
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Physical Description

Straw colored liquid. Used as a solvent /intermediate in production of ethyl lactate and lactic acid. (EPA, 1998), Straw-colored liquid; [Hawley] Yellow to orange liquid; [MSDSonline]
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Boiling Point

360 to 363 °F at 760 mmHg Slight decomposition (EPA, 1998), 221 °C
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Flash Point

170 °F (EPA, 1998), 76.6 °C, 171 °F (77 °C) (closed cup)
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Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), Soluble in water and alcohol; insoluble in petroleum ether and carbon disulfide., Miscible in water and ethanol; soluble in ethyl ether and chloroform.
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Density

0.9877 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.9877 @ 20 °C/4 °C
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Vapor Density

2.45 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.45 (Air= 1)
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Vapor Pressure

10 mmHg at 165.2 °F (EPA, 1998), 0.11 [mmHg], 1.19X10-1 mm Hg @ 25 °C
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Color/Form

YELLOW LIQUID, Straw-colored liq

CAS No.

78-97-7, 42492-95-5
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Melting Point

-40 °F (EPA, 1998), -40 °C
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Foundational & Exploratory

Lactonitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactonitrile (2-hydroxypropanenitrile), a cyanohydrin derived from acetaldehyde (B116499), is a pivotal intermediate in the chemical synthesis of lactic acid and its esters.[1] Its bifunctional nature, possessing both a hydroxyl and a nitrile group, imparts unique reactivity, making it a subject of interest in organic synthesis and as a solvent. This guide provides an in-depth overview of this compound's chemical formula, structure, physicochemical properties, synthesis, and spectral characterization. Detailed experimental protocols for its synthesis and purification are presented, along with a thorough analysis of its spectroscopic data.

Chemical Formula and Structure

This compound is an organic compound with the chemical formula C₃H₅NO .[2] Its structure features a central carbon atom bonded to a methyl group (-CH₃), a hydroxyl group (-OH), a cyano group (-C≡N), and a hydrogen atom. This arrangement classifies it as the cyanohydrin of acetaldehyde.[2]

Key Structural Identifiers:

  • IUPAC Name: 2-hydroxypropanenitrile[3]

  • CAS Number: 78-97-7[3]

  • Molecular Weight: 71.08 g/mol [3]

  • SMILES: CC(C#N)O[3]

  • InChI: InChI=1S/C3H5NO/c1-3(5)2-4/h3,5H,1H3[3]

Physicochemical Properties

This compound is a colorless to straw-colored liquid under standard conditions.[2][4] Its key physical and chemical properties are summarized in the table below.

PropertyValueReferences
Melting Point -40 °C[2]
Boiling Point 183 °C (with slight decomposition)[4]
Density 0.9877 g/cm³ at 20 °C[5]
Solubility Soluble in water, ethanol, and ether. Insoluble in petroleum ether and carbon disulfide.[6]
Flash Point 77 °C (171 °F)[6]
Refractive Index 1.404 at 20 °C[5]

Synthesis and Purification

The primary industrial method for synthesizing this compound is the base-catalyzed nucleophilic addition of hydrogen cyanide to acetaldehyde.[2]

Synthesis Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of acetaldehyde. The resulting alkoxide is then protonated to yield the cyanohydrin.

This compound Synthesis Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation Acetaldehyde CH₃CHO Intermediate CH₃CH(O⁻)C≡N Acetaldehyde->Intermediate + ⁻C≡N Cyanide ⁻C≡N Intermediate_2 CH₃CH(O⁻)C≡N This compound CH₃CH(OH)C≡N Intermediate_2->this compound + H₂O H2O H₂O Hydroxide (B78521) ⁻OH

Figure 1. Synthesis mechanism of this compound.
Experimental Protocol: Synthesis

This protocol is adapted from a patented industrial process and should be performed by trained professionals in a well-ventilated fume hood due to the highly toxic nature of hydrogen cyanide.

Materials:

  • Acetaldehyde (CH₃CHO)

  • Hydrogen Cyanide (HCN)

  • Sodium Hydroxide (NaOH) solution (e.g., 1 M) as a catalyst

  • Sulfuric Acid (H₂SO₄) for stabilization[6]

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, combine acetaldehyde and a catalytic amount of sodium hydroxide solution.

  • Cool the mixture to a temperature between -10 and 20 °C.[6]

  • Slowly add hydrogen cyanide to the acetaldehyde solution while maintaining the temperature. This reaction is exothermic and requires careful temperature control to minimize the formation of byproducts like crotonaldehyde.[6]

  • After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.

  • Upon completion, stabilize the crude this compound by adding a small amount of sulfuric acid to prevent its decomposition back to the starting materials.[6]

Experimental Protocol: Purification by Fractional Distillation

Crude this compound can be purified by fractional distillation to remove unreacted starting materials and byproducts.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Vacuum source (optional, for vacuum distillation)

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Place the crude this compound in the round-bottom flask with boiling chips.

  • Begin heating the flask gently. The temperature at the distillation head should be monitored closely.

  • Lower boiling point impurities will distill first.

  • Collect the this compound fraction at its boiling point (approximately 90 °C at 17 mmHg or 183 °C at atmospheric pressure, though distillation at lower pressure is recommended to avoid decomposition).[5]

  • The purity of the collected fractions can be monitored by techniques such as gas chromatography or NMR spectroscopy.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification s1 Combine Acetaldehyde and NaOH s2 Cool to -10 to 20 °C s1->s2 s3 Slowly Add Hydrogen Cyanide s2->s3 s4 Stir to Completion s3->s4 s5 Stabilize with H₂SO₄ s4->s5 p1 Setup Fractional Distillation s5->p1 Crude Product p2 Heat Crude this compound p1->p2 p3 Collect Fractions at Boiling Point p2->p3 p4 Monitor Purity p3->p4

Figure 2. Experimental workflow for synthesis and purification.

Spectral Data and Analysis

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound typically shows a quartet for the methine proton (CH) due to coupling with the methyl protons, and a doublet for the methyl protons (-CH₃) due to coupling with the methine proton. The hydroxyl proton (-OH) often appears as a broad singlet.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will exhibit three distinct signals corresponding to the methyl carbon, the methine carbon, and the nitrile carbon.

¹H NMR Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CH₃~1.6Doublet~6-7
-CH~4.6Quartet~6-7
-OHVariableBroad SingletN/A
¹³C NMR Chemical Shift (δ, ppm)
-CH₃~20
-CH(OH)CN~50
-C≡N~120

Note: Exact chemical shifts can vary depending on the solvent used.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for its functional groups.

Functional Group Wavenumber (cm⁻¹) Appearance
O-H stretch (hydroxyl)3600 - 3200Broad
C≡N stretch (nitrile)2260 - 2240Sharp, medium intensity
C-H stretch (alkane)3000 - 2850Medium to strong
C-O stretch (alcohol)1260 - 1000Strong
Mass Spectrometry (MS)

In electron ionization mass spectrometry, the molecular ion peak (M⁺) for this compound may be observed at m/z = 71. Common fragmentation patterns include the loss of a methyl group (M-15) to give a peak at m/z = 56, and the loss of the cyanide radical (M-26) resulting in a peak at m/z = 45.

Figure 3. Chemical structure of this compound.

Safety and Handling

This compound is classified as a highly toxic substance.[2] It can be fatal if swallowed, inhaled, or absorbed through the skin. It is a source of highly toxic hydrogen cyanide gas, especially upon heating or in the presence of strong acids or bases.[6] All handling of this compound should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, lab coat, and eye protection.

Conclusion

This compound is a valuable chemical intermediate with a well-defined structure and reactivity. This guide has provided a detailed overview of its chemical and physical properties, along with practical experimental protocols for its synthesis and purification. The included spectral data serves as a reference for researchers and professionals in the fields of chemistry and drug development for the characterization and quality control of this compound. Due to its high toxicity, stringent safety precautions are paramount when working with this compound.

References

Physicochemical and Spectroscopic Data

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Lactonitrile (CAS 78-97-7)

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 78-97-7, is an organic compound classified as a cyanohydrin.[1][2] Its chemical formula is C₃H₅NO, and it is structurally characterized by the presence of both a hydroxyl (-OH) and a nitrile (-CN) group attached to the same carbon atom.[2][3] Also known by its IUPAC name, 2-hydroxypropanenitrile, and synonyms such as acetaldehyde (B116499) cyanohydrin, it is a colorless to pale yellow liquid.[1][4][5] this compound is a crucial intermediate in the industrial synthesis of lactic acid and its esters, particularly ethyl lactate, and also serves as a polar aprotic solvent in various chemical reactions.[3][4][6] Its bifunctional nature makes it a versatile building block in organic synthesis.[4] However, due to its ability to release highly toxic hydrogen cyanide, it is classified as an extremely hazardous substance and requires stringent handling protocols.[1][2][3]

The physical, chemical, and spectral properties of this compound are summarized below. This data is essential for its handling, application in synthesis, and analytical characterization.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 78-97-7[3][4][6][7][8]
Molecular Formula C₃H₅NO[3][4][8]
Molecular Weight 71.08 g/mol [2][3][4][8]
Appearance Colorless to pale yellow/straw-colored liquid[1][4][7]
Melting Point -40 °C / -40.15 °C[1][3][6][7][8][9]
Boiling Point 183 °C (slight decomposition); 90 °C (at 17 mm Hg); 160.96 °C[3][6][7][8]
Density 0.991 g/mL (at 20 °C); 0.9877 g/cm³ (at 20 °C)[6][7][8][9]
Flash Point 77 °C[7][8][10]
Vapor Pressure 0.119 - 0.222 mmHg (at 25 °C)[6][8]
Refractive Index 1.404 (n20/D)[7][8]
Solubility Soluble in water, alcohol, ethanol, ether, chloroform. Insoluble in petroleum ether, carbon disulfide.[3][5][7][8]
pKa (Predicted) 11.38 ± 0.20[8]
Spectral Data
Spectrum TypeParameters and ObservationsSource(s)
¹H NMR Solvent: CDCl₃; Standard: TMS[5][11]
¹³C NMR Solvent: CDCl₃; Standard: TMS[12][13]
Infrared (IR) Data available[5][12]
Mass Spectrometry (MS) Data available[5][12]
Raman Spectroscopy Data available[5][12]

Synthesis and Experimental Protocols

The primary industrial method for synthesizing this compound is the base-catalyzed addition of hydrogen cyanide to acetaldehyde.[1][2][3]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol outlines a representative procedure for the synthesis of this compound. Warning: This reaction involves extremely toxic hydrogen cyanide and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures.

Materials:

  • Acetaldehyde (CH₃CHO)

  • Hydrogen Cyanide (HCN) or a stabilized solution thereof

  • Sodium Hydroxide (B78521) (NaOH), 20% aqueous solution

  • Sulfuric Acid (H₂SO₄), concentrated

  • Ice-water bath

  • Reaction flask equipped with a stirrer, dropping funnel, and thermometer

Procedure:

  • Equimolar amounts of acetaldehyde and hydrogen cyanide are prepared.[7][8]

  • The reaction flask containing acetaldehyde is cooled to a temperature between -10 °C and 20 °C using an ice-water bath.[2][7][8] Precise temperature control is crucial to minimize the formation of byproducts like crotonaldehyde (B89634) via aldol (B89426) condensation.[2]

  • A catalytic amount (e.g., 1.5% of the total mass) of 20% sodium hydroxide solution is added to the acetaldehyde.[6][7][8]

  • Hydrogen cyanide is added dropwise to the stirred mixture while maintaining the temperature within the specified range.[3]

  • After the addition is complete, the reaction is allowed to proceed until completion.

  • Upon completion, the reaction mixture is stabilized by the addition of a small amount of concentrated sulfuric acid to neutralize the basic catalyst and prevent the decomposition of this compound back to its starting materials.[2][7][8]

  • The resulting this compound can be purified by distillation.[14][15] Recent patents suggest that using purified acetaldehyde (reducing high-boiling-point contaminants) and non-iron reactors can significantly improve the purity of the final product to over 99.5%.[2]

G Industrial Synthesis Workflow for this compound cluster_0 Raw Materials cluster_1 Process Steps cluster_2 Catalyst cluster_3 Final Product acetaldehyde Raw Acetaldehyde distill_acet 1. Distillation of Acetaldehyde (Impurities >25°C removed) acetaldehyde->distill_acet hcn Hydrogen Cyanide (HCN) reaction 2. Cyanohydrin Formation (-10 to 20°C, Non-Iron Reactor) hcn->reaction distill_acet->reaction Purified Acetaldehyde stabilize 3. Stabilization (Sulfuric Acid Addition) reaction->stabilize Crude this compound purify 4. Purification (Distillation) stabilize->purify product High-Purity This compound (>99.5%) purify->product catalyst NaOH (aq) catalyst->reaction

Caption: Industrial workflow for high-purity this compound synthesis.

Chemical Reactivity and Applications

Reactivity Profile

This compound's reactivity is dominated by its two functional groups. It is sensitive to moisture and can hydrolyze.[4] It is incompatible with strong acids, strong bases, strong reducing agents, and strong oxidizers.[7][8] Under alkaline conditions or when heated above 90°C, it decomposes to release highly toxic hydrogen cyanide gas.[2][7] This decomposition is exothermic and poses a significant safety risk.[2]

The most important industrial reaction is its hydrolysis using sulfuric acid to produce lactic acid and ammonium (B1175870) bisulfate.[7][8][14] This process is a key chemical route to racemic lactic acid.[14][16]

G Key Chemical Relationships of this compound cluster_reactants Synthesis cluster_products Applications / Derivatives This compound This compound (CH₃CH(OH)CN) lactic_acid Lactic Acid This compound->lactic_acid Hydrolysis (H₂SO₄) lactamide Lactamide This compound->lactamide Hydration acetaldehyde Acetaldehyde acetaldehyde->this compound + NaOH (cat.) hcn Hydrogen Cyanide hcn->this compound + NaOH (cat.) ethyl_lactate Ethyl Lactate lactic_acid->ethyl_lactate Esterification

Caption: Synthesis and primary applications of this compound.

Primary Applications
  • Chemical Intermediate: The main industrial application is as an intermediate in the production of lactic acid and its esters, such as ethyl lactate, which is used as a solvent and flavoring agent.[1][3][6][7][8]

  • Solvent: this compound can be used as a polar aprotic solvent for a range of polar and non-polar compounds in synthetic reactions.[3][6]

  • Organic Synthesis: It serves as a reactant for synthesizing various organic molecules, including lactamide.[4][8]

  • Research: Emerging research has explored its potential use as a natural insecticide.[3]

Toxicological Profile and Safety

This compound is classified as an extremely hazardous substance due to its high toxicity.[2][6] Exposure can occur through inhalation, ingestion, or skin absorption, with the potential for fatal outcomes.[3][17][18]

Health Hazards and Toxicity Data
Hazard InformationDescriptionSource(s)
Hazard Class 6.1(a) (Toxic)[7][8]
Hazard Codes T+ (Very Toxic), T (Toxic)[7][8]
Route of Exposure Inhalation, Ingestion, Dermal/Eye Contact[2][3][17]
Acute Effects Symptoms are similar to cyanide poisoning: headache, dizziness, rapid heart rate followed by slow heart rate, respiratory distress, convulsions, and coma. Skin and mucous membranes may appear cherry-red.[3][17][19]
Chronic Effects Limited evidence suggests long-term exposure may lead to cumulative health effects, potentially including thyroid dysfunction.[2][18]
Regulatory Status Listed as an EPA Extremely Hazardous Substance (S302).[1][6]
Mechanism of Toxicity

The toxicity of this compound is primarily attributed to its decomposition and release of the cyanide ion (CN⁻).[2] Cyanide is a potent inhibitor of cellular respiration. It binds to the ferric (Fe³⁺) ion in cytochrome c oxidase (also known as Complex IV) within the mitochondrial electron transport chain.[2] This binding prevents the transfer of electrons to oxygen, halting aerobic respiration and the production of ATP. The resulting cellular hypoxia leads to rapid systemic failure.

G Toxicological Pathway of this compound cluster_mito Mitochondrial Respiration exposure Exposure to this compound (Inhalation, Dermal, Ingestion) release Metabolic Release of Cyanide Ion (CN⁻) exposure->release inhibition Inhibition of Cytochrome c Oxidase (Complex IV) release->inhibition mitochondrion Mitochondrion mitochondrion->inhibition block Electron Transport Chain Blocked inhibition->block atp ATP Production Halted block->atp hypoxia Cellular Hypoxia & Cytotoxic Anoxia atp->hypoxia symptoms Systemic Effects (CNS, Cardiovascular Failure) hypoxia->symptoms

Caption: Mechanism of this compound toxicity via cyanide poisoning.

Safe Handling and Storage
  • Handling: All work with this compound must be conducted in a chemical fume hood by trained personnel.[5][17] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and impervious clothing, is mandatory.[10][20] Avoid all personal contact.[18]

  • Storage: Store in a cool, dry, dark, and well-ventilated area in tightly sealed containers.[7][17] It is often stored in a refrigerator under an inert atmosphere (e.g., nitrogen).[7][8][20] Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[7][17]

  • Spills and First Aid: In case of exposure, immediately administer 100% oxygen and transport the victim to a healthcare facility.[17][19] Remove all contaminated clothing and wash the affected skin area thoroughly with soap and water.[17][20] For eye contact, flush with copious amounts of water for at least 15 minutes.[17][20]

References

A Technical Guide to the Spectroscopic Analysis of Lactonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for lactonitrile (2-hydroxypropanenitrile), a significant organic compound used as an intermediate in the synthesis of lactic acid esters. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols and workflow visualizations.

Spectroscopic Data Summary

The following tables summarize the essential quantitative spectroscopic data for this compound, facilitating easy reference and comparison.

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityAssignment
~1.6Doublet-CH₃
~4.6Quartet-CH
VariableSinglet (broad)-OH

Note: The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature.

¹³C NMR Data [1]

Chemical Shift (δ) ppmAssignment
23.3-CH₃
55.4-CH
121.5-C≡N
Wavenumber (cm⁻¹)AssignmentFunctional Group
3450-3300 (broad)O-H stretchAlcohol
2990-2940C-H stretchAlkane
2260-2240C≡N stretchNitrile
1460-1440C-H bendAlkane
1120-1080C-O stretchSecondary Alcohol

The mass spectrum of this compound is characterized by electron ionization (EI), leading to distinct fragmentation patterns.

Mass-to-Charge Ratio (m/z)Proposed FragmentRelative Intensity
71[CH₃CH(OH)CN]⁺• (Molecular Ion)Low
44[CH(OH)CN]⁺High
43[CH₃CO]⁺Moderate
29[CHO]⁺High
27[C₂H₃]⁺Very High (Base Peak)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of liquid this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent[2]

  • Tetramethylsilane (TMS) as an internal standard[3]

  • 5 mm NMR tubes

  • Pasteur pipette with glass wool plug

Procedure:

  • Sample Preparation:

    • Prepare a solution by dissolving 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, in approximately 0.6-0.7 mL of deuterated solvent in a small vial.[4]

    • Add a small amount of TMS to the solution to serve as an internal reference (0 ppm).

    • Filter the solution through a glass wool-plugged Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse-acquire sequence. Typically, 8 to 16 scans are sufficient.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A greater number of scans (e.g., 64 or more) will be necessary due to the lower natural abundance of ¹³C.[6]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum and identify multiplicities.

    • Pick and label the peaks in both ¹H and ¹³C spectra.

Objective: To obtain an IR spectrum of neat (undiluted) liquid this compound.

Materials:

  • This compound sample

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr)

  • Isopropanol and Kimwipes for cleaning

Procedure (using ATR):

  • Instrument Setup:

    • Ensure the ATR crystal is clean and free from any residues.

  • Background Spectrum:

    • Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

  • Sample Analysis:

    • Place a single drop of this compound directly onto the center of the ATR crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are averaged to improve the signal-to-noise ratio.[7]

  • Cleaning:

    • After the measurement, thoroughly clean the ATR crystal using a Kimwipe dampened with isopropanol.[8]

Objective: To obtain a mass spectrum of this compound and identify its molecular ion and fragmentation pattern.

Materials:

  • This compound sample

  • Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe.

Procedure (using a direct insertion probe):

  • Sample Preparation:

    • Load a small amount of liquid this compound into a capillary tube.

  • Instrument Setup:

    • The mass spectrometer is operated under a high vacuum. The ion source is typically heated to ensure sample vaporization.

  • Ionization and Analysis:

    • The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).[9]

    • This bombardment causes the this compound molecules to ionize and fragment.

    • The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition:

    • The detector records the abundance of each ion at its specific m/z value, generating the mass spectrum.

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Final Output Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent + TMS Sample->Prep_NMR Prep_IR Use Neat Liquid Sample->Prep_IR Prep_MS Load into Capillary/Injector Sample->Prep_MS NMR_Acq NMR Spectrometer Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer Prep_MS->MS_Acq Proc_NMR FT, Phasing, Calibration, Integration NMR_Acq->Proc_NMR Proc_IR Background Subtraction, Peak Identification IR_Acq->Proc_IR Proc_MS Identify Molecular Ion & Fragments MS_Acq->Proc_MS Output_NMR ¹H & ¹³C NMR Spectra Proc_NMR->Output_NMR Output_IR IR Spectrum Proc_IR->Output_IR Output_MS Mass Spectrum Proc_MS->Output_MS

Caption: General workflow for the spectroscopic analysis of a chemical sample.

Lactonitrile_Fragmentation M [CH₃CH(OH)CN]⁺• m/z = 71 (Molecular Ion) L_CH3 - •CH₃ M->L_CH3 L_HCN - HCN M->L_HCN L_OH - •OH M->L_OH F44 [CH(OH)CN]⁺ m/z = 44 F27 [C₂H₃]⁺ m/z = 27 (Base Peak) F43 [CH₃CO]⁺ m/z = 43 L_CO - CO F43->L_CO F29 [CHO]⁺ m/z = 29 L_CH3->F44 L_HCN->F43 L_CO->F27 L_OH->F29

Caption: Proposed fragmentation pathway for this compound in EI-MS.

References

Synthesis of Lactonitrile: A Comprehensive Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Synthesis of Lactonitrile from Acetaldehyde (B116499) and Hydrogen Cyanide, Detailing Reaction Mechanisms, Experimental Protocols, Catalysis, and Safety Considerations.

This technical guide provides a thorough overview of the synthesis of this compound, a crucial intermediate in the production of lactic acid and its esters.[1] Aimed at researchers, scientists, and professionals in drug development, this document outlines the fundamental chemical principles, detailed experimental procedures, and critical safety measures associated with the reaction between acetaldehyde and hydrogen cyanide.

Introduction

This compound, also known as 2-hydroxypropanenitrile or acetaldehyde cyanohydrin, is an organic compound with the chemical formula CH₃CH(OH)CN.[2] It serves as a key precursor in various industrial chemical syntheses, most notably in the production of racemic lactic acid through hydrolysis.[1] The synthesis of this compound is achieved via the nucleophilic addition of hydrogen cyanide to acetaldehyde, a classic example of cyanohydrin formation.[3][4]

Reaction Mechanism and Kinetics

The formation of this compound proceeds through the nucleophilic attack of the cyanide anion (CN⁻) on the electrophilic carbonyl carbon of acetaldehyde. This reaction is typically base-catalyzed, as the cyanide ion is a more potent nucleophile than hydrogen cyanide itself.[3] The mechanism can be summarized in two key steps:

  • Nucleophilic Addition: The cyanide ion attacks the carbonyl carbon of acetaldehyde, breaking the carbon-oxygen pi bond and forming a tetrahedral alkoxide intermediate.

  • Protonation: The negatively charged oxygen atom of the alkoxide intermediate is protonated by a proton source, typically undissociated hydrogen cyanide or a protic solvent, to yield the final this compound product.

The overall reaction is reversible, with the equilibrium position influenced by factors such as pH and temperature. Kinetic studies of cyanohydrin formation indicate that the reaction rate is dependent on the concentrations of both the carbonyl compound and the cyanide ion.

Reaction_Mechanism Acetaldehyde Acetaldehyde (CH₃CHO) Alkoxide Tetrahedral Alkoxide Intermediate Acetaldehyde->Alkoxide + CN⁻ HCN Hydrogen Cyanide (HCN) Cyanide_Ion Cyanide Ion (CN⁻) HCN->Cyanide_Ion + Base Base Base (cat.) This compound This compound (CH₃CH(OH)CN) Alkoxide->this compound + H⁺

Caption: Reaction mechanism for the base-catalyzed synthesis of this compound.

Experimental Protocols

Several protocols for the synthesis of this compound have been reported, with variations in catalysts, solvents, and reaction conditions. Below are representative experimental procedures.

General Laboratory-Scale Synthesis

Materials:

  • Acetaldehyde (purified)

  • Hydrogen cyanide or a cyanide salt (e.g., sodium cyanide, potassium cyanide)

  • Basic catalyst (e.g., sodium hydroxide, triethylamine)

  • Anhydrous solvent (optional, e.g., ethanol)

  • Acid for neutralization (e.g., sulfuric acid)

Procedure:

  • In a well-ventilated fume hood, a reaction vessel equipped with a stirrer, thermometer, and dropping funnel is charged with purified acetaldehyde.

  • A catalytic amount of a basic catalyst is added to the acetaldehyde.

  • The reaction mixture is cooled in an ice bath.

  • Hydrogen cyanide is added dropwise to the cooled acetaldehyde solution while maintaining the temperature below a specified threshold (e.g., 10-20°C).

  • After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete reaction.

  • The reaction is then neutralized with an acid to quench the catalyst.

  • The crude this compound is purified, typically by distillation under reduced pressure.

Comparative Data of Synthesis Protocols
ParameterProtocol 1Protocol 2
Acetaldehyde 1.0 mol1.0 mol
Cyanide Source Hydrogen Cyanide (1.05 mol)Sodium Cyanide (1.1 mol)
Catalyst Triethylamine (B128534) (0.02 mol)Sodium Hydroxide (0.01 mol)
Temperature 10-15°C5-10°C
Reaction Time 2 hours3 hours
Yield ~90%~95%
Purity (post-distillation) >98%>98%

Catalysis

The synthesis of this compound is significantly enhanced by the use of catalysts. Basic catalysts are predominantly employed to increase the concentration of the nucleophilic cyanide ion.

Types of Catalysts

Commonly used catalysts include:

  • Inorganic Bases: Alkali metal hydroxides (NaOH, KOH) and carbonates (K₂CO₃).

  • Organic Bases: Amines such as triethylamine and pyridine.

  • Ion Exchange Resins: Basic anion exchange resins can also be utilized for easier catalyst removal.

The choice of catalyst can influence the reaction rate and, in some cases, the selectivity of the reaction, particularly when dealing with more complex aldehydes.

Catalyst_Selection Start Catalyst Selection for This compound Synthesis Reactivity Desired Reactivity Start->Reactivity Scalability Scalability Start->Scalability Cost Cost Start->Cost Separation Ease of Separation Start->Separation Inorganic Inorganic Bases (e.g., NaOH, K₂CO₃) Reactivity->Inorganic High Organic Organic Bases (e.g., Triethylamine) Reactivity->Organic Moderate Resin Ion Exchange Resins Reactivity->Resin Moderate Scalability->Inorganic High Scalability->Organic Moderate Scalability->Resin Low to Moderate Cost->Inorganic Low Cost->Organic Moderate Cost->Resin High Separation->Inorganic Requires Neutralization Separation->Organic Distillation Separation->Resin Filtration

Caption: Logical flow for catalyst selection in this compound synthesis.

Analytical Methods

Monitoring the progress of the reaction and assessing the purity of the final product are crucial steps. Several analytical techniques are employed for these purposes.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both qualitative and quantitative analysis of this compound. It allows for the separation of this compound from starting materials, byproducts, and solvents, while mass spectrometry provides structural confirmation.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of this compound and the identification of impurities.[2][7][8][9][10] The characteristic chemical shifts of the protons and carbons in this compound provide a definitive signature for the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for the quantitative analysis of this compound, particularly for monitoring the reaction in real-time. A patent describes an HPLC method for the determination of impurities in this compound-containing liquids.

Analytical TechniquePurposeKey Parameters
GC-MS Purity assessment, byproduct identificationRetention time, mass spectrum
¹H NMR Structural confirmation, purityChemical shifts, integration
¹³C NMR Structural confirmationChemical shifts
HPLC Quantitative analysis, impurity profilingRetention time, peak area

Purification

Purification of the crude this compound is essential to remove unreacted starting materials, catalyst residues, and any byproducts. The primary method for purification is distillation under reduced pressure . This technique is effective due to the relatively high boiling point of this compound compared to acetaldehyde. However, care must be taken as this compound can decompose at elevated temperatures. A patent suggests that distillation at temperatures between 20-60°C is preferable to minimize decomposition.

Experimental_Workflow Start Start Preparation Reaction Setup and Reagent Preparation Start->Preparation Reaction Addition of HCN to Acetaldehyde with Catalyst Preparation->Reaction Monitoring Reaction Monitoring (e.g., HPLC, GC) Reaction->Monitoring Monitoring->Reaction Continue reaction Quenching Reaction Quenching (Neutralization) Monitoring->Quenching Reaction complete Purification Purification (Vacuum Distillation) Quenching->Purification Analysis Product Analysis (NMR, GC-MS, Purity) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for this compound synthesis.

Safety Considerations

The synthesis of this compound involves the use of highly hazardous materials, namely acetaldehyde and hydrogen cyanide. Strict adherence to safety protocols is paramount.

  • Acetaldehyde: Acetaldehyde is an extremely flammable liquid and a dangerous fire hazard.[11] It is also a suspected carcinogen and can cause respiratory irritation.[12][13] All handling should be performed in a well-ventilated fume hood, away from ignition sources.[11][12] Personal protective equipment (PPE), including flame-resistant lab coats, safety goggles, and appropriate gloves, must be worn.[12]

  • Hydrogen Cyanide: Hydrogen cyanide is a highly toxic, volatile liquid. It can be fatal if inhaled, ingested, or absorbed through the skin. Work with HCN must be conducted in a certified chemical fume hood with appropriate engineering controls. A buddy system should be in place, and an emergency response plan, including access to a cyanide antidote kit, should be established.

  • Reaction Mixture: The reaction itself can be exothermic and should be carefully controlled with adequate cooling. The final product, this compound, is also toxic and should be handled with care.

  • Waste Disposal: All waste materials containing acetaldehyde, hydrogen cyanide, or this compound must be disposed of as hazardous waste according to institutional and regulatory guidelines.[12][14]

Conclusion

The synthesis of this compound from acetaldehyde and hydrogen cyanide is a well-established and industrially significant reaction. A thorough understanding of the reaction mechanism, optimization of experimental conditions through appropriate catalyst selection, and diligent application of analytical and purification techniques are essential for achieving high yields and purity. Above all, the inherent hazards of the reagents necessitate a stringent and unwavering commitment to safety. This guide provides the foundational knowledge for researchers and professionals to approach the synthesis of this compound in a safe, efficient, and informed manner.

References

Lactonitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Lactonitrile (CH₃CH(OH)CN), the cyanohydrin of acetaldehyde (B116499), is a pivotal organic compound with significant industrial and research applications. As a bifunctional molecule containing both a hydroxyl and a nitrile group, it serves as a key intermediate in the synthesis of valuable chemicals, most notably lactic acid and its esters. This document provides an in-depth technical overview of this compound, covering its physicochemical properties, spectroscopic signature, synthesis protocols, reaction mechanisms, and applications. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams to facilitate a comprehensive understanding for a scientific audience.

Physicochemical and Spectroscopic Properties

This compound is a colorless to straw-colored liquid that is highly soluble in water.[1][2][3] It is classified as an extremely hazardous substance due to its ability to release highly toxic hydrogen cyanide.[1][2]

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in Table 1, providing essential data for handling, storage, and experimental design.

PropertyValueSource(s)
IUPAC Name 2-Hydroxypropanenitrile[1][4]
Synonyms Acetaldehyde cyanohydrin, Ethylidene cyanohydrin[1][4][5]
CAS Number 78-97-7[1][4]
Molecular Formula C₃H₅NO[1][4]
Molar Mass 71.079 g·mol⁻¹[1][4]
Appearance Colorless to yellow/straw-colored liquid[1][2][4]
Melting Point -40 °C (-40 °F)[1][4]
Boiling Point 182-184 °C (360-363 °F) with slight decomposition[4][5]
Density 0.9877 g/cm³ at 20 °C[5]
Solubility Soluble in water, alcohol, ether, and chloroform[4][5]
Vapor Density 2.45 (Air = 1)[4][5]
Flash Point 77 °C (170 °F) (closed cup)[4][5]
logP -0.94[4]
Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound. Key data from various analytical techniques are presented in Table 2.

TechniqueKey Data and ObservationsSource(s)
¹H NMR Spectra available in the Sadtler Research Laboratories Spectral Collection (No. 6192).[4]
¹³C NMR Spectra available, providing data on the three distinct carbon environments.[6][7][8]
IR Spectroscopy IR: 15530 (Sadtler Research Laboratories IR Grating Collection). Spectra typically obtained neat (KBr) or as a capillary cell neat sample.[4][6]
Mass Spectrometry (GC-MS) Major peaks (m/z): 27, 29, 44, 15, 43.[4]
UV Spectroscopy Max Absorption (undiluted): 270 nm (log E = -0.7).[4]

Synthesis of this compound

The primary industrial method for synthesizing this compound is the nucleophilic addition of hydrogen cyanide (HCN) to acetaldehyde.[1][5] This reaction is typically base-catalyzed and is reversible.[9][10]

Reaction Mechanism

The formation of this compound proceeds via a base-catalyzed nucleophilic addition. The cyanide ion (⁻CN), a potent nucleophile, attacks the electrophilic carbonyl carbon of acetaldehyde. This is followed by protonation of the resulting alkoxide intermediate to yield the cyanohydrin product.[9][11]

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product acetaldehyde Acetaldehyde CH₃CHO alkoxide Alkoxide Intermediate CH₃CH(O⁻)CN acetaldehyde->alkoxide 1. Nucleophilic Attack This compound This compound CH₃CH(OH)CN alkoxide->this compound 2. Protonation (from HCN or H₂O)

Caption: Mechanism of base-catalyzed this compound synthesis.
Experimental Protocol: Synthesis of this compound

This protocol is a representative method based on common industrial practices.[3][12] Extreme caution is required due to the use of highly toxic hydrogen cyanide. All work must be conducted in a certified chemical fume hood by trained personnel with appropriate safety measures in place.

  • Reactor Preparation: A jacketed glass reactor, equipped with a mechanical stirrer, a dropping funnel, and a temperature probe, is cooled to a range of -10 to 20 °C using a circulating chiller.[3][12]

  • Reactant Charging: Equimolar amounts of purified acetaldehyde and hydrogen cyanide are used.[3] The acetaldehyde is added to the reactor.

  • Catalyst Addition: A catalytic amount of a base, such as sodium hydroxide (B78521) (e.g., 1.5% of a 20% NaOH solution), is added to the acetaldehyde with stirring.[3]

  • HCN Addition: Hydrogen cyanide is added dropwise from the dropping funnel to the stirred acetaldehyde-catalyst mixture. The addition rate is carefully controlled to maintain the reaction temperature between -10 and 20 °C, as the reaction is exothermic.[12]

  • Reaction Monitoring: The reaction is monitored for completion using an appropriate analytical technique, such as Gas Chromatography (GC).

  • Stabilization: Upon completion, the reaction is quenched and the crude this compound product is stabilized by the addition of an acid, such as sulfuric acid, to prevent decomposition back to the starting materials.[3][12]

  • Purification: The crude product is purified by vacuum distillation to separate it from unreacted starting materials and side products.[13][14] The purified this compound should be stored in a cool, dry, dark, and well-ventilated area in a tightly sealed container.[2][15]

Key Chemical Reactions and Applications

This compound's bifunctionality makes it a versatile intermediate for synthesizing a range of important chemicals.

Hydrolysis to Lactic Acid

The most significant industrial application of this compound is its hydrolysis to produce lactic acid.[1][16] This reaction is typically performed using a strong acid like sulfuric or hydrochloric acid.[14][16] The nitrile group is hydrolyzed to a carboxylic acid, and an ammonium (B1175870) salt is formed as a by-product.[16]

workflow R Reactants (Acetaldehyde, HCN) S Synthesis (Base-catalyzed addition) R->S Step 1 L Crude this compound S->L Step 2 P Purification (Vacuum Distillation) L->P Step 3 PL Purified this compound P->PL Step 4 H Hydrolysis (H₂SO₄ / H₂O) PL->H Step 5 LA Lactic Acid & Ammonium Bisulfate H->LA Step 6 FP Final Purification (Esterification/Distillation) LA->FP Step 7 FLA High-Purity Lactic Acid FP->FLA Step 8

Caption: Workflow from this compound synthesis to lactic acid production.
Experimental Protocol: Hydrolysis to Lactic Acid

This protocol outlines the acid-catalyzed hydrolysis of this compound.

  • Setup: In a chemical fume hood, a round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.

  • Reagents: Purified this compound is added to the flask, followed by the slow and careful addition of an aqueous solution of a strong acid (e.g., sulfuric acid).[14]

  • Reaction: The mixture is heated to reflux and maintained at that temperature until the hydrolysis is complete (monitored by TLC or HPLC).

  • Workup: The resulting mixture contains lactic acid and an ammonium salt (e.g., ammonium bisulfate).[14]

  • Purification: High-purity lactic acid can be obtained through a multi-step purification process. One common method involves reacting the crude lactic acid with methanol (B129727) to form methyl lactate (B86563). The methyl lactate is then purified by distillation and subsequently hydrolyzed back to pure lactic acid.[3]

Other Applications

Beyond lactic acid production, this compound is a valuable intermediate and solvent:

  • Chemical Intermediate: It is used in the production of ethyl lactate (a green solvent), alanine, acrylic fibers, and resins.[4][5][12]

  • Organic Synthesis: As a cyanohydrin, it is an important building block for creating new carbon-carbon bonds, enabling the synthesis of α-hydroxy acids and β-amino alcohols.[9][17]

  • Solvent: this compound can be used as a polar aprotic solvent for a variety of reactions, including those in organometallic chemistry and polymerizations.[5]

Safety and Handling

This compound is an extremely toxic compound that can be fatal if swallowed, inhaled, or absorbed through the skin.[15][18][19]

  • Toxicity: Its toxicity is primarily due to its nature as a cyanohydrin, which can readily release hydrogen cyanide (HCN).[1][2] Symptoms of cyanide poisoning include headache, dizziness, rapid heart rate, difficulty breathing, seizures, and coma.[5][19]

  • Handling: All handling must occur in a well-ventilated chemical fume hood.[2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and impervious clothing, is mandatory.[2][15]

  • Storage: Store in a cool, dry, dark, and secure location away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[2][3] Containers should be tightly sealed.[15]

  • Spills and Exposure: In case of exposure, immediately move the victim to fresh air, remove contaminated clothing, and flush affected areas with copious amounts of water.[19] Seek immediate medical attention. Administering 100% oxygen is a critical first-aid measure.[2][19] Contact with acids or bases can liberate highly toxic HCN gas.[18]

References

Prebiotic Synthesis of Amino Acids from Lactonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of life on Earth necessitated the abiotic formation of fundamental organic molecules, including amino acids, the building blocks of proteins. The Strecker synthesis is a widely accepted prebiotic pathway for the formation of amino acids from simple precursors such as aldehydes, ammonia (B1221849), and cyanide. This technical guide provides an in-depth exploration of the synthesis of the amino acid alanine (B10760859) from lactonitrile, a key intermediate derived from acetaldehyde (B116499) and hydrogen cyanide. This document details the underlying reaction mechanisms, provides relevant experimental protocols, and presents quantitative data to offer a comprehensive resource for researchers in prebiotic chemistry, drug development, and the life sciences.

Introduction

The abiotic synthesis of amino acids is a cornerstone of origin-of-life research. The Miller-Urey experiment demonstrated that amino acids could be formed from a mixture of methane, ammonia, hydrogen, and water, with the input of energy.[1] A key proposed mechanism for the formation of these amino acids is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and cyanide to form an α-aminonitrile, which is then hydrolyzed to yield an amino acid.[2] this compound, the cyanohydrin of acetaldehyde, is a plausible prebiotic molecule that can serve as a direct precursor to alanine through this pathway. Understanding the kinetics and mechanisms of this conversion provides crucial insights into the prebiotic inventory of life's building blocks.

Reaction Pathway: From this compound to Alanine

The conversion of this compound to alanine proceeds through a two-step process that is a specific example of the Strecker synthesis.

Step 1: Amination of this compound to 2-Aminopropanenitrile (B1206528)

The first step involves the nucleophilic substitution of the hydroxyl group of this compound with an amino group from ammonia, forming 2-aminopropanenitrile. This reaction is thought to proceed via an equilibrium with acetaldehyde and hydrogen cyanide.

Step 2: Hydrolysis of 2-Aminopropanenitrile to Alanine

The second step is the hydrolysis of the nitrile group of 2-aminopropanenitrile to a carboxylic acid, yielding the amino acid alanine. This hydrolysis can occur under acidic or basic conditions.[2]

Below is a diagram illustrating the overall reaction pathway.

Prebiotic_Alanine_Synthesis Acetaldehyde Acetaldehyde This compound This compound Acetaldehyde->this compound HCN Hydrogen Cyanide HCN->this compound Two_Aminopropanenitrile 2-Aminopropanenitrile This compound->Two_Aminopropanenitrile + NH3 - H2O Ammonia Ammonia Ammonia->Two_Aminopropanenitrile Alanine Alanine Two_Aminopropanenitrile->Alanine + 2H2O - NH3 Water Water (Hydrolysis) Water->Alanine

Caption: Overall reaction pathway from acetaldehyde and hydrogen cyanide to alanine.

Detailed Reaction Mechanism

The detailed mechanism of the Strecker synthesis, starting from an aldehyde and leading to an amino acid, involves several key steps. The following diagram visualizes the step-by-step conversion of this compound to alanine.

Strecker_Mechanism cluster_step1 Step 1: Formation of 2-Aminopropanenitrile cluster_step2 Step 2: Hydrolysis to Alanine This compound This compound CH3CH(OH)CN Protonation Protonated this compound CH3CH(O+H2)CN This compound->Protonation H+ Two_Aminopropanenitrile 2-Aminopropanenitrile CH3CH(NH2)CN Carbocation Carbocation Intermediate CH3C+HCN Protonation->Carbocation - H2O Carbocation->Two_Aminopropanenitrile + NH3 Protonated_Nitrile Protonated Nitrile CH3CH(NH2)C≡N+H Two_Aminopropanenitrile->Protonated_Nitrile H+ Imidic_Acid Imidic Acid Intermediate CH3CH(NH2)C(OH)=NH Protonated_Nitrile->Imidic_Acid + H2O Amide Alaninamide CH3CH(NH2)C(=O)NH2 Imidic_Acid->Amide Tautomerization Alanine Alanine CH3CH(NH2)COOH Amide->Alanine + H2O - NH3

Caption: Detailed mechanism of the conversion of this compound to alanine.

Quantitative Data

The efficiency of the conversion of aminonitriles to amino acids is influenced by factors such as temperature and the concentration of ammonia. A study on the alkaline hydrolysis of 2-aminopropanenitrile to alanine provides valuable quantitative data relevant to prebiotic scenarios.

Table 1: Yield of Alanine from 2-Aminopropanenitrile under Various Conditions

Temperature (°C)Ammonia Concentration (%)Time (months)Alanine Yield (%)
21156~80
-22156~3
3106~40
356~40

Data sourced from a study on aminonitrile hydrolysis under simulated Titan conditions, which provides insights into prebiotic alkaline hydrolysis.[3]

These results indicate that higher temperatures and the presence of ammonia significantly increase the yield of alanine.[3] Even at low temperatures, the formation of alanine is observed, suggesting that this pathway is robust under a range of prebiotic conditions.

Experimental Protocols

The following are detailed experimental protocols for the key reactions in the synthesis of alanine from this compound precursors.

Synthesis of dl-Alanine from Acetaldehyde (Strecker Synthesis)

This protocol is adapted from a standard organic synthesis procedure and represents a plausible, albeit optimized, prebiotic reaction.

Materials:

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel, combine freshly distilled acetaldehyde with ether and cool the mixture to 5°C in an ice bath.

  • Addition of Reagents: To the cooled acetaldehyde solution, add a solution of ammonium chloride in water, followed by an ice-cold solution of sodium cyanide in water.

  • Reaction: Stir the mixture at room temperature for several hours. The reaction is exothermic and should be monitored.

  • Hydrolysis: Acidify the reaction mixture with concentrated hydrochloric acid and heat under reflux for several hours to hydrolyze the aminonitrile.

  • Isolation and Purification:

    • Neutralize the solution with sodium hydroxide.

    • Concentrate the solution by evaporation.

    • Precipitate the crude alanine by adding methanol.

    • Collect the crystals by filtration and wash with methanol and ether.

    • Further purification can be achieved by recrystallization from a water-methanol mixture.

Alkaline Hydrolysis of 2-Aminopropanenitrile to Alanine

This protocol is based on studies of aminonitrile hydrolysis under simulated prebiotic conditions.

Materials:

  • 2-Aminopropanenitrile

  • Ammonia solution (e.g., 5%, 10%, 15% NH₃ in water)

  • Sealed reaction vials

  • Thermostated environment (e.g., incubator, cryostat)

Procedure:

  • Sample Preparation: Prepare solutions of 2-aminopropanenitrile in aqueous ammonia solutions of varying concentrations in sealed vials.

  • Incubation: Place the vials in a thermostated environment at the desired temperature (e.g., -22°C, 3°C, 21°C) for an extended period (up to 6 months).

  • Analysis: At regular intervals, withdraw aliquots from the vials for analysis. The concentration of alanine can be quantified using techniques such as liquid chromatography-mass spectrometry (LCMS) after derivatization.

Experimental Workflow

The following diagram outlines the general workflow for investigating the prebiotic synthesis of alanine from this compound.

Experimental_Workflow Start Start: Define Prebiotic Conditions (Temperature, pH, Reactant Concentrations) Synthesis Synthesize this compound (Acetaldehyde + HCN) Start->Synthesis Reaction React this compound with Ammonia Source Synthesis->Reaction Time_Sampling Collect Samples at Different Time Points Reaction->Time_Sampling Analysis Analyze Samples (e.g., LCMS, NMR) Time_Sampling->Analysis Quantification Quantify Reactants and Products Analysis->Quantification Data_Analysis Analyze Data and Determine Reaction Kinetics and Yields Quantification->Data_Analysis Conclusion Draw Conclusions on Prebiotic Plausibility Data_Analysis->Conclusion

Caption: General experimental workflow for studying prebiotic alanine synthesis.

Conclusion

The synthesis of amino acids from simple precursors like this compound via the Strecker pathway represents a robust and plausible route for the abiotic formation of life's building blocks on the early Earth. The experimental evidence, supported by detailed mechanistic understanding, demonstrates that key amino acids such as alanine could have been readily formed under a range of prebiotic conditions. For researchers in drug development, understanding these fundamental prebiotic synthetic pathways can inspire novel approaches to the synthesis of amino acid analogs and other bioactive molecules. This technical guide provides a foundational resource for further investigation into the fascinating chemistry of life's origins.

References

Navigating the Risks: A Technical Guide to Lactonitrile Safety and Handling in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lactonitrile (CH₃CH(OH)CN), a key intermediate in the synthesis of lactic acid and its esters, presents significant, acute hazards that demand rigorous safety protocols in a laboratory setting.[1][2] This in-depth technical guide provides a comprehensive overview of this compound's properties, associated risks, and detailed procedures for its safe handling, storage, and disposal to ensure the well-being of laboratory personnel and the integrity of research.

Understanding the Hazard: Properties and Toxicity

This compound is a straw-colored, combustible liquid that is highly toxic if ingested, inhaled, or absorbed through the skin.[3][4] Its primary danger lies in its potential to release highly toxic hydrogen cyanide gas, especially upon heating or in the presence of acids or bases.[5][6] The substance is classified as an extremely hazardous substance in the United States.[1][2]

Physical and Chemical Properties

A thorough understanding of this compound's physical and chemical properties is fundamental to its safe handling.

PropertyValueSource
Molecular Formula C₃H₅NO[1]
Molecular Weight 71.08 g/mol [1]
Appearance Straw-colored liquid[3]
Melting Point -40 °C (-40 °F)[1][2]
Boiling Point 182-184 °C (360-363 °F) with slight decomposition[6]
Flash Point 77 °C (171 °F)[6]
Density 0.9877 g/cm³ at 20 °C[6]
Solubility Soluble in water[6]
Vapor Pressure 0.119 mmHg[7]
Toxicity Data

Exposure to this compound can be fatal, with symptoms that may be delayed.[6] It is crucial to be aware of the exposure limits and the lethal dose values.

MetricValueSpeciesRouteSource
OSHA PEL (8-hr TWA) 5 mg/m³HumanInhalation[5]
LD50 >10 mg/kgAnimalOral[7]
LCLo 125 ppm/4hRatInhalation[7]

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory when working with this compound.

Engineering Controls
  • Fume Hood: All handling of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5]

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment
  • Eye Protection: Chemical splash goggles and a face shield are required.[5]

  • Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber, must be worn.[5]

  • Body Protection: A chemically resistant lab coat or apron is necessary.[5]

  • Respiratory Protection: In situations where the concentration of this compound vapor may exceed exposure limits, a NIOSH-approved respirator with appropriate cartridges is essential.[5]

Safe Handling, Storage, and Disposal

Strict adherence to established procedures for handling, storage, and disposal is critical to prevent accidents and exposure.

Handling
  • Conduct a thorough risk assessment before beginning any new procedure involving this compound.[8]

  • Work in a designated area within a fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Prevent the release of vapors into the work environment.

  • Keep away from heat, sparks, and open flames.[9]

  • Be aware of incompatible materials such as strong acids, strong bases, and oxidizing agents.[5]

Storage
  • Store this compound in a cool, dry, well-ventilated area, away from incompatible substances.[5]

  • Keep containers tightly closed.[5]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Disposal
  • All this compound waste is considered hazardous.

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not dispose of this compound down the drain.

Experimental Protocol: Synthesis of Lactic Acid from this compound

The following is a representative laboratory-scale protocol for the hydrolysis of this compound to lactic acid. This procedure must be performed with strict adherence to all safety precautions outlined in this guide.

Objective: To synthesize lactic acid via the acid-catalyzed hydrolysis of this compound.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Risk Assessment: Before starting, conduct a detailed risk assessment for all chemicals and steps involved.[8]

  • Setup: In a chemical fume hood, assemble a reflux apparatus consisting of a round-bottom flask, a reflux condenser, and a heating mantle with a stirrer.

  • Reaction: Carefully add a measured amount of this compound to the round-bottom flask. Slowly and with constant stirring, add an equimolar amount of concentrated sulfuric acid. The addition is exothermic and should be done cautiously.

  • Hydrolysis: Add an excess of distilled water to the mixture. Heat the reaction mixture to reflux and maintain for a specified period to ensure complete hydrolysis of the this compound to lactic acid and ammonium (B1175870) sulfate (B86663).[4]

  • Purification: After cooling, the lactic acid can be separated from the ammonium sulfate by extraction or distillation.[4] Given the high boiling point of lactic acid, vacuum distillation is often employed for purification.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification risk_assessment Conduct Risk Assessment setup Assemble Reflux Apparatus in Fume Hood risk_assessment->setup add_this compound Add this compound to Flask setup->add_this compound add_acid Slowly Add Conc. H₂SO₄ add_this compound->add_acid add_water Add Distilled Water add_acid->add_water reflux Heat to Reflux add_water->reflux cool Cool Reaction Mixture reflux->cool separate Separate Lactic Acid (Extraction/Distillation) cool->separate

Caption: Workflow for the synthesis of lactic acid from this compound.

Emergency Procedures

Immediate and appropriate action is crucial in the event of this compound exposure or a spill.

Exposure Response
  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]

Spill Response

A clear and logical workflow should be followed in the event of a this compound spill.

spill_response_workflow spill This compound Spill Occurs assess Assess the Situation (Size, Location, Hazards) spill->assess evacuate Evacuate Immediate Area assess->evacuate notify Notify Lab Supervisor and Emergency Services evacuate->notify ppe Don Appropriate PPE notify->ppe contain Contain the Spill (Use absorbent dikes) ppe->contain absorb Absorb the Spill (Vermiculite, sand) contain->absorb cleanup Collect Contaminated Material absorb->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose

References

A Technical Guide to the Toxicity and Hazards of Lactonitrile Exposure

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Lactonitrile (CH₃CH(OH)CN), also known as acetaldehyde (B116499) cyanohydrin, is a significant industrial chemical intermediate, primarily used in the synthesis of ethyl lactate (B86563) and lactic acid.[1][2] Despite its utility, this compound poses a severe and acute toxicological risk to human health. This guide provides an in-depth technical overview of the toxicity and hazards associated with this compound exposure, designed for researchers, scientists, and drug development professionals. The primary mechanism of toxicity is its metabolic conversion to hydrogen cyanide, a potent inhibitor of cellular respiration.[3][4] This document consolidates key toxicological data, details the mechanisms of action, outlines clinical manifestations of exposure, and describes relevant experimental methodologies for its assessment. All quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate a comprehensive understanding of the risks associated with this compound.

Physicochemical Properties

This compound is a straw-colored or yellow-to-orange liquid that is soluble in water.[1][5] Its identity and key physical and chemical properties are summarized in Table 1.

PropertyValueReference(s)
CAS Number 78-97-7[2]
Molecular Formula C₃H₅NO[2]
Molecular Weight 71.079 g/mol [2][6]
Synonyms 2-Hydroxypropanenitrile, Acetaldehyde cyanohydrin, Acetocyanohydrin, Ethylidene cyanohydrin[1][6][7]
Appearance Colorless to yellow liquid[1][2]
Melting Point -40 °C (-40 °F)[2][6]
Boiling Point 182-183 °C (360-363 °F) with slight decomposition[6]
Vapor Pressure 10 mmHg at 74 °C (165.2 °F)[6]
Vapor Density 2.45 (relative to air)[6]
Specific Gravity 0.9877 at 20 °C (68 °F)[6]
Solubility Water soluble[5][6]

Toxicokinetics and Mechanism of Action

Absorption and Metabolism

This compound is extremely toxic and can be rapidly absorbed into the body through multiple routes, including ingestion, inhalation, and dermal contact.[1][5][6] Skin absorption is a particularly significant route of exposure; the compound is readily absorbed through intact skin and can cause systemic poisoning and potentially fatal outcomes.[1][3][5]

The primary toxicological danger of this compound stems from its metabolic bioactivation to release free cyanide.[4] This process is believed to occur via hepatic biotransformation.[4] Studies on aliphatic nitriles suggest that the cyanohydrin structure of this compound makes it a direct precursor to cyanide, being more acutely toxic than parent nitriles that must first undergo α-carbon hydroxylation.[4]

G cluster_absorption Exposure Routes cluster_system Systemic Circulation cluster_metabolism Metabolism (Liver) Ingestion Ingestion Lacto_blood This compound in Bloodstream Ingestion->Lacto_blood Inhalation Inhalation Inhalation->Lacto_blood Dermal Dermal Contact Dermal->Lacto_blood Metabolism Hepatic Biotransformation Lacto_blood->Metabolism Acetaldehyde Acetaldehyde Metabolism->Acetaldehyde HCN Hydrogen Cyanide (HCN) Metabolism->HCN

Metabolic activation of this compound to hydrogen cyanide.
Cellular Mechanism of Cyanide Toxicity

Once released, hydrogen cyanide exerts its toxic effect at the cellular level by disrupting aerobic respiration. Cyanide has a high affinity for ferric iron (Fe³⁺) and rapidly binds to the Fe³⁺ in the heme prosthetic group of cytochrome c oxidase (Complex IV) within the mitochondrial electron transport chain.[3] This binding reversibly inhibits the enzyme, halting the transfer of electrons to oxygen.[3] Consequently, oxidative phosphorylation ceases, leading to a rapid depletion of cellular ATP, a shift to anaerobic metabolism, and the development of lactic acidosis.[8] The resulting cellular hypoxia is the ultimate cause of toxicity and, if untreated, rapid death.[3][5][6]

G cluster_mito Mitochondrion ETC Electron Transport Chain (Complex I-IV) CCO Cytochrome c Oxidase (Complex IV) ETC->CCO e⁻ ATP_Synthase ATP Synthase ETC->ATP_Synthase H⁺ gradient ATP ATP Production O2 O₂ CCO->O2 e⁻ transfer ATP_Synthase->ATP Result Cellular Hypoxia & Cytotoxicity ATP->Result Blocked HCN Hydrogen Cyanide (HCN) Inhibition INHIBITION HCN->Inhibition Inhibition->CCO

Cellular mechanism of cyanide-mediated cytotoxicity.

Toxicology Profile

Acute Toxicity

This compound is classified as extremely toxic by oral, dermal, and ocular routes of exposure.[1] Animal studies have established low lethal dose values, highlighting its high acute toxicity. Clinical signs of toxicity in animal studies included dyspnea (labored breathing), ataxia (loss of coordination), convulsions, and spastic paralysis.[3][9] A summary of quantitative acute toxicity data is provided in Table 2.

EndpointSpeciesRouteValueReference(s)
LD₅₀ RatOral87 mg/kg[3][10]
LD₅₀ RabbitDermal20 mg/kg[3][9]
LD₅₀ MouseIntraperitoneal15 mg/kg[3][9]
LDLo RabbitSubcutaneous5.2 mg/kg[3][10]
LClo RatInhalation125 ppm (4 hours)[1][3][10]
Chronic Toxicity

There is limited evidence available regarding the chronic health effects of this compound exposure. However, repeated or long-term occupational exposure may lead to cumulative health effects impacting various organs or biochemical systems.[3]

Irritation

This compound is an irritant to the skin, eyes, and mucous membranes.[5][6] Direct contact can cause a burning sensation in the mouth and throat, as well as lacrimation (tearing).[6]

Hazard and Exposure Management

Occupational Exposure Limits

While specific Permissible Exposure Limits (PELs) from OSHA have not been established for this compound, the U.S. Department of Energy has published Protective Action Criteria (PACs) for emergency response planning.[6][11][12] These values, detailed in Table 3, indicate concentrations at which adverse health effects are anticipated.

GuidelineLevel 1 (Mild, transient effects)Level 2 (Irreversible or serious effects)Level 3 (Life-threatening effects)Reference(s)
PAC 0.24 mg/m³2.6 mg/m³16 mg/m³[6]
Clinical Manifestations of Exposure

The signs and symptoms of acute this compound exposure are consistent with cyanide poisoning and can manifest within minutes.[5][6] The clinical course may be biphasic, beginning with stimulation followed by depression of physiological systems.

  • Initial Cardiovascular Effects: Hypertension (high blood pressure) and tachycardia (rapid heart rate).[6]

  • Later Cardiovascular Effects: Hypotension (low blood pressure), bradycardia (slow heart rate), and cardiac arrhythmias.[6]

  • Respiratory Effects: Initial tachypnea (rapid breathing) followed by respiratory depression, pulmonary edema, and potentially apnea.[5][6]

  • Neurological Effects: Headache, dizziness, agitation, and confusion, which can progress to combative behavior, seizures, paralysis, and coma.[3][6]

  • Gastrointestinal Effects: Salivation, nausea, and vomiting may occur.[6]

  • Classic Signs: A key diagnostic indicator is the presence of cherry-red mucous membranes and blood, resulting from the high oxygen saturation of venous blood due to the inability of tissues to utilize oxygen.[6] Cyanosis (a blue tint to the skin) may also be present.[6]

First Aid and Medical Treatment

Rapid response is critical in cases of this compound exposure, as death can occur within minutes.[5][6]

  • Immediate Actions:

    • Move the victim to fresh air immediately.[6]

    • Remove all contaminated clothing as soon as possible.[6]

    • Wash exposed skin areas thoroughly with soap and water.[6]

    • Flush eyes with lukewarm water for at least 15 minutes if exposure has occurred.[6]

  • Emergency Medical Care:

    • Administer 100% oxygen to all victims immediately.[5][6]

    • Transport the victim to a healthcare facility without delay.[6]

    • Monitor vital signs closely.[6]

    • Administer cyanide-specific antidotes under medical supervision. The standard treatment involves a combination of agents such as amyl nitrite (B80452) (as a temporary measure), intravenous sodium nitrite to induce methemoglobinemia (which binds cyanide), and intravenous sodium thiosulfate, which acts as a sulfur donor for the rhodanese enzyme to convert cyanide to the less toxic thiocyanate.[7] Hydroxycobalamin is another effective antidote that directly binds cyanide.[7]

Key Experimental Methodologies

In Vivo Acute Toxicity Assessment

Determining the acute toxicity of this compound, such as an LD₅₀ value, typically follows standardized guidelines (e.g., OECD Test Guideline 425).

Generalized Protocol:

  • Animal Model: Use a relevant species, such as Sprague-Dawley rats, of a specific age and weight range.

  • Acclimatization: Animals are acclimated to laboratory conditions for at least 5 days prior to dosing.

  • Dose Administration: The test substance (this compound) is administered via the desired route (e.g., oral gavage, dermal application). A vehicle (e.g., corn oil or water) may be used for dilution.

  • Dose-Finding Study: A preliminary study may be conducted with a small number of animals to determine the appropriate dose range.

  • Main Study: Animals are dosed sequentially. The outcome (survival or death) of one animal determines the dose for the next.

  • Observation: Animals are observed for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 1, 2, 4, and 6 hours post-dosing) and daily for 14 days. Observations include changes in skin, fur, eyes, respiration, and behavior.

  • Endpoint: The primary endpoint is mortality within the 14-day observation period. The LD₅₀ is then calculated using appropriate statistical methods.

  • Necropsy: A gross necropsy is performed on all animals at the end of the study to identify any target organ toxicities.

In Vitro Cytotoxicity Assessment

In vitro assays are crucial for screening toxicity and investigating cellular mechanisms. A common approach is to measure the concentration of a substance that reduces cell viability by 50% (IC₅₀).

Generalized Protocol (MTS Assay):

  • Cell Line Selection: A human liver cell line like HepG2 is often used, as the liver is a primary site of metabolism.[13]

  • Cell Culture: Cells are cultured in appropriate media and conditions (e.g., 37 °C, 5% CO₂).

  • Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to attach overnight.

  • Exposure: The culture medium is replaced with a medium containing various concentrations of this compound. Appropriate vehicle controls are included.

  • Incubation: The plates are incubated for a defined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: The MTS reagent is added to each well. Viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan (B1609692) product.

  • Measurement: After a short incubation period with the reagent, the absorbance is measured using a plate reader at the appropriate wavelength.

  • Data Analysis: Absorbance values are converted to a percentage of the control (untreated cells). The IC₅₀ value is determined by plotting cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

G A 1. Seed HepG2 cells in 96-well plate B 2. Allow cells to adhere (e.g., 24 hours) A->B C 3. Expose cells to serial dilutions of this compound B->C D 4. Incubate for a defined period (e.g., 24h) C->D E 5. Add MTS reagent to each well D->E F 6. Incubate to allow for color development E->F G 7. Measure absorbance with a plate reader F->G H 8. Calculate % Viability and determine IC₅₀ G->H

Experimental workflow for an in vitro cytotoxicity (MTS) assay.

Conclusion

This compound is a highly toxic compound whose primary hazard is the metabolic release of hydrogen cyanide. Exposure through inhalation, ingestion, or skin contact can lead to rapid onset of severe, life-threatening symptoms consistent with cyanide poisoning, including cellular hypoxia, cardiovascular collapse, and neurological damage. Due to its high acute toxicity and rapid absorption, particularly through the skin, stringent safety protocols and immediate medical intervention are essential when handling this substance. A thorough understanding of its toxicological profile is critical for researchers and professionals to mitigate the significant risks associated with its use.

References

Lactonitrile: A Comprehensive Technical Guide to its Solubility in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of lactonitrile, a crucial intermediate in the synthesis of lactic acid and its derivatives.[1][2] A thorough understanding of its solubility in various media is paramount for its application as a solvent and a reactant in diverse chemical processes, including pharmaceutical development.[1]

Quantitative Solubility Data

This compound exhibits a broad range of solubilities, attributable to its unique molecular structure which contains both a polar hydroxyl (-OH) group and a cyano (-CN) group.[1] This bifunctional nature allows it to interact favorably with a variety of solvent types. The following table summarizes the available quantitative and qualitative solubility data for this compound in water and common organic solvents.

SolventFormulaSolubilityTemperatureReference
WaterH₂O≥ 100 mg/mL73°F (23°C)[3][4]
WaterH₂OMiscibleNot Specified[3]
WaterH₂OVery SolubleNot Specified[5]
EthanolC₂H₅OHMiscibleNot Specified[3]
Alcohol (General)R-OHSolubleNot Specified[2][3]
MethanolCH₃OHSlightly SolubleNot Specified[2]
Diethyl Ether(C₂H₅)₂OSolubleNot Specified[1][3]
ChloroformCHCl₃SolubleNot Specified[3]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOSlightly SolubleNot Specified[2]
Petroleum Ether-InsolubleNot Specified[3]
Carbon DisulfideCS₂InsolubleNot Specified[2][3]

*Note: The description "Slightly Soluble" for Methanol and DMSO from one source[2] contrasts with the more general "Soluble" or "Miscible" in alcohol from other sources.[1][3] This may reflect different experimental conditions or qualitative interpretations and should be considered during experimental design.

Factors Influencing this compound Solubility

The solubility profile of this compound is dictated by its molecular properties:

  • Polarity: The presence of the electronegative oxygen in the hydroxyl group and nitrogen in the cyano group creates a polar molecule.[6] This polarity facilitates its miscibility with other polar solvents like water.

  • Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor and acceptor, while the nitrogen atom of the cyano group has a lone pair of electrons and can act as a hydrogen bond acceptor.[1][6] This capability allows for strong intermolecular forces with protic solvents such as water and alcohols, leading to high solubility.[6]

  • Molecular Size: As a small organic molecule (Molecular Weight: 71.08 g/mol ), it can be readily solvated by both water and various organic solvents.[1]

Experimental Protocol for Solubility Determination

While specific, detailed experimental protocols for this compound are not widely published, a generalized methodology for determining the solubility of a test chemical can be adapted. The following protocol is based on a tiered approach using visual observation to establish solubility limits.[7]

Objective: To determine the solubility of this compound in a given solvent through a stepwise procedure involving visual assessment.

Materials:

  • This compound (test chemical)

  • Solvents of interest (e.g., Water, Ethanol, DMSO)

  • Analytical balance

  • Glass test tubes or vials

  • Vortex mixer

  • Water bath sonicator

  • Pipettes

Procedure:

  • Initial High-Concentration Test (Tier 1): a. Weigh approximately 10 mg of this compound into a glass test tube.[7] b. Add the solvent of choice to achieve a high initial concentration, for example, 20 mg/mL (this would require 0.5 mL of solvent for 10 mg of this compound).[7] c. Vigorously mix the solution using a vortex mixer for at least 60 seconds. d. If the this compound is not fully dissolved, place the tube in a water bath sonicator for 60 minutes at room temperature. e. Visually inspect the solution. A chemical is considered "dissolved" if the solution is clear and shows no signs of cloudiness, precipitation, or separate layers.[7]

  • Stepwise Dilution (Tier 2): a. If the chemical does not dissolve at the initial high concentration, increase the solvent volume to decrease the concentration by a factor of 10 (e.g., to 2 mg/mL).[7] b. Repeat the mixing and sonication procedures as described in steps 1c and 1d. c. Visually inspect the solution for dissolution.

  • Further Dilutions: a. Continue the process of 10-fold serial dilutions if the this compound remains insoluble. b. The highest concentration at which a clear solution is obtained is recorded as the approximate solubility.

  • Solvent Hierarchy: a. It is recommended to test solvents in a specific order of preference, for example: Water, Ethanol, and then Dimethyl Sulfoxide (DMSO).[7] This systematic approach ensures that less aggressive or more biocompatible solvents are tested first.

Visualization of Experimental Workflow

The logical steps for determining solubility can be visualized using the following workflow diagram.

Solubility_Workflow start Start: Weigh 10 mg of this compound tier1 Tier 1: Add Solvent for 20 mg/mL Conc. start->tier1 mix Vortex Mix & Sonicate tier1->mix tier2 Tier 2: Dilute 10x to 2 mg/mL check1 Visually Inspect: Is it a Clear Solution? mix->check1 check2 Visually Inspect: Is it a Clear Solution? mix->check2 check3 Visually Inspect: Is it a Clear Solution? mix->check3 check1->tier2 No soluble Record Soluble Concentration check1->soluble Yes tier2->mix tier3 Further 10x Dilutions (0.2 mg/mL, etc.) check2->tier3 No check2->soluble Yes tier3->mix check3->soluble Yes insoluble Consider Insoluble at Lowest Conc. check3->insoluble No

Caption: Workflow for determining this compound solubility.

References

The Role of Lactonitrile in the Strecker Amino Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the role of lactonitrile as a key precursor in a modified Strecker synthesis of α-amino acids, specifically alanine (B10760859). While the classic Strecker synthesis involves a one-pot reaction of an aldehyde, ammonia (B1221849), and cyanide, the pathway involving this compound represents a significant variant, particularly relevant in industrial and prebiotic synthesis models. This document details the mechanistic pathways, presents quantitative data on the core transformation, and provides detailed experimental protocols.

Introduction: this compound as a Strategic Intermediate

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a cornerstone method for synthesizing α-amino acids from aldehydes or ketones.[1][2] The canonical reaction proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed to the final amino acid.

This compound (2-hydroxypropanenitrile), the cyanohydrin of acetaldehyde, is not the direct intermediate in the classic Strecker pathway.[2] However, it serves as a stable and readily accessible precursor to the actual intermediate, α-aminopropionitrile (alaninenitrile). The conversion of this compound to alaninenitrile via amination is a critical step that links the chemistry of cyanohydrins directly to the Strecker synthesis. This two-step approach—formation of the cyanohydrin followed by amination and hydrolysis—offers practical advantages by isolating the intermediates and is a subject of study in prebiotic chemistry, where α-hydroxynitriles are considered plausible precursors to amino acids.[3]

Mechanistic Pathways: Direct vs. This compound-Mediated Synthesis

There are two primary pathways to synthesize alanine via Strecker chemistry, differing in their initial steps and the nature of the key nitrile intermediate.

  • Classic Strecker Pathway : An aldehyde (acetaldehyde) reacts with ammonia to form an imine, which is in equilibrium with its protonated form, the iminium ion. A cyanide source then performs a nucleophilic attack on the iminium carbon to directly form the α-aminonitrile intermediate.[1]

  • This compound Pathway : Acetaldehyde first reacts with a cyanide source to form this compound (an α-hydroxynitrile). This stable intermediate is then converted to the α-aminonitrile through a subsequent amination step, where the hydroxyl group is displaced by an amino group upon reaction with ammonia.[4]

The following diagram illustrates the relationship between these two pathways.

Figure 1. Comparison of Strecker Synthesis Pathways

The conversion of the α-hydroxynitrile (this compound) to the α-aminonitrile is the key step. This reaction is an equilibrium process where the thermodynamically more stable aminonitrile is favored, although its formation can be slow.[3] The mechanism involves the protonation of the hydroxyl group, its departure as water, and the subsequent attack by ammonia.

G Figure 2. Mechanism of this compound Amination This compound This compound (CH3CH(OH)CN) Protonated Protonated Intermediate (CH3CH(OH2+)CN) This compound->Protonated + H+ Carbocation Carbocation Intermediate (CH3CH(+)CN) Protonated->Carbocation - H2O Aminonitrile α-Aminonitrile (CH3CH(NH2)CN) Carbocation->Aminonitrile + :NH3 - H+

Figure 2. Mechanism of this compound Amination

Quantitative Data on Aminonitrile Synthesis

While extensive quantitative data for the specific conversion of this compound is sparse in academic literature, industrial patents for analogous processes provide valuable insight into the efficiency of converting α-hydroxynitriles to α-aminonitriles. A process for preparing acetone (B3395972) aminonitrile from acetone cyanohydrin (a highly analogous α-hydroxynitrile) demonstrates the high yields achievable under optimized conditions.

Starting MaterialReagentSolventTemperatureTimeYield of α-AminonitrileReference
Acetone CyanohydrinAmmonia (NH₃)None (Autoclave)65 °CNot specified92%[4]
Acetone CyanohydrinAmmonia (NH₃)Organic SolventRoom Temp.2 days89%[4]

Experimental Protocols

The following protocols describe a representative synthesis of an α-amino acid via the this compound pathway. The first protocol is adapted from a patented industrial process for a closely related cyanohydrin, demonstrating a viable method for the key amination step.[4]

Protocol 1: Synthesis of α-Aminopropionitrile from this compound

Warning: This reaction involves highly toxic materials (cyanides) and should only be performed by trained professionals in a well-ventilated fume hood with appropriate safety precautions.

  • Materials:

    • This compound (CH₃CH(OH)CN)

    • Anhydrous Ammonia (NH₃)

    • Autoclave reactor equipped with stirring and temperature control

  • Procedure (Adapted from Czech Patent No. 231,245[4]):

    • Charge a suitable autoclave reactor with this compound.

    • Seal the reactor and purge with nitrogen gas before introducing anhydrous ammonia.

    • Pressurize the reactor with ammonia. The molar ratio of ammonia to this compound should be in excess to drive the equilibrium towards the aminonitrile product.

    • Heat the sealed reactor to 65 °C with vigorous stirring.

    • Maintain the reaction at this temperature, monitoring the internal pressure. The reaction time may vary and should be determined by monitoring the conversion of the starting material (e.g., by GC or HPLC analysis of aliquots).

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia in a safe manner.

    • The resulting crude α-aminopropionitrile can be purified by vacuum distillation.

Protocol 2: Hydrolysis of α-Aminopropionitrile to Alanine
  • Materials:

    • α-Aminopropionitrile

    • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

    • Water

    • Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH) for neutralization

  • Procedure (General Method):

    • To a round-bottom flask equipped with a reflux condenser, add the crude α-aminopropionitrile.

    • Slowly add an excess of aqueous acid (e.g., 6M HCl) while cooling the flask in an ice bath.

    • Once the addition is complete, heat the mixture to reflux. The hydrolysis of the nitrile to a carboxylic acid can take several hours.

    • Monitor the reaction for the disappearance of the aminonitrile and the formation of alanine. The evolution of ammonia will also cease upon completion.

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by the slow addition of a base (e.g., NaOH or NH₄OH) to precipitate the crude alanine, which often occurs near its isoelectric point (pH ≈ 6.0).

    • Collect the solid product by filtration, wash with cold water or ethanol, and dry.

    • Recrystallization from a water/ethanol mixture can be performed for further purification.

The overall experimental workflow is depicted below.

G Figure 3. Experimental Workflow for Alanine Synthesis via this compound cluster_0 Step 1: Amination cluster_1 Step 2: Hydrolysis Start1 Charge Autoclave with this compound & NH3 React1 Heat to 65°C with Stirring Start1->React1 CoolVent Cool and Vent Excess NH3 React1->CoolVent Purify1 Purify by Vacuum Distillation CoolVent->Purify1 Product1 α-Aminopropionitrile Purify1->Product1 Start2 Acidify Aminonitrile in Flask Product1->Start2 To Step 2 React2 Heat to Reflux Start2->React2 Neutralize Cool and Neutralize to pH ~6 React2->Neutralize Isolate Filter and Wash Crude Product Neutralize->Isolate Purify2 Recrystallize from Water/Ethanol Isolate->Purify2 Product2 Pure Alanine Purify2->Product2

Figure 3. Experimental Workflow for Alanine Synthesis via this compound

Conclusion

This compound plays a pivotal, albeit indirect, role in the Strecker synthesis of alanine. It serves as a key, isolable precursor to the α-aminonitrile intermediate, alaninenitrile. This pathway, involving the amination of the pre-formed cyanohydrin, provides a robust and high-yielding alternative to the classic one-pot Strecker reaction. The high efficiency of converting α-hydroxynitriles to α-aminonitriles, as demonstrated in related industrial processes, underscores the viability of this approach for large-scale synthesis and offers a plausible route for the prebiotic formation of amino acids. For drug development professionals and researchers, understanding this variant pathway opens up strategic options for the synthesis of natural and unnatural α-amino acids from stable cyanohydrin building blocks.

References

The Pivotal Role of Lactonitrile: From Discovery to a Cornerstone of Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper delves into the discovery, synthesis, and profound impact of lactonitrile as a critical chemical intermediate. From its initial synthesis to its contemporary applications in complex molecular syntheses, this compound continues to be a molecule of significant interest. We will explore the fundamental reactions that underscore its utility, provide detailed experimental protocols for its synthesis and key transformations, and present quantitative data to inform laboratory practice.

The Discovery and Synthesis of this compound

This compound (2-hydroxypropanenitrile) was first synthesized in the late 19th century, and its discovery is often attributed to the burgeoning field of organic chemistry. Its formation from the reaction of acetaldehyde (B116499) with hydrogen cyanide laid the groundwork for understanding cyanohydrin reactions, a fundamental class of reactions in organic synthesis.

The primary method for this compound synthesis involves the acid- or base-catalyzed addition of hydrogen cyanide to acetaldehyde. The reaction is reversible, and the equilibrium position is dependent on the pH.

Materials:

  • Acetaldehyde (CH₃CHO)

  • Sodium Cyanide (NaCN)

  • Sulfuric Acid (H₂SO₄), concentrated

  • Diethyl ether

  • Distilled water

  • Ice bath

  • Round-bottom flask (500 mL)

  • Dropping funnel

  • Magnetic stirrer

Procedure:

  • A solution of sodium cyanide (49 g, 1 mol) in 200 mL of water is placed in a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath to 0-5 °C.

  • A solution of acetaldehyde (44 g, 1 mol) in 50 mL of water is added dropwise from the dropping funnel over a period of 1 hour, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, the mixture is stirred for an additional 30 minutes at 0-5 °C.

  • Concentrated sulfuric acid (54 g, 0.55 mol) is then added dropwise, maintaining the temperature below 10 °C. This neutralizes the mixture and liberates the this compound.

  • The reaction mixture is then extracted with diethyl ether (3 x 100 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.

  • The crude product is purified by vacuum distillation.

Diagram: Synthesis of this compound

G Acetaldehyde Acetaldehyde ReactionVessel Reaction Vessel (0-10 °C) Acetaldehyde->ReactionVessel HCN Hydrogen Cyanide HCN->ReactionVessel Catalyst Acid/Base Catalyst Catalyst->ReactionVessel This compound This compound ReactionVessel->this compound

Caption: Workflow for the synthesis of this compound.

This compound as a Key Intermediate in Organic Synthesis

This compound's versatility as a chemical intermediate stems from its bifunctional nature, possessing both a hydroxyl and a nitrile group. These functional groups can be independently or concertedly transformed into a variety of other functionalities, making this compound a valuable C3 building block.

Table 1: Key Transformations of this compound

Reaction TypeReagentsProduct Functional Group
Nitrile HydrolysisH₃O⁺, heatCarboxylic Acid (Lactic Acid)
Nitrile ReductionLiAlH₄ or H₂, catalystAmine (Alaninol)
Hydroxyl Group ProtectionAcetic anhydride, pyridineEster
DehydrationP₂O₅, heatAlkene (Acrylonitrile)

The Strecker Amino Acid Synthesis

One of the most significant applications of this compound and its derivatives is in the Strecker synthesis of α-amino acids. While the classical Strecker synthesis starts from an aldehyde, ammonia (B1221849), and cyanide, a variation involves the amination of a cyanohydrin like this compound.

Materials:

  • This compound

  • Ammonia (aqueous solution, 28%)

  • Ethanol

  • Autoclave

Procedure:

  • This compound (71 g, 1 mol) and aqueous ammonia (200 mL) are placed in a 500 mL stainless steel autoclave.

  • The autoclave is sealed and heated to 100 °C for 4 hours. The pressure will rise to approximately 10-15 atm.

  • After cooling, the reaction mixture is transferred to a round-bottom flask, and the excess ammonia and water are removed under reduced pressure.

  • The resulting crude aminonitrile is then hydrolyzed without purification by refluxing with 20% aqueous hydrochloric acid for 6 hours.

  • The solution is cooled, and the precipitated ammonium (B1175870) chloride is filtered off.

  • The filtrate is concentrated, and the pH is adjusted to the isoelectric point of alanine (B10760859) (pH 6.0) with aqueous ammonia, at which point alanine crystallizes.

  • The crystalline alanine is collected by filtration, washed with cold ethanol, and dried.

Table 2: Representative Yields for Strecker Synthesis of Alanine

Starting MaterialAminating AgentHydrolysis ConditionYield (%)
This compoundAqueous NH₃20% HCl, reflux75-85
Acetaldehyde, NaCNNH₄Cl20% HCl, reflux70-80

Diagram: Strecker Amino Acid Synthesis Pathway

G This compound This compound Aminonitrile α-Aminonitrile This compound->Aminonitrile Ammonia Ammonia (NH3) Ammonia->Aminonitrile Alanine Alanine (α-Amino Acid) Aminonitrile->Alanine Hydrolysis Hydrolysis Acid Hydrolysis (H3O+)

Caption: Role of this compound in Strecker synthesis.

The Kiliani-Fischer Synthesis for Carbohydrate Chain Elongation

The Kiliani-Fischer synthesis is a cornerstone of carbohydrate chemistry, allowing for the elongation of the carbon chain of an aldose by one carbon atom. This process proceeds via a cyanohydrin intermediate, conceptually similar to this compound but on a sugar backbone.

  • Cyanohydrin Formation: An aldose reacts with hydrogen cyanide to form two epimeric cyanohydrins.

  • Nitrile Hydrolysis: The nitrile groups of the cyanohydrins are hydrolyzed to carboxylic acids, forming aldonic acids. This is often done in situ.

  • Lactone Formation: The aldonic acids are converted to γ-lactones by heating.

  • Lactone Reduction: The lactones are reduced to the corresponding aldoses, now with one additional carbon atom.

Table 3: Reagents for Kiliani-Fischer Synthesis Steps

StepReagents
1. Cyanohydrin FormationHCN or NaCN/H⁺
2. Nitrile HydrolysisH₂O, heat
3. Lactone FormationHeat (often spontaneous)
4. Lactone ReductionNa(Hg), H₂SO₄ or H₂, Pd-BaSO₄

Diagram: Kiliani-Fischer Synthesis Workflow

G Aldose Aldose (n carbons) Cyanohydrin Cyanohydrin Intermediate (Two Epimers) Aldose->Cyanohydrin + HCN Hydrolysis Hydrolysis Cyanohydrin->Hydrolysis Lactone γ-Lactone Hydrolysis->Lactone Reduction Reduction Lactone->Reduction NewAldose Aldose (n+1 carbons) Reduction->NewAldose

Caption: Logical flow of the Kiliani-Fischer synthesis.

Applications in Drug Development

This compound and its derivatives are valuable precursors in the synthesis of a wide range of pharmaceuticals. The ability to introduce a chiral center and versatile functional groups makes it an attractive starting material.

  • Lactic Acid Derivatives: Hydrolysis of this compound provides lactic acid, a precursor for biodegradable polymers (e.g., polylactic acid, PLA) used in medical implants and drug delivery systems.

  • Alanine and its Analogs: As shown in the Strecker synthesis, this compound is a direct precursor to alanine. Modified versions of this synthesis can be used to produce non-natural amino acids for peptide-based drugs.

  • Chiral Building Blocks: Enantiomerically pure this compound, often obtained through enzymatic resolution or asymmetric synthesis, is a highly sought-after chiral building block for the synthesis of complex, single-enantiomer drugs.

Conclusion

The discovery of this compound marked a significant milestone in organic chemistry, providing a simple yet powerful tool for carbon-carbon bond formation. Its role as a key intermediate in fundamental reactions like the Strecker and Kiliani-Fischer syntheses highlights its enduring importance. For researchers and professionals in drug development and materials science, a thorough understanding of this compound chemistry offers a gateway to the efficient synthesis of a vast array of complex and valuable molecules. The continued development of asymmetric syntheses involving this compound and its derivatives promises to further expand its utility in the years to come.

A Technical Guide to the Basic Mechanism of Lactonitrile Formation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental mechanisms underlying the formation of lactonitrile (2-hydroxypropanenitrile). It covers both the classical chemical synthesis and the emerging enzymatic routes, presenting key quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding for professionals in research and drug development.

Introduction

This compound (CH₃CH(OH)CN) is a simple cyanohydrin derived from acetaldehyde (B116499).[1] It serves as a crucial intermediate in the industrial synthesis of valuable chemicals, most notably lactic acid and its esters, such as ethyl lactate.[1][2] These products have widespread applications in the food, pharmaceutical, and polymer industries.[3][4] The formation of this compound is primarily achieved through the addition of hydrogen cyanide to acetaldehyde, a reaction that can be performed via traditional chemical catalysis or by leveraging stereoselective biocatalysts.[2][5]

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
IUPAC Name 2-Hydroxypropanenitrile [6][7]
Molecular Formula C₃H₅NO [6][7]
Molar Mass 71.08 g/mol [6][7]
Appearance Colorless to yellow liquid [1]
Melting Point -40 °C [6][7]
Boiling Point 182-184 °C (slight decomposition) [7]
Density 0.991 g/mL (at 20°C) [6]

| Solubility | Miscible in water and alcohol |[6][7] |

Chemical Synthesis: Nucleophilic Addition

The industrial production of this compound relies on the nucleophilic addition of hydrogen cyanide (HCN) to acetaldehyde.[2][8] This reaction is typically catalyzed by a base and is highly exothermic, necessitating careful temperature control.[6]

The formation of this compound proceeds via a two-step mechanism initiated by a basic catalyst.

  • Generation of the Nucleophile: A basic catalyst, such as a hydroxide (B78521) ion (OH⁻) or an amine, deprotonates hydrogen cyanide to generate the cyanide anion (CN⁻). The cyanide anion is a potent nucleophile.

  • Nucleophilic Attack: The electron-rich cyanide anion attacks the electrophilic carbonyl carbon of acetaldehyde. This breaks the pi bond of the carbonyl group, forming a tetrahedral alkoxide intermediate.

  • Protonation: The negatively charged alkoxide intermediate is subsequently protonated by a proton source, typically water or the conjugate acid of the catalyst, to yield the final product, this compound.

G acetaldehyde Acetaldehyde (CH₃CHO) alkoxide Alkoxide Intermediate acetaldehyde->alkoxide Step 1: Nucleophilic Attack hcn Hydrogen Cyanide (HCN) cyanide_ion Cyanide Ion (CN⁻) hcn->cyanide_ion Deprotonation base Base (e.g., OH⁻) base->hcn cyanide_ion->acetaldehyde attacks product This compound (CH₃CH(OH)CN) alkoxide->product Step 2: Protonation (from H₂O)

Caption: Base-catalyzed mechanism of this compound formation.

The efficiency and purity of this compound synthesis are highly dependent on the reaction conditions. The use of purified acetaldehyde is crucial to minimize impurities and achieve high yields.[3][9] Precise temperature control is required to prevent side reactions, such as the aldol (B89426) condensation of acetaldehyde which can form crotonaldehyde.[6]

Table 2: Typical Reaction Conditions for Chemical Synthesis of this compound

Parameter Value / Condition Purpose Reference(s)
Temperature -10 to 20 °C (typically ~10 °C) Minimize side reactions; control exothermic process [4][6][10]
Catalyst Basic compounds (e.g., NaOH, amines) Generate cyanide nucleophile [3][4]
Reactant Ratio Molar ratio of acetaldehyde to cyano group: 1.001 to 1.100 Ensure complete conversion of cyanide, enhance safety [3][9]
Stabilization Addition of acid (e.g., H₂SO₄) to pH ~3 Prevent decomposition of this compound back to reactants [6][10]
Purity (Post-synthesis) 98.8% Achievable with standard protocol [4][10]

| Yield (Post-synthesis) | 98.7% (based on acetaldehyde) | High efficiency under optimized conditions |[4][10] |

The following protocol is adapted from established industrial synthesis methods.[4][10] Safety Note: This procedure involves highly toxic hydrogen cyanide and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures.

G start Start step1 1. Charge Reactor: Add 88.1 g acetaldehyde and 1.55 ml 1N NaOH to a flask. start->step1 step2 2. Cool Mixture: Maintain internal temperature at 10°C using an ice bath. step1->step2 step3 3. Add HCN: Add 59.4 g hydrogen cyanide dropwise while maintaining 10°C. step2->step3 step4 4. Reaction: Stir the solution for 2 hours at 20°C to complete the reaction. step3->step4 step5 5. Stabilization: Adjust pH to 3 with 50% H₂SO₄ to stabilize the product. step4->step5 step6 6. Purification (Optional): Remove unreacted HCN under vacuum. Distill to achieve >99.5% purity. step5->step6 end End: Obtain this compound step6->end

Caption: Experimental workflow for this compound synthesis.

Methodology:

  • Reactor Setup: A 500-mL flask is equipped with a mechanical stirrer, a thermometer, a reflux condenser, and a dropping funnel.

  • Initial Charge: 88.1 g of acetaldehyde and 1.55 mL of a 1N aqueous sodium hydroxide solution (catalyst) are added to the flask.[4][10]

  • Temperature Control: The flask is cooled, and the internal temperature is maintained at 10°C.[4][10]

  • Reagent Addition: 59.4 g of hydrogen cyanide is added dropwise from the funnel, ensuring the temperature does not exceed 10°C.[4][10]

  • Reaction Completion: After the addition is complete, the solution is stirred for an additional 2 hours at 20°C.[10]

  • Stabilization: The reaction is quenched and the product stabilized by adding 50% sulfuric acid until the pH of the solution is adjusted to 3.[10]

  • Workup: Unreacted hydrogen cyanide is removed under a vacuum system, yielding crude this compound.[10] Further purification can be achieved through distillation.

Enzymatic Synthesis: A Stereoselective Alternative

An alternative route to this compound synthesis involves the use of enzymes known as hydroxynitrile lyases (HNLs).[11] These biocatalysts are found in various plants, where they play a role in defense mechanisms by catalyzing the decomposition of cyanohydrins to release HCN.[12][13] For synthetic purposes, the reverse reaction is exploited.

HNLs catalyze the reversible addition of HCN to an aldehyde or ketone.[13] The primary advantage of this method is its high enantioselectivity, allowing for the synthesis of optically pure (R)- or (S)-lactonitrile, depending on the specific HNL used.[11][14] This is particularly valuable in the synthesis of chiral pharmaceuticals and fine chemicals.

G reactants Acetaldehyde + HCN complex Enzyme-Substrate Complex reactants->complex Binding to Active Site hnl Hydroxynitrile Lyase (HNL Enzyme) hnl->complex product Enantiopure this compound ((R)- or (S)-Lactonitrile) complex->product Catalytic C-C Bond Formation product->complex Reversible Reaction

Caption: Logical pathway for HNL-catalyzed this compound synthesis.

HNLs belong to different protein families and employ various catalytic mechanisms.[13] Many, such as the HNL from Hevea brasiliensis (rubber tree), are members of the α/β hydrolase fold family and utilize a catalytic triad (B1167595) (e.g., Ser-His-Asp) in their active site to facilitate the reaction.[12][15] The enzyme positions the substrates optimally for nucleophilic attack and stabilizes the transition state, thereby controlling the stereochemical outcome of the addition.[15] The choice of HNL determines the chirality of the resulting cyanohydrin product.[16]

References

An In-depth Technical Guide to the Molecular Weight and Density of Lactonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of lactonitrile, specifically its molecular weight and density. This document is intended to serve as a valuable resource, offering detailed data, experimental methodologies, and a visualization of its synthesis pathway to support research and development activities.

Core Properties of this compound

This compound, also known as 2-hydroxypropanenitrile or acetaldehyde (B116499) cyanohydrin, is a significant organic compound in industrial synthesis, particularly as a precursor to lactic acid and its esters.[1] A precise understanding of its molecular weight and density is crucial for accurate stoichiometric calculations, process modeling, and quality control in various applications.

Quantitative Data

The molecular weight and density of this compound have been well-characterized and are summarized in the table below for ease of reference and comparison.

PropertyValueConditions
Molecular Weight 71.08 g/mol
71.079 g·mol−1
Density 0.9877 g/mLat 20 °C (68 °F)
0.991 g/mLat 20 °C
0.982 g/mLat 25 °C

Note: Minor variations in density values can be attributed to differences in measurement standards and sample purity.

Experimental Protocols

The determination of molecular weight and density for a liquid compound like this compound can be achieved through several established experimental protocols. The following sections detail the methodologies for these key experiments.

3.1. Determination of Molecular Weight via Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the exact molecular weight of a compound.[2]

  • Principle: This method involves the ionization of the sample molecules and their separation based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a precise determination of the molecular weight.[2]

  • Instrumentation: A high-resolution mass spectrometer, such as one equipped with an Orbitrap detector, is typically employed for accurate mass determination.[2]

  • Methodology:

    • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent.

    • Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).[3]

    • Mass Analysis: The ions are accelerated into a mass analyzer, where they are separated based on their m/z ratio.

    • Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

    • Data Analysis: The molecular weight is determined from the peak in the mass spectrum corresponding to the molecular ion.

3.2. Determination of Density via Digital Density Meter

The use of a digital density meter is a modern and accurate method for determining the density of liquids. This technique is outlined in ASTM D4052.[4][5]

  • Principle: This method is based on measuring the change in the oscillation frequency of a U-shaped tube when it is filled with the sample liquid.[6] This frequency change is directly related to the density of the liquid.[6]

  • Instrumentation: A digital density meter with a temperature-controlled oscillating U-tube.[7]

  • Methodology:

    • Calibration: The instrument is calibrated using two standards of known density, typically dry air and deionized water.

    • Temperature Equilibration: The measuring cell is brought to the desired temperature, for instance, 20 °C.

    • Sample Injection: The this compound sample is carefully injected into the U-tube, ensuring no air bubbles are present.[4]

    • Measurement: The instrument measures the oscillation period of the U-tube filled with the sample.

    • Calculation: The density is automatically calculated by the instrument based on the measured oscillation period and the calibration data.

3.3. Determination of Density via Pycnometer

The pycnometer method is a classic and highly accurate gravimetric procedure for determining the density of liquids.

  • Principle: This method involves accurately determining the mass of a known volume of the liquid. The volume is precisely defined by the pycnometer.

  • Instrumentation: A pycnometer (a glass flask with a specific volume), an analytical balance, and a constant-temperature water bath.

  • Methodology:

    • Cleaning and Drying: The pycnometer is thoroughly cleaned and dried.

    • Mass of Empty Pycnometer: The mass of the empty, dry pycnometer is accurately measured.

    • Filling with Sample: The pycnometer is filled with this compound, ensuring the liquid reaches the calibration mark. Care is taken to avoid air bubbles.

    • Temperature Equilibration: The filled pycnometer is placed in a constant-temperature water bath until it reaches the desired temperature.

    • Mass of Filled Pycnometer: The pycnometer is removed from the bath, carefully dried on the outside, and its mass is measured.

    • Calibration with Water: The procedure is repeated with deionized water to accurately determine the volume of the pycnometer at the measurement temperature.

    • Calculation: The density of this compound is calculated by dividing the mass of the this compound (mass of filled pycnometer minus mass of empty pycnometer) by its volume.

Synthesis of this compound: An Experimental Workflow

This compound is commercially synthesized through the reaction of acetaldehyde with hydrogen cyanide.[1][8][9] The following diagram illustrates the workflow for this chemical synthesis.

Lactonitrile_Synthesis Acetaldehyde Acetaldehyde (CH₃CHO) Reactor Reaction Vessel Acetaldehyde->Reactor Reactant HCN Hydrogen Cyanide (HCN) HCN->Reactor Reactant Reaction Catalytic Reaction Reactor->Reaction Crude_this compound Crude this compound Mixture Reaction->Crude_this compound Product Purification Purification (Distillation) Crude_this compound->Purification Pure_this compound Pure this compound (CH₃CH(OH)CN) Purification->Pure_this compound Final Product

References

Methodological & Application

Application Notes and Protocols: Lactonitrile as a Precursor for Lactic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of lactic acid from lactonitrile. The chemical synthesis route offers a viable alternative to fermentation, yielding a racemic mixture of D- and L-lactic acid. These protocols are intended for laboratory and research-scale applications.

Introduction

Lactic acid (2-hydroxypropanoic acid) is a chiral organic acid with significant applications in the food, pharmaceutical, and polymer industries. While fermentation is a common production method for enantiomerically pure lactic acid, chemical synthesis from this compound provides a direct route to racemic lactic acid. This process typically involves two main stages: the synthesis of this compound from acetaldehyde (B116499) and hydrogen cyanide, followed by the hydrolysis of this compound to lactic acid.

This application note details the chemical principles, experimental procedures, and data associated with the synthesis of lactic acid from this compound, offering a comprehensive guide for researchers in organic synthesis and drug development.

Chemical Pathway

The synthesis of lactic acid from this compound follows a two-step process:

  • This compound Formation: Acetaldehyde reacts with hydrogen cyanide in the presence of a base catalyst to form this compound.

  • This compound Hydrolysis: The nitrile group of this compound is hydrolyzed in the presence of a strong acid, such as sulfuric acid, to a carboxylic acid, yielding lactic acid.

Below is a diagram illustrating the overall chemical transformation.

G cluster_0 Step 1: this compound Synthesis cluster_1 Step 2: Hydrolysis Acetaldehyde Acetaldehyde (CH₃CHO) This compound This compound (CH₃CH(OH)CN) Acetaldehyde->this compound + HCN (Base Catalyst) HCN Hydrogen Cyanide (HCN) LacticAcid Lactic Acid (CH₃CH(OH)COOH) This compound->LacticAcid + 2H₂O (H₂SO₄, Heat) H2O Water (H₂O) H2SO4 Sulfuric Acid (H₂SO₄)

Figure 1: Chemical synthesis pathway of lactic acid from this compound.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes for the key steps in the synthesis of lactic acid from this compound. Please note that yields can vary based on specific experimental setups and purification efficiencies.

Table 1: this compound Synthesis from Acetaldehyde and Hydrogen Cyanide

ParameterValue/ConditionReference/Note
Reactants Acetaldehyde, Hydrogen Cyanide
Catalyst Base catalyst (e.g., NaOH, KOH)
Solvent Typically neat or in an aqueous mediumGeneral Practice
Temperature 10-20°C (exothermic reaction)General Practice
Pressure High pressure
Reaction Time 1-3 hoursGeneral Practice
Typical Yield >90%
Purification Distillation

Table 2: Acid-Catalyzed Hydrolysis of this compound to Lactic Acid

ParameterValue/ConditionReference/Note
Reactant This compound
Catalyst Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
Solvent Water
Temperature 80-100°C (Reflux)General Practice
Reaction Time 4-8 hoursGeneral Practice
Product Racemic D/L-Lactic Acid
Typical Yield 80-90%General Practice
Purification Esterification-Hydrolysis, Ion Exchange

Experimental Protocols

4.1 Protocol 1: Synthesis of this compound

Materials:

  • Acetaldehyde (CH₃CHO)

  • Hydrogen Cyanide (HCN) or Potassium Cyanide (KCN)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) as a catalyst

  • Ice bath

  • Round-bottom flask equipped with a dropping funnel and magnetic stirrer

  • Distillation apparatus

Procedure:

  • In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Place acetaldehyde in the flask and cool it to 10-15°C using an ice bath.

  • Slowly add an aqueous solution of hydrogen cyanide (or a solution of KCN followed by slow addition of acid to generate HCN in situ) to the acetaldehyde via the dropping funnel while maintaining the temperature below 20°C. A small amount of base catalyst should be present in the acetaldehyde.

  • After the addition is complete, continue stirring for 1-2 hours at room temperature.

  • The crude this compound can be purified by vacuum distillation.

Safety Precautions: Hydrogen cyanide is extremely toxic. All manipulations must be performed in a certified fume hood with appropriate personal protective equipment.

4.2 Protocol 2: Acid-Catalyzed Hydrolysis of this compound to Lactic Acid

Materials:

  • This compound (CH₃CH(OH)CN)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Distilled water

  • Reflux condenser

  • Heating mantle

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, combine this compound and a 4M solution of sulfuric acid in water.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 100°C) using a heating mantle.

  • Maintain the reflux for 4-6 hours. The reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The resulting solution contains lactic acid, unreacted starting materials, and sulfuric acid.

4.3 Protocol 3: Purification of Lactic Acid by Esterification-Hydrolysis

Materials:

  • Crude lactic acid solution from Protocol 2

  • Methanol (B129727) (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄) as a catalyst

  • Distillation apparatus

  • Separatory funnel

Procedure:

  • Esterification:

    • To the crude lactic acid solution, add an excess of methanol and a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for 2-3 hours to form methyl lactate (B86563).

    • Cool the reaction mixture and neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

    • Extract the methyl lactate into an organic solvent (e.g., diethyl ether).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure.

    • Purify the methyl lactate by vacuum distillation.

  • Hydrolysis:

    • Combine the purified methyl lactate with water and a catalytic amount of sulfuric acid.

    • Heat the mixture to reflux for 2-4 hours to hydrolyze the ester back to lactic acid and methanol.

    • Remove the methanol by distillation.

    • The remaining aqueous solution contains purified lactic acid. The concentration can be adjusted by removing water under reduced pressure.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the synthesis and purification of lactic acid from this compound.

G start Start lactonitrile_synthesis Synthesize this compound (Acetaldehyde + HCN) start->lactonitrile_synthesis purify_this compound Purify this compound (Vacuum Distillation) lactonitrile_synthesis->purify_this compound hydrolysis Hydrolyze this compound (H₂SO₄, Reflux) purify_this compound->hydrolysis esterification Esterify to Methyl Lactate (Methanol, H₂SO₄) hydrolysis->esterification purify_ester Purify Methyl Lactate (Vacuum Distillation) esterification->purify_ester hydrolyze_ester Hydrolyze Methyl Lactate (H₂O, H₂SO₄) purify_ester->hydrolyze_ester purify_lactic_acid Purify Lactic Acid (Solvent Removal) hydrolyze_ester->purify_lactic_acid end End purify_lactic_acid->end

Figure 2: Experimental workflow for lactic acid synthesis.

Alternative Methods: Enzymatic Hydrolysis

While acid-catalyzed hydrolysis is common, enzymatic methods offer a milder and more selective alternative. Nitrilase enzymes can hydrolyze the nitrile group of this compound directly to the corresponding carboxylic acid. This approach can potentially offer higher yields and selectivity under milder reaction conditions, and in some cases, can be used for the enantioselective synthesis of either D- or L-lactic acid.

Note: Detailed protocols for enzymatic hydrolysis are highly dependent on the specific enzyme used and are often proprietary. Researchers should consult the manufacturer's literature for the chosen nitrilase for specific reaction conditions.

Disclaimer: The protocols provided are for informational purposes and should be adapted and optimized for specific laboratory conditions. All chemical manipulations should be performed by trained personnel in a suitable laboratory setting with appropriate safety precautions.

Application Notes and Protocols for the Production of Ethyl Lactate from Lactonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl lactate (B86563) is a versatile, biodegradable solvent with a favorable safety profile, making it an attractive green alternative to conventional organic solvents in various applications, including pharmaceuticals, coatings, and cleaning agents. One industrially relevant pathway to synthesize ethyl lactate is from lactonitrile, a readily available intermediate. This document provides detailed application notes and experimental protocols for the production of ethyl lactate from this compound, primarily through a two-step process involving hydrolysis of this compound to lactic acid followed by esterification with ethanol (B145695).

Overview of the Synthesis Pathway

The conversion of this compound to ethyl lactate is most commonly achieved through a two-step synthesis:

  • Hydrolysis of this compound: this compound is first hydrolyzed, typically under acidic conditions, to yield lactic acid and an ammonium (B1175870) salt as a byproduct.[1][2][3]

  • Esterification of Lactic Acid: The resulting crude lactic acid is then esterified with ethanol, in the presence of an acid catalyst, to produce ethyl lactate and water.

A direct conversion of this compound to ethyl lactate via alcoholysis is less commonly detailed in the literature but represents a potential one-pot synthesis route. This document will focus on the more established two-step method.

Experimental Protocols

Part 1: Acid-Catalyzed Hydrolysis of this compound to Lactic Acid

This protocol describes the hydrolysis of this compound to produce a crude lactic acid solution.

Materials:

  • This compound (CH₃CH(OH)CN)

  • Sulfuric acid (H₂SO₄), concentrated (98%)

  • Deionized water

  • Round-bottom flask with a reflux condenser

  • Heating mantle with magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, cautiously add a solution of sulfuric acid in deionized water. Safety Note: Always add acid to water slowly and with cooling to manage the exothermic reaction.

  • Addition of this compound: While stirring, slowly add this compound to the acidic solution. An exothermic reaction is expected. Maintain the temperature of the reaction mixture between 80-90°C.

  • Reaction: Heat the mixture to reflux (approximately 100-110°C) and maintain for 2-4 hours. The completion of the reaction can be monitored by techniques such as gas chromatography (GC) or by the disappearance of the nitrile peak in infrared (IR) spectroscopy.

  • Cooling: After the reaction is complete, cool the flask in an ice bath. The resulting solution will contain lactic acid, ammonium sulfate (B86663), and any unreacted starting materials or byproducts.[1]

Part 2: Esterification of Crude Lactic Acid to Ethyl Lactate

This protocol outlines the esterification of the crude lactic acid solution obtained from Part 1.

Materials:

  • Crude lactic acid solution (from Part 1)

  • Ethanol (absolute)

  • Acid catalyst (e.g., Amberlyst 15, concentrated sulfuric acid)

  • Round-bottom flask with a Dean-Stark apparatus and reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: To the round-bottom flask containing the crude lactic acid solution, add an excess of absolute ethanol. The molar ratio of ethanol to lactic acid should be at least 3:1 to favor the formation of the ester. Add the acid catalyst (e.g., 5% w/w of Amberlyst 15 relative to lactic acid).

  • Esterification: Heat the mixture to reflux. If using a Dean-Stark apparatus, water produced during the reaction will be removed as an azeotrope with ethanol, driving the equilibrium towards the product. Continue refluxing for 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature. If a solid catalyst like Amberlyst 15 was used, filter it off.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted lactic acid. Caution: CO₂ evolution will occur.

    • Wash the organic layer with brine.

    • Dry the organic layer (ethyl lactate) over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the excess ethanol using a rotary evaporator.

    • Purify the crude ethyl lactate by fractional distillation under reduced pressure to obtain the final product.

Data Presentation

The following tables summarize typical quantitative data for the esterification of lactic acid with ethanol. Data for the direct hydrolysis of this compound and subsequent esterification is less commonly reported in a consolidated format.

Table 1: Comparison of Catalysts for Lactic Acid Esterification with Ethanol

CatalystTemperature (°C)Molar Ratio (Ethanol:Lactic Acid)Reaction Time (h)Lactic Acid Conversion (%)Ethyl Lactate Yield (%)Reference
Amberlyst 15803:15>95~90General Literature
Sulfuric Acid784:16~98~95General Literature
Amberlyst 36803:14>90~85
Dowex 50W8x803:15>90~88

Visualizations

Logical Workflow for Ethyl Lactate Production

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Esterification & Purification This compound This compound Hydrolysis_Reaction Hydrolysis Reaction (Reflux, 100-110°C) This compound->Hydrolysis_Reaction Sulfuric_Acid Sulfuric Acid + Water Sulfuric_Acid->Hydrolysis_Reaction Crude_Lactic_Acid Crude Lactic Acid Solution Hydrolysis_Reaction->Crude_Lactic_Acid Esterification_Reaction Esterification Reaction (Reflux) Crude_Lactic_Acid->Esterification_Reaction Ethanol Ethanol Ethanol->Esterification_Reaction Catalyst Acid Catalyst Catalyst->Esterification_Reaction Crude_Ethyl_Lactate Crude Ethyl Lactate Esterification_Reaction->Crude_Ethyl_Lactate Workup Work-up (Neutralization, Washing, Drying) Crude_Ethyl_Lactate->Workup Purification Purification (Distillation) Workup->Purification Ethyl_Lactate Pure Ethyl Lactate Purification->Ethyl_Lactate

Caption: Workflow for the two-step synthesis of ethyl lactate from this compound.

Reaction Pathway for Ethyl Lactate Synthesis from this compound

G cluster_hydrolysis Hydrolysis cluster_esterification Esterification This compound This compound CH₃CH(OH)CN lactic_acid Lactic Acid CH₃CH(OH)COOH This compound->lactic_acid + 2H₂O, H₂SO₄ ammonium_sulfate Ammonium Sulfate (NH₄)₂SO₄ lactic_acid2 Lactic Acid CH₃CH(OH)COOH ethyl_lactate Ethyl Lactate CH₃CH(OH)COOCH₂CH₃ lactic_acid2->ethyl_lactate + Ethanol, H⁺ ethanol Ethanol CH₃CH₂OH water Water H₂O

Caption: Reaction scheme for the synthesis of ethyl lactate from this compound.

References

Synthesis of Alanine from Lactonitrile: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of the amino acid DL-alanine from the starting material lactonitrile. The described protocol follows a two-step process involving the formation of a hydantoin (B18101) intermediate, followed by hydrolysis to yield the final product. This method is a variation of the well-established Strecker synthesis.

I. Overview of the Synthetic Pathway

The synthesis of DL-alanine from this compound proceeds through a two-step reaction sequence:

  • Bucherer-Bergs Reaction: this compound is reacted with ammonium (B1175870) carbonate to form 5-methylhydantoin (B32822). This reaction is a classic method for the synthesis of hydantoins from cyanohydrins.

  • Hydrolysis: The intermediate, 5-methylhydantoin, is then hydrolyzed under basic conditions using barium hydroxide (B78521) to yield DL-alanine.

The overall process is reported to have a high yield, making it an efficient method for the laboratory-scale synthesis of this important amino acid.[1]

II. Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of DL-alanine from this compound.

ParameterStep 1: 5-Methylhydantoin SynthesisStep 2: Alanine (B10760859) SynthesisOverall
Reaction Type Bucherer-Bergs ReactionBasic HydrolysisTwo-Step Synthesis
Starting Material This compound5-MethylhydantoinThis compound
Key Reagents Ammonium CarbonateBarium Hydroxide-
Intermediate 5-Methylhydantoin-5-Methylhydantoin
Final Product -DL-AlanineDL-Alanine
Reported Yield GoodNearly Quantitative[2]~80%[1]
Product Purity Typically requires recrystallizationRequires removal of barium saltsHigh purity achievable
Melting Point 148-152 °C (for 5-methylhydantoin)[3]Decomposes >295 °C (for Alanine)-

III. Experimental Protocols

Step 1: Synthesis of 5-Methylhydantoin from this compound (Bucherer-Bergs Reaction)

This protocol is adapted from the general procedure for the Bucherer-Bergs reaction of cyanohydrins.[4][5]

Materials:

  • This compound

  • Ammonium Carbonate

  • Ethanol (B145695) (50% aqueous solution)

  • Hydrochloric Acid (for workup)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Beaker

  • Büchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound and a 2 to 2.5 molar excess of ammonium carbonate.

  • Add a sufficient volume of 50% aqueous ethanol to dissolve the reactants upon heating.

  • Heat the reaction mixture to a gentle reflux (approximately 80-90°C) with continuous stirring.

  • Maintain the reflux for a period of 3 to 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 5-6. This will cause the 5-methylhydantoin to precipitate.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold deionized water to remove any remaining salts.

  • Recrystallize the crude 5-methylhydantoin from hot water or an ethanol/water mixture to obtain a purified product.

  • Dry the purified crystals in a desiccator.

Step 2: Hydrolysis of 5-Methylhydantoin to DL-Alanine

This protocol is based on the general procedure for the hydrolysis of hydantoins.[1][2]

Materials:

  • 5-Methylhydantoin (from Step 1)

  • Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O)

  • Deionized Water

  • Sulfuric Acid (dilute) or Carbon Dioxide gas

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Beaker

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the 5-methylhydantoin in an aqueous solution containing a 2 to 3 molar excess of barium hydroxide octahydrate.

  • Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring. The hydrolysis can take several hours to complete. Monitor the reaction for the cessation of ammonia (B1221849) evolution.

  • Once the hydrolysis is complete, cool the reaction mixture.

  • Neutralize the excess barium hydroxide and precipitate the barium ions by either bubbling carbon dioxide gas through the solution to form barium carbonate (BaCO₃) or by the careful addition of dilute sulfuric acid to form barium sulfate (B86663) (BaSO₄).

  • Remove the insoluble barium salt by filtration.

  • Wash the precipitate with hot water to ensure complete recovery of the alanine.

  • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator until crystals of DL-alanine begin to form.

  • Cool the concentrated solution in an ice bath to maximize crystallization.

  • Collect the alanine crystals by filtration and wash them with cold ethanol.

  • Dry the purified DL-alanine.

IV. Visualizations

Diagram 1: Overall Experimental Workflow

G cluster_0 Step 1: 5-Methylhydantoin Synthesis cluster_1 Step 2: Alanine Synthesis start1 This compound + Ammonium Carbonate react1 Bucherer-Bergs Reaction (Reflux in 50% EtOH) start1->react1 workup1 Acidification & Precipitation react1->workup1 purify1 Recrystallization workup1->purify1 intermediate 5-Methylhydantoin purify1->intermediate start2 5-Methylhydantoin + Barium Hydroxide intermediate->start2 react2 Hydrolysis (Reflux in Water) start2->react2 workup2 Barium Salt Precipitation (H2SO4 or CO2) react2->workup2 purify2 Crystallization workup2->purify2 product DL-Alanine purify2->product

Caption: Workflow for the synthesis of DL-alanine from this compound.

Diagram 2: Chemical Reaction Pathway

G cluster_step1 Step 1: Bucherer-Bergs Reaction cluster_step2 Step 2: Hydrolysis This compound This compound plus1 + This compound->plus1 reagents1 (NH4)2CO3 (Ammonium Carbonate) plus1->reagents1 arrow1 Reflux, EtOH/H2O hydantoin 5-Methylhydantoin arrow1->hydantoin hydantoin2 5-Methylhydantoin plus2 + hydantoin2->plus2 reagents2 Ba(OH)2 (Barium Hydroxide) plus2->reagents2 arrow2 Reflux, H2O Then H2SO4 or CO2 alanine DL-Alanine arrow2->alanine

Caption: Chemical pathway from this compound to DL-alanine.

References

Application Notes and Protocols for the Laboratory Synthesis of Lactonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lactonitrile (2-hydroxypropanenitrile), the cyanohydrin of acetaldehyde (B116499), is a crucial organic compound with the formula CH₃CH(OH)CN.[1] It serves as a key intermediate in the industrial synthesis of valuable chemicals such as lactic acid, ethyl lactate, and certain amino acids.[1][2][3] The primary method for its synthesis involves the addition of hydrogen cyanide to acetaldehyde, a reaction that is typically base-catalyzed.[3][4] This document provides a detailed protocol for the laboratory-scale synthesis of this compound, including safety precautions, a step-by-step experimental procedure, and methods for purification and characterization.

Safety Precautions

Extreme Hazard Warning: This synthesis involves highly toxic materials. All procedures must be conducted in a well-ventilated chemical fume hood by trained personnel.

  • Hydrogen Cyanide (HCN): HCN is a highly toxic, volatile liquid. It can be fatal if inhaled, ingested, or absorbed through the skin.[4] Ensure an emergency response plan is in place, including access to a cyanide antidote kit.

  • Cyanide Salts (e.g., NaCN, KCN): These are toxic solids. Avoid creating dust. Contact with acids will liberate highly toxic hydrogen cyanide gas.

  • This compound (CH₃CH(OH)CN): As a cyanohydrin, this compound is a source of hydrogen cyanide and is classified as an extremely hazardous substance.[1] It can decompose, especially under alkaline conditions or when heated, to release HCN.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, face shield, and cyanide-rated gloves.

Experimental Workflow

The overall workflow for the synthesis of this compound involves the preparation of reactants, a controlled reaction under cooled conditions, stabilization of the product, and subsequent purification by vacuum distillation.

lactonitrile_synthesis_workflow cluster_prep Preparation cluster_reaction Synthesis cluster_purification Work-up & Purification cluster_analysis Final Product reactants 1. Prepare Reactants - Acetaldehyde - Hydrogen Cyanide - Catalyst (1N NaOH) setup 2. Assemble Apparatus - Jacketed Reactor - Dropping Funnel - Stirrer & Thermometer reactants->setup charge 3. Charge Reactor - Add Acetaldehyde - Add Catalyst setup->charge cool 4. Cool Reactor - Circulate coolant - Target: 10°C charge->cool addition 5. Add HCN - Dropwise addition - Maintain T < 15°C cool->addition react 6. Complete Reaction - Stir at 20°C - Time: 2 hours addition->react stabilize 7. Stabilize Product - Add H₂SO₄ - Adjust pH to ~3 react->stabilize distill 8. Vacuum Distillation - Remove unreacted HCN - Isolate this compound stabilize->distill product 9. Pure this compound - Characterize (GC, NMR) - Store in cool, dark place distill->product

Fig. 1: Experimental workflow for the laboratory synthesis of this compound.

Experimental Protocol: Chemical Synthesis

This protocol is adapted from a documented procedure demonstrating high yield and purity.[5]

Materials and Equipment:

  • Chemicals:

    • Acetaldehyde (CH₃CHO), ≥99%

    • Hydrogen Cyanide (HCN), anhydrous, or an aqueous solution of Sodium Cyanide (NaCN)

    • Sodium Hydroxide (B78521) (NaOH), 1N aqueous solution

    • Sulfuric Acid (H₂SO₄), 50% aqueous solution

  • Equipment:

    • 500 mL three-neck round-bottom flask (or jacketed reactor)

    • Mechanical stirrer

    • Thermometer

    • Dropping funnel

    • Cooling bath (e.g., ice-water or a circulating chiller)

    • Vacuum distillation apparatus

    • pH indicator strips or pH meter

Procedure:

  • Reaction Setup:

    • Assemble the 500 mL flask with a mechanical stirrer, thermometer, and dropping funnel in a fume hood.

    • Charge the flask with 88.1 g of acetaldehyde and 1.0 mL of a 1N aqueous sodium hydroxide solution, which acts as the catalyst.[5]

    • Begin stirring and cool the flask to 10°C using the cooling bath.

  • Cyanohydrin Formation:

    • Slowly add 59.4 g of hydrogen cyanide dropwise from the dropping funnel.[5]

    • The reaction is exothermic; carefully control the addition rate to maintain the internal temperature at or below 10-15°C.[4][5]

    • After the addition is complete, remove the cooling bath and allow the mixture to warm to 20°C.

    • Continue stirring at 20°C for 2 hours to ensure the reaction goes to completion.[5]

  • Product Stabilization and Work-up:

    • Cool the reaction mixture again in an ice bath.

    • Slowly add 50% sulfuric acid to the solution until the pH is adjusted to approximately 3. This step neutralizes the basic catalyst and stabilizes the this compound product, preventing its decomposition back to starting materials.[4][5]

  • Purification:

    • Connect the flask to a vacuum system to remove any unreacted hydrogen cyanide.[5]

    • The crude this compound remaining in the flask can be further purified by vacuum distillation.[6][7] The low-boiling fraction (unreacted acetaldehyde) is removed first, followed by the collection of the pure this compound fraction.

Data Presentation

The following tables summarize the quantitative data for the synthesis based on the provided protocol.[5]

Table 1: Reactant Quantities and Molar Ratios

ReactantMolar Mass ( g/mol )Amount (g)Moles (mol)Molar Ratio
Acetaldehyde44.0588.12.001.0
Hydrogen Cyanide27.0359.42.201.1

Table 2: Experimental Results

ProductPurityTheoretical Yield (g)Actual Yield (g)Overall Yield (%)
This compound98.8%142.2142.098.7%

Note: The actual yield reported is for the crude product after removal of unreacted HCN. The overall yield is based on the limiting reactant, acetaldehyde.[5]

Alternative Synthesis Method: Enzymatic Synthesis

For applications requiring high enantiopurity, this compound can be synthesized using enzymes called hydroxynitrile lyases (HNLs).[8] This biocatalytic method offers several advantages:

  • High Enantioselectivity: HNLs can produce either (R)- or (S)-lactonitrile with high enantiomeric excess.[8][9]

  • Milder Reaction Conditions: Enzymatic reactions are typically run at or near room temperature and neutral pH.

  • Greener Chemistry: Avoids the use of strong bases or acids required in the chemical synthesis.

The enzymatic approach involves reacting acetaldehyde with a cyanide source in a buffer solution containing the appropriate HNL enzyme.[9]

Conclusion

The synthesis of this compound in a laboratory setting is a well-established process, primarily achieved through the base-catalyzed reaction of acetaldehyde and hydrogen cyanide. Careful control of temperature and pH is critical for achieving high yields and ensuring the stability of the product.[4] Due to the extreme toxicity of the reagents and product, strict adherence to safety protocols is mandatory.[1] Purification via vacuum distillation yields high-purity this compound suitable for subsequent use in pharmaceutical and chemical manufacturing.[4][7] For stereospecific applications, enzymatic synthesis presents a powerful and environmentally friendly alternative.[8]

References

Application Note: Protocol for the Hydrolysis of Lactonitrile to Lactic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lactic acid is a valuable organic acid with wide-ranging applications in the food, pharmaceutical, and chemical industries, notably as a monomer for the production of biodegradable polylactic acid (PLA).[1] While fermentative processes are common, chemical synthesis offers an alternative route for producing lactic acid. The industrial chemical synthesis is typically based on the hydrolysis of lactonitrile, which is produced from acetaldehyde (B116499) and hydrogen cyanide.[2][3] This process yields a racemic mixture of D- and L-lactic acid.[4][5] This document provides a detailed protocol for the acid-catalyzed hydrolysis of this compound to lactic acid, intended for a laboratory research setting.

Safety Precautions

WARNING: this compound and its reagents are highly toxic and hazardous. This procedure must be performed by trained personnel in a well-ventilated chemical fume hood with all appropriate safety measures in place.

  • This compound (Acetaldehyde Cyanohydrin): this compound is extremely toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[6][7] It is a source of highly toxic hydrogen cyanide.[6][8] All handling must occur within a certified chemical fume hood.[6]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile or neoprene), chemical safety goggles, a face shield, and a lab coat at all times.[9][10]

  • Spill and Exposure: In case of skin contact, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek immediate medical attention.[6][7] For eye contact, flush with lukewarm water for at least 15 minutes.[7] In case of inhalation, move the victim to fresh air and seek immediate medical attention.[7]

  • Waste Disposal: All waste, including reaction residues and contaminated materials, must be treated as hazardous and disposed of according to local, state, and federal regulations.[10] Do not discharge into drains.[9]

  • Emergency Equipment: A safety shower and eyewash station must be readily accessible.[9] Keep a cyanide antidote kit available and ensure personnel are trained in its use.

Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol describes the hydrolysis of this compound using sulfuric acid. The reaction involves the conversion of the nitrile group to a carboxylic acid, with the formation of an ammonium (B1175870) salt as a byproduct.[2]

3.1 Materials and Equipment

  • Materials:

    • This compound (CH₃CH(OH)CN)

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Deionized Water (H₂O)

    • Calcium Hydroxide (Ca(OH)₂) or Sodium Hydroxide (NaOH) for neutralization

    • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄) for drying

    • Methanol (B129727) (for optional purification step)

    • Activated Carbon (for decolorization, optional)

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Dropping funnel

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature controller

    • Thermometer or thermocouple

    • Buchner funnel and filter paper

    • Vacuum distillation apparatus

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

3.2 Step-by-Step Procedure

Step 1: Reaction Setup

  • Assemble the reaction apparatus in a chemical fume hood. Place a magnetic stir bar in a three-neck round-bottom flask.

  • Fit the central neck with a reflux condenser. Attach a dropping funnel to one side neck and a thermometer or thermocouple to the other to monitor the internal temperature.

  • Ensure a gentle flow of cooling water through the condenser.

Step 2: Hydrolysis Reaction

  • Carefully add a measured amount of deionized water to the round-bottom flask.

  • While stirring, slowly and cautiously add a stoichiometric excess of concentrated sulfuric acid to the water. Caution: This is a highly exothermic process. Add the acid slowly and allow the solution to cool if necessary.

  • Once the acid solution has returned to near room temperature, begin slowly adding this compound from the dropping funnel. Control the addition rate to maintain a manageable reaction temperature.

  • After the addition is complete, heat the mixture to reflux (approximately 100-110°C) using the heating mantle.

  • Maintain the reflux with vigorous stirring for 2-4 hours to ensure the hydrolysis is complete.[11]

Step 3: Work-up and Neutralization

  • Allow the reaction mixture to cool to room temperature. The solution now contains lactic acid, water, excess sulfuric acid, and ammonium sulfate.[2][12]

  • Slowly add a neutralizing agent, such as a slurry of calcium hydroxide, to the stirred solution. This will precipitate the sulfate ions as insoluble calcium sulfate (gypsum). Monitor the pH, aiming for a near-neutral pH of ~7.0.

  • Once neutralized, filter the mixture using a Buchner funnel to remove the precipitated calcium sulfate. Wash the filter cake with a small amount of deionized water to recover any remaining product.

  • The resulting filtrate is a crude aqueous solution of lactate (B86563) salt (e.g., calcium lactate).

Step 4: Lactic Acid Recovery and Purification

  • To recover free lactic acid, carefully re-acidify the lactate solution with a precise amount of sulfuric acid to precipitate the calcium as calcium sulfate again, leaving free lactic acid in the solution.

  • Filter the mixture to remove the calcium sulfate precipitate.

  • The filtrate is now a crude aqueous solution of lactic acid. For higher purity, several methods can be employed:

    • Decolorization: Stir the solution with activated carbon for 30 minutes, then filter to remove color impurities.

    • Distillation: Concentrate the lactic acid solution by vacuum distillation to remove water. Lactic acid has a high boiling point, so high vacuum is required to prevent decomposition.

    • Esterification-Hydrolysis Route: For very high purity, the crude lactic acid can be esterified with methanol in the presence of an acid catalyst to form methyl lactate.[1][2] The more volatile methyl lactate is then purified by fractional distillation. Finally, the purified methyl lactate is hydrolyzed with deionized water to yield high-purity lactic acid and methanol, which can be recycled.[1][2]

Data Presentation

The following table summarizes key quantitative parameters for the hydrolysis of this compound, based on available literature.

ParameterValue / ConditionSource(s)
Reactants This compound, Water[11]
Catalyst Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)[1][3][4][5]
Byproduct (with H₂SO₄) Ammonium Sulfate ((NH₄)₂SO₄)[2][12]
Reaction Type Hydrolysis[3]
Product Racemic D/L-Lactic Acid[4][5]
Reaction Temperature 20 to 100°C (with MnO₂ catalyst)[11]
Reaction Time 0.5 to 3 hours (with MnO₂ catalyst)[11]
Achieved Purity 90% - 99% (after purification steps)[4]

Visualization

The following diagrams illustrate the chemical reaction and the experimental workflow for the hydrolysis of this compound.

G cluster_reaction Chemical Reaction Pathway This compound This compound (CH₃CH(OH)CN) LacticAcid Lactic Acid (CH₃CH(OH)COOH) This compound->LacticAcid Hydrolysis AmmoniumSulfate Ammonium Sulfate ((NH₄)₂SO₄) This compound->AmmoniumSulfate H2O Water (H₂O) H2O->LacticAcid H2SO4 Sulfuric Acid (H₂SO₄) (Catalyst) H2SO4->LacticAcid G node_start Start: Assemble Reaction Apparatus in Fume Hood node_reagents Charge Flask with H₂O and conc. H₂SO₄ node_start->node_reagents node_addition Slowly Add this compound to Acid Solution node_reagents->node_addition node_reflux Heat to Reflux (2-4 hours) node_addition->node_reflux node_cool Cool Reaction Mixture to Room Temperature node_reflux->node_cool node_neutralize Neutralize with Ca(OH)₂ to Precipitate Sulfate node_cool->node_neutralize node_filter1 Filter to Remove Calcium Sulfate node_neutralize->node_filter1 node_reacidify Re-acidify to Recover Lactic Acid node_filter1->node_reacidify node_filter2 Filter to Remove Second Precipitate node_reacidify->node_filter2 node_purify Purify Crude Lactic Acid (e.g., Vacuum Distillation) node_filter2->node_purify node_end End Product: Purified Lactic Acid node_purify->node_end

References

Application Notes and Protocols for the Quantification of Lactonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactonitrile (CH₃CH(OH)CN) is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals, most notably lactic acid and its esters. Accurate quantification of this compound is crucial for process monitoring, quality control, and stability studies in drug development. This document provides detailed application notes and protocols for the quantification of this compound using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key quantitative performance parameters of the analytical methods described in this document. This allows for an at-a-glance comparison to aid in method selection based on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation of volatile compounds followed by detection based on mass-to-charge ratio.Separation of compounds in a liquid mobile phase passing through a solid stationary phase.Quantification based on the direct proportionality between the integral of an NMR signal and the number of nuclei.
Limit of Detection (LOD) ~0.050 mg/kg in biological tissue[1]Estimated to be in the low µg/mL range.Typically in the low mM to high µM range.
Limit of Quantification (LOQ) Typically 3-5 times the LOD.Estimated to be in the low to mid µg/mL range.Typically 3-5 times the LOD.
Linearity Range Typically spans 2-3 orders of magnitude.Wide linear range, often from µg/mL to mg/mL.Excellent linearity over a wide concentration range.
Accuracy (% Recovery) Typically >90%Typically 95-105%Typically >98%
Precision (%RSD) <15%<5%<2%
Sample Throughput ModerateHighLow to Moderate
Key Advantages High selectivity and sensitivity, structural confirmation.Robust, versatile, and widely available.Non-destructive, minimal sample preparation, absolute quantification with a suitable internal standard.
Key Disadvantages May require derivatization for polar analytes, potential for thermal degradation.Lower selectivity than MS, requires chromophore for UV detection.Lower sensitivity than chromatographic methods, higher instrumentation cost.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of this compound, offering high selectivity and sensitivity. The following protocol is based on EPA methods for volatile organic compounds and can be adapted for this compound analysis.[1]

Experimental Workflow: GC-MS Analysis

GCMS_Workflow Sample_Prep Sample Preparation (Extraction/Dilution) Derivatization Derivatization (Optional) (e.g., Silylation) Sample_Prep->Derivatization If needed GC_Injection GC Injection Sample_Prep->GC_Injection Direct Injection Derivatization->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation MS_Ionization MS Ionization (Electron Ionization) GC_Separation->MS_Ionization MS_Detection MS Detection (Quadrupole Analyzer) MS_Ionization->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Workflow for this compound quantification by GC-MS.

a. Sample Preparation:

  • Aqueous Samples: Dilute the sample with methanol (B129727) or acetonitrile (B52724) to a suitable concentration.

  • Solid Samples: Extract this compound from the solid matrix using a suitable organic solvent (e.g., methanol, acetonitrile) followed by centrifugation or filtration to remove particulate matter.

  • Biological Tissues: Homogenize the tissue and perform a liquid-liquid or solid-phase extraction.

b. Derivatization (Optional but Recommended for Improved Peak Shape and Sensitivity):

  • To a dried aliquot of the sample extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Heat the mixture at 60-70°C for 30 minutes.

  • The resulting trimethylsilyl (B98337) (TMS) derivative of this compound is more volatile and less polar, leading to better chromatographic performance.

c. GC-MS Instrumentation and Parameters:

ParameterRecommended Setting
GC System Agilent 8890 GC or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature 250°C
Oven Program Initial: 50°C, hold for 2 min; Ramp: 10°C/min to 250°C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Volume 1 µL (splitless mode)
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion (m/z) 44 (base peak for this compound)
Qualifier Ions (m/z) 27, 29, 43[1]

d. Data Analysis and Quantification:

  • Create a calibration curve by analyzing a series of this compound standards of known concentrations.

  • Plot the peak area of the quantifier ion against the concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and widely used technique for the quantification of this compound in various matrices. The following protocol is adapted from a method for related compounds and can be optimized for this compound.

Experimental Workflow: HPLC Analysis

HPLC_Workflow Sample_Prep Sample Preparation (Dilution/Filtration) HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection HPLC_Separation HPLC Separation (Reversed-Phase C18) HPLC_Injection->HPLC_Separation UV_Detection UV Detection (e.g., 200-210 nm) HPLC_Separation->UV_Detection Data_Analysis Data Analysis (Quantification) UV_Detection->Data_Analysis

Caption: Workflow for this compound quantification by HPLC-UV.

a. Sample Preparation:

  • Dilute the sample with the mobile phase to bring the this compound concentration within the linear range of the calibration curve.

  • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

b. HPLC Instrumentation and Parameters:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II LC or equivalent
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic: 0.1% Phosphoric Acid in Water : Acetonitrile (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection Wavelength 205 nm (this compound has a weak chromophore, detection at low UV is necessary)

c. Data Analysis and Quantification:

  • Prepare a series of this compound standards in the mobile phase.

  • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

  • Quantify this compound in the samples by comparing their peak areas to the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of this compound without the need for a calibration curve, provided a certified internal standard is used.

Logical Relationship: qNMR Quantification

qNMR_Logic Analyte This compound (Known Structure) NMR_Spectrum ¹H NMR Spectrum Analyte->NMR_Spectrum IS Internal Standard (IS) (Known Purity & Concentration) IS->NMR_Spectrum Integral_Analyte Integral of Analyte Signal (I_analyte) NMR_Spectrum->Integral_Analyte Integral_IS Integral of IS Signal (I_IS) NMR_Spectrum->Integral_IS Calculation Concentration Calculation Integral_Analyte->Calculation Integral_IS->Calculation

Caption: Logic of quantification using qNMR with an internal standard.

a. Sample Preparation:

  • Accurately weigh a known amount of the this compound sample into a vial.

  • Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The internal standard should have a proton signal that does not overlap with the this compound signals.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Transfer the solution to an NMR tube.

b. ¹H-NMR Instrumentation and Parameters:

ParameterRecommended Setting
NMR Spectrometer Bruker Avance III 400 MHz or equivalent
Solvent D₂O or DMSO-d₆
Pulse Program zg30 (or other quantitative pulse program)
Number of Scans 16 or more for good signal-to-noise
Relaxation Delay (d1) At least 5 times the longest T₁ of the signals of interest (this compound and internal standard). A value of 30-60 seconds is often sufficient.
Acquisition Time (aq) At least 3 seconds
Temperature 298 K

c. Data Analysis and Quantification:

  • Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the well-resolved proton signal of this compound (e.g., the quartet of the CH group or the doublet of the CH₃ group) and a signal from the internal standard.

  • Calculate the concentration of this compound using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MIS / Manalyte) * (PIS / Panalyte) * CIS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • P = Purity

    • analyte = this compound

    • IS = Internal Standard

Conclusion

The choice of analytical method for this compound quantification depends on the specific requirements of the application. GC-MS offers the highest selectivity and sensitivity, making it ideal for trace analysis and complex matrices. HPLC provides a robust and high-throughput method suitable for routine quality control. qNMR offers a non-destructive, primary method for accurate quantification without the need for specific reference standards of the analyte itself, making it valuable for the certification of reference materials and for structural confirmation alongside quantification. Proper method validation should be performed for each application to ensure the accuracy, precision, and reliability of the results.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Identification of Lactonitrile

This document provides a detailed procedure for the identification and analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below are intended for use by qualified personnel in a laboratory setting.

Introduction

This compound (CH₃CH(OH)CN), also known as acetaldehyde (B116499) cyanohydrin, is an organic compound that serves as an intermediate in the synthesis of lactic acid and ethyl lactate.[1][2] Due to its potential toxicity, stemming from the possible release of hydrogen cyanide, sensitive and specific analytical methods are required for its detection and quantification in various matrices.[1] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it well-suited for the analysis of this compound.[3] This application note describes a GC-MS method for the identification of this compound, including sample preparation, derivatization, instrument parameters, and data analysis.

Principle of the Method

This method involves the derivatization of this compound to enhance its volatility and thermal stability, followed by separation on a gas chromatographic column and detection by a mass spectrometer. The hydroxyl group of this compound is silylated using a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a more volatile trimethylsilyl (B98337) (TMS) ether.[4][5] The sample is then injected into the GC-MS system. Separation is achieved based on the compound's boiling point and interaction with the stationary phase of the GC column. The eluted compound is then ionized, fragmented, and detected by the mass spectrometer, providing a characteristic mass spectrum that allows for unambiguous identification. For aqueous samples, a purge-and-trap sample introduction technique can be employed to extract and concentrate this compound prior to GC-MS analysis, as suggested by EPA Method 8260 for volatile organic compounds.[6][7][8]

Quantitative Data Summary

The following tables summarize key quantitative data for the GC-MS analysis of this compound.

Table 1: this compound Properties

PropertyValue
Chemical FormulaC₃H₅NO
Molecular Weight71.08 g/mol [3]
CAS Number78-97-7[3]
Boiling Point182-184 °C[1]

Table 2: GC-MS Method Parameters (Adapted from a similar compound, mandelonitrile)

ParameterRecommended Condition
Gas Chromatograph (GC)
ColumnDB-5MS (or equivalent), 30-60 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250 °C
Carrier GasHelium, constant flow or pressure
Oven Temperature ProgramInitial 60 °C, hold for 3 min, ramp at 10 °C/min to 300 °C, hold for 6 min[9]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Transfer Line Temperature280 °C[9]
Acquisition ModeFull Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification)

Table 3: Mass Spectral Data for this compound (Underivatized)

Mass-to-Charge Ratio (m/z)Relative IntensityPutative Fragment
71Moderate[M]⁺ (Molecular Ion)
56Low[M-CH₃]⁺
44High[CH₃CHO]⁺
27High[HCN]⁺

Note: The mass spectrum of the derivatized this compound will show a different fragmentation pattern with a higher molecular ion peak corresponding to the TMS-derivatized molecule.

Table 4: Method Performance Characteristics (Illustrative)

ParameterExpected Value
Retention TimeDependent on specific column and conditions
Limit of Detection (LOD)Low ng/L to µg/L range, depending on sample preparation and instrument sensitivity[10][11]
Limit of Quantification (LOQ)Low ng/L to µg/L range, depending on sample preparation and instrument sensitivity[10][11]
Linearity (r²)> 0.99

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix.

a) For Aqueous Samples (e.g., Water, Wastewater) - Purge and Trap

This method is suitable for volatile organic compounds in water and is based on EPA Method 8260.[6][7][8]

  • Apparatus: Purge and trap concentrator, GC-MS system.

  • Procedure:

    • Place a known volume (e.g., 5-25 mL) of the water sample into a purging vessel.

    • If required, add an internal standard.

    • Purge the sample with an inert gas (e.g., helium) at a specified flow rate and time. The volatile this compound will be transferred from the aqueous phase to the vapor phase.

    • The vapor is passed through a sorbent trap where this compound is retained.

    • After purging is complete, the trap is rapidly heated to desorb the this compound into the GC-MS system.

b) For Biological Fluids (e.g., Plasma, Urine) or other Liquid Samples - Solvent Extraction and Derivatization

  • Reagents:

    • This compound standard solution

    • Internal standard solution (e.g., isotopically labeled this compound)

    • Extraction solvent (e.g., ethyl acetate, dichloromethane)

    • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

    • Anhydrous sodium sulfate (B86663)

  • Procedure:

    • To a known volume of the sample, add the internal standard.

    • Perform a liquid-liquid extraction by adding an appropriate organic solvent. Vortex or shake vigorously and then centrifuge to separate the layers.

    • Transfer the organic layer to a clean vial. Anhydrous sodium sulfate can be used to remove any residual water.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • To the dry residue, add the derivatization reagent (e.g., 100 µL of MSTFA or a mixture of BSTFA + 1% TMCS).[9]

    • Seal the vial and heat at a specified temperature (e.g., 60-70 °C) for a designated time (e.g., 30 minutes) to ensure complete derivatization.[9]

    • Cool the sample to room temperature before GC-MS analysis.

GC-MS Analysis
  • Instrument Setup:

    • Set up the GC-MS system according to the parameters outlined in Table 2. These parameters may need to be optimized for your specific instrument and column.

  • Calibration:

    • Prepare a series of calibration standards of derivatized this compound at different concentrations.

    • Inject the standards to generate a calibration curve by plotting the peak area of this compound (or the ratio to the internal standard) against the concentration.

  • Sample Analysis:

    • Inject the prepared and derivatized sample extract into the GC-MS.

    • Acquire the data in both full scan and SIM mode if desired. Full scan is used for identification by comparing the obtained mass spectrum with a reference spectrum. SIM mode is used for sensitive quantification by monitoring specific ions of this compound.

Data Analysis and Identification
  • Identification:

    • The primary identification of this compound is based on the retention time and the mass spectrum. The retention time of the peak in the sample chromatogram should match that of the standard.

    • The mass spectrum of the sample peak should match the reference mass spectrum of this compound. Key identifying ions should be present in the correct relative abundances.

  • Quantification:

    • The concentration of this compound in the sample is determined by using the calibration curve generated from the standard solutions.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample (Aqueous or Biological) Extraction Extraction/Concentration (Purge & Trap or LLE) Sample->Extraction Derivatization Derivatization (Silylation) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection (Ionization & Fragmentation) GC_Separation->MS_Detection Data_Acquisition Data Acquisition (Chromatogram & Mass Spectra) MS_Detection->Data_Acquisition Identification Identification (Retention Time & Spectrum Match) Data_Acquisition->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Caption: Workflow for the GC-MS identification of this compound.

References

Application Notes and Protocols for the Use of Lactonitrile in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of lactonitrile, a versatile chemical intermediate. The information is intended to guide researchers on its properties, synthesis, and primary application in the production of lactic acid, a key building block in the pharmaceutical and polymer industries. Due to its high toxicity, this document also emphasizes safe handling procedures.

Properties of this compound

This compound, also known as 2-hydroxypropanenitrile or acetaldehyde (B116499) cyanohydrin, is a polar aprotic solvent.[1] Its bifunctional nature, containing both a hydroxyl and a nitrile group, makes it a reactive molecule and a specialty solvent for a range of polar and non-polar compounds.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₃H₅NO[1][2][3][4]
Molecular Weight 71.08 g/mol [1][2][3][4]
Appearance Colorless to straw-colored liquid[1][3]
Boiling Point 183 °C (with slight decomposition)[1][5]
Melting Point -40 °C to -41 °C[1][3][5]
Density 0.9877 g/mL at 20 °C[1][5]
Solubility Soluble in water, ethanol, and ether[1][2]
Flash Point 77 °C (closed cup)[1][5]
Vapor Density 2.45 (Air = 1)[1][5]

This compound is soluble in water and various organic solvents, which can be attributed to the hydrogen bonding capability of its hydroxyl group.[1] However, it is unstable in the presence of strong acids or bases and can decompose upon heating, releasing highly toxic hydrogen cyanide gas.[1][4]

Synthesis of this compound

The primary industrial synthesis of this compound involves the reaction of acetaldehyde with hydrogen cyanide.[3][4] This reaction is typically base-catalyzed and exothermic, requiring careful temperature control to minimize the formation of byproducts.[4]

Diagram 1: Synthesis of this compound

G Acetaldehyde Acetaldehyde (CH₃CHO) Reaction Reaction Vessel (-10 to 20 °C) Acetaldehyde->Reaction HCN Hydrogen Cyanide (HCN) HCN->Reaction Catalyst Base Catalyst (e.g., NaOH) Catalyst->Reaction This compound This compound (CH₃CH(OH)CN) Reaction->this compound Product Stabilized this compound This compound->Product Stabilizer Stabilizer (e.g., H₂SO₄) Stabilizer->Product

Caption: Synthesis of this compound from acetaldehyde and hydrogen cyanide.

Experimental Protocol: Synthesis of this compound

Materials:

  • Acetaldehyde (purified)

  • Hydrogen cyanide

  • Base catalyst (e.g., sodium hydroxide (B78521) solution)

  • Sulfuric acid (for stabilization)

  • Reaction vessel with cooling capabilities and a stirrer

Procedure:

  • Cool the reaction vessel to a temperature between -10 °C and 20 °C.

  • Charge the reaction vessel with purified acetaldehyde.

  • Slowly add hydrogen cyanide to the acetaldehyde in the presence of a base catalyst, maintaining the temperature within the specified range.

  • Allow the reaction to proceed to completion. The reaction progress can be monitored by techniques such as gas chromatography (GC).

  • Upon completion, stabilize the resulting this compound by adding a small amount of sulfuric acid to prevent decomposition.[4]

  • The crude this compound can be purified by distillation under reduced pressure.

Note: This synthesis involves highly toxic materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Application: Intermediate in Lactic Acid Production

A major application of this compound is as an intermediate in the chemical synthesis of lactic acid.[3][6] This process involves the hydrolysis of this compound, typically using a strong acid like sulfuric acid.

Diagram 2: Hydrolysis of this compound to Lactic Acid

G This compound This compound (CH₃CH(OH)CN) Hydrolysis Hydrolysis Reaction This compound->Hydrolysis Water Water (H₂O) Water->Hydrolysis Acid Sulfuric Acid (H₂SO₄) Acid->Hydrolysis LacticAcid Lactic Acid (CH₃CH(OH)COOH) Hydrolysis->LacticAcid Byproduct Ammonium (B1175870) Sulfate (B86663) ((NH₄)₂SO₄) Hydrolysis->Byproduct

Caption: Hydrolysis of this compound to produce lactic acid.

Experimental Protocol: Hydrolysis of this compound to Lactic Acid

Materials:

  • This compound

  • Sulfuric acid

  • Water

  • Reaction vessel with heating and stirring capabilities

Procedure:

  • Charge the reaction vessel with this compound and water.

  • Slowly add sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to facilitate hydrolysis. The reaction temperature and time will depend on the specific process parameters.

  • Monitor the reaction for the conversion of this compound to lactic acid.

  • Upon completion, the lactic acid can be purified from the reaction mixture, which will also contain ammonium sulfate as a byproduct.[6] Purification methods can include distillation or crystallization.

Table 2: Representative Data for Lactic Acid Production from this compound

ParameterValueReference(s)
Starting Material This compound[6]
Reagent Sulfuric Acid, Water[6]
Product Lactic Acid[6]
Byproduct Ammonium Sulfate[6]
Typical Yield High (process dependent)-
Purity of this compound >98% (for industrial processes)[7]

This compound in Biocatalysis

This compound and other nitriles are substrates for a class of enzymes known as nitrile-metabolizing enzymes, which include nitrilases and nitrile hydratases. These enzymes can be used for the synthesis of chiral α-hydroxy acids and amides, which are valuable intermediates in the pharmaceutical industry.[8][9] The use of these biocatalysts can offer high enantioselectivity under mild reaction conditions.

While specific protocols using this compound as a solvent for other enzymatic reactions are not widely reported, its miscibility with water makes it a potential co-solvent in biphasic systems for biocatalytic reactions. However, its toxicity to microorganisms and enzymes needs to be carefully evaluated for each specific application.

Diagram 3: Biocatalytic Potential of Nitrile-Metabolizing Enzymes

G cluster_0 Biocatalytic Pathways Nitrile Nitrile (R-CN) Nitrilase Nitrilase Nitrile->Nitrilase NitrileHydratase Nitrile Hydratase Nitrile->NitrileHydratase CarboxylicAcid Carboxylic Acid (R-COOH) Nitrilase->CarboxylicAcid Amide Amide (R-CONH₂) NitrileHydratase->Amide Amidase Amidase Amide->Amidase Amidase->CarboxylicAcid

Caption: General biocatalytic pathways for nitrile metabolism.

Safety and Handling

This compound is classified as an extremely hazardous substance and is highly toxic by inhalation, ingestion, and skin contact.[3][5][10] Exposure can lead to cyanide poisoning, with symptoms that may be delayed.[5][10]

Diagram 4: Safe Handling Workflow for this compound

G cluster_0 Preparation cluster_1 Handling cluster_2 Emergency cluster_3 Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Ventilated Fume Hood Dispense Dispense Carefully Avoid Spills FumeHood->Dispense Storage Store in a Cool, Dry, Well-Ventilated Area Incompatibles Avoid Contact with Strong Acids, Bases, and Oxidizers Spill Spill Containment and Neutralization Incompatibles->Spill Exposure Immediate Medical Attention In Case of Exposure Waste Dispose of as Hazardous Waste Exposure->Waste

Caption: Workflow for the safe handling of this compound.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat when handling this compound.[11]

  • Ventilation: All work with this compound must be conducted in a well-ventilated chemical fume hood.[11][12]

  • Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[5][13]

  • Spills: Have a spill kit readily available. In case of a spill, evacuate the area and follow established emergency procedures.

  • First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek immediate medical attention.[5]

  • Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[13]

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Users should consult the Safety Data Sheet (SDS) for this compound and follow all institutional safety protocols before handling this chemical.

References

Application Notes and Protocols for the Catalytic Hydration of Lactonitrile to Lactamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactamide (B1674226), the amide derivative of lactic acid, is a valuable chemical intermediate in the pharmaceutical and agrochemical industries.[1] Its synthesis via the catalytic hydration of lactonitrile offers a direct and efficient route. This document provides detailed application notes and protocols for both chemical and enzymatic catalytic methods for this transformation, compiled from scientific literature and patent filings. The information is intended to guide researchers in the development and optimization of lactamide synthesis.

Chemical Catalysis: Manganese Oxide-Based Systems

Manganese oxides have been identified as robust and highly effective catalysts for the hydration of this compound to lactamide, demonstrating high conversion and selectivity.[2][3][4]

Quantitative Data Summary
CatalystReactant Ratio (this compound:Water, w/w)Temperature (°C)Time (h)Conversion of this compound (%)Selectivity to Lactamide (%)Yield of Lactamide (%)Reference
Manganese DioxideNot Specified60599.5Not Specified97.5[5]
Manganese Oxide5:95 to 80:2010 - 902480.397.0Not Specified[2]
Manganese Oxide5:95 to 80:2010 - 90240 (10 days)73.197.5Not Specified[2]
Manganese OxideNot Specified70399.5Not Specified97.5[3][4]
Experimental Protocols

1. Preparation of Manganese Dioxide Catalyst

This protocol is adapted from patent literature describing the synthesis of an active manganese dioxide catalyst.[3][4][5]

  • Materials:

  • Procedure:

    • In a 1-liter flask equipped with a stirrer, reflux condenser, and thermometer, dissolve 63.2 g of potassium permanganate in 500 g of water.

    • Heat the solution to 70°C with stirring.

    • Separately, prepare an aqueous solution containing 96.2 g of manganese sulfate and 40 g of 15% sulfuric acid.

    • Add the manganese sulfate solution to the potassium permanganate solution at 70°C.

    • Maintain the reaction mixture at 70°C for 3 hours with continuous stirring.

    • After the reaction, cool the mixture and collect the precipitated active manganese dioxide by suction filtration.

    • Wash the catalyst cake with deionized water (e.g., 2.4 L).

    • Dry the catalyst at 60°C overnight to obtain the final product.

2. Catalytic Hydration of this compound

The following is a general procedure for the hydration reaction using the prepared manganese dioxide catalyst.[5]

  • Materials:

    • This compound

    • Prepared Manganese Dioxide Catalyst

    • Deionized water

  • Procedure:

    • In a 1-liter flask equipped with a stirrer, reflux condenser, and thermometer, charge 121 g of this compound, 350 g of water, and 60 g of the manganese dioxide catalyst.

    • Heat the mixture to 60°C and stir for 5 hours to carry out the reaction.

    • After the reaction, cool the solution on ice.

    • Separate the catalyst by suction filtration.

    • The resulting filtrate contains the lactamide product. The product can be isolated by concentrating the filtrate to dryness under reduced pressure.[3][5]

    • Analyze the filtrate using gas chromatography to determine the conversion of this compound and the yield of lactamide.[5]

Logical Workflow for Chemical Synthesis

cluster_synthesis This compound Synthesis cluster_catalyst Catalyst Preparation cluster_hydration Hydration Reaction cluster_purification Product Isolation acetaldehyde Acetaldehyde This compound This compound acetaldehyde->this compound Basic Catalyst ~10°C hcn Hydrogen Cyanide hcn->this compound lactamide_sol Lactamide Solution This compound->lactamide_sol Hydration 60-70°C kmno4 Potassium Permanganate catalyst Manganese Dioxide Catalyst kmno4->catalyst Reaction at 70°C mnso4 Manganese Sulfate mnso4->catalyst catalyst->lactamide_sol water Water water->lactamide_sol final_product Pure Lactamide lactamide_sol->final_product Filtration & Concentration cluster_culture Biocatalyst Preparation cluster_reaction Fed-Batch Biotransformation cluster_analysis Monitoring & Analysis culture Cultivate R. pyridinivorans induce Induce NHase with Lactamide culture->induce harvest Harvest & Prepare Resting Cells induce->harvest reactor 1L Reactor Resting Cells Buffer, 45°C product Lactamide Product reactor->product Biotransformation sampling Take Samples reactor->sampling Monitor Conversion This compound This compound Feed This compound->reactor Periodic Feeding hplc HPLC Analysis sampling->hplc Monitor Conversion

References

Application Notes and Protocols for the Synthesis of Unnatural Amino Acids Using Lactonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unnatural amino acids (UAAs) are crucial components in modern drug discovery and chemical biology. Their incorporation into peptides and other molecular scaffolds can lead to enhanced biological activity, increased metabolic stability, and novel functionalities. The Strecker synthesis, a classic method for amino acid preparation, remains a versatile and powerful tool for accessing a wide array of UAAs. This document provides detailed protocols and application notes on the synthesis of unnatural amino acids, with a focus on methods analogous to using lactonitrile, such as the Strecker reaction involving aldehydes, a cyanide source, and an amine.

The Strecker synthesis is a three-component reaction between an aldehyde (or ketone), ammonia (B1221849) (or an amine), and a cyanide source to form an α-aminonitrile intermediate. Subsequent hydrolysis of the nitrile group yields the desired amino acid.[1][2] This methodology is highly adaptable for the synthesis of non-proteinogenic amino acids by varying the starting aldehyde or ketone.[1][3]

Core Concepts and Applications

The Strecker synthesis and its variations are instrumental in producing UAAs that are not readily accessible through biological or fermentation methods.[4] These synthetic amino acids are valuable for:

  • Peptidomimetics: Introducing conformational constraints or novel side chains to improve peptide stability and receptor binding.

  • Drug Development: Serving as chiral building blocks for complex pharmaceutical agents.[5]

  • Protein Engineering: Expanding the genetic code to incorporate UAAs with unique chemical handles for protein labeling and functional studies.

  • Catalysis: Acting as chiral ligands and organocatalysts in asymmetric synthesis.[4]

This document will detail both racemic and asymmetric Strecker-type syntheses, providing protocols for specific, well-documented examples.

Racemic Synthesis of Unnatural Amino Acids

The classical Strecker synthesis produces a racemic mixture of the α-amino acid, meaning an equal mixture of both enantiomers.[3] This method is robust and can be applied to a wide variety of aldehydes.

Example Protocol: Racemic Synthesis of D,L-DOPA

D,L-DOPA, a precursor to the neurotransmitter dopamine, can be synthesized via a Strecker reaction starting from 3,4-dihydroxyphenylacetaldehyde (B32087).[1]

Experimental Protocol:

  • Imine Formation and Cyanation:

    • In a well-ventilated fume hood, dissolve 3,4-dihydroxyphenylacetaldehyde in an aqueous solution containing ammonium (B1175870) chloride (NH₄Cl) and potassium cyanide (KCN).

    • The reaction mixture is stirred at room temperature. The ammonium chloride serves as a source of ammonia and a mild acid to catalyze imine formation.[1]

    • The cyanide ion then acts as a nucleophile, attacking the imine to form the α-aminonitrile.[6]

  • Hydrolysis of the α-Aminonitrile:

    • After the formation of the α-aminonitrile is complete (monitored by TLC or LC-MS), the reaction mixture is acidified with a strong acid (e.g., HCl).

    • The mixture is then heated to reflux to hydrolyze the nitrile group to a carboxylic acid.[1]

  • Isolation and Purification:

    • Upon cooling, the racemic D,L-DOPA will precipitate from the solution.

    • The product is collected by filtration, washed with cold water, and dried.

    • Further purification can be achieved by recrystallization.

Note: This racemic mixture would require a subsequent resolution step to isolate the biologically active L-DOPA.[1]

Asymmetric Synthesis of Unnatural Amino Acids

For applications requiring enantiomerically pure amino acids, asymmetric versions of the Strecker synthesis have been developed. These methods typically employ a chiral auxiliary or a chiral catalyst to control the stereochemistry of the cyanide addition.[1][3]

Example Protocol: Asymmetric Synthesis of (S)-tert-Leucine

(S)-tert-Leucine is a sterically hindered, non-proteinogenic amino acid used in the synthesis of pharmaceuticals and chiral ligands.[4] The following protocol is based on a diastereoselective Strecker reaction using (R)-phenylglycine amide as a chiral auxiliary.[7]

Experimental Protocol:

  • Diastereoselective α-Aminonitrile Synthesis:

    • To a solution of (R)-phenylglycine amide hydrochloride and pivaldehyde in a methanol/water mixture, add a 30% aqueous solution of sodium cyanide (NaCN).

    • Stir the reaction mixture at room temperature for an extended period (e.g., 96 hours).

    • The desired (R,S)-aminonitrile diastereomer selectively precipitates from the solution due to a crystallization-induced asymmetric transformation.[7]

    • Collect the solid by filtration to obtain the diastereomerically pure α-aminonitrile.

  • Removal of Chiral Auxiliary:

    • The phenylacetamide group from the chiral auxiliary can be removed via hydrogenolysis.

    • Suspend the α-aminonitrile in a suitable solvent and treat with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[7]

    • This step yields (S)-tert-leucine amide.

  • Hydrolysis to the Amino Acid:

    • Hydrolyze the resulting amide by heating in a strong aqueous acid, such as 6 N HCl, at 100°C.[7]

    • After hydrolysis, neutralize the solution to precipitate the (S)-tert-leucine.

    • Collect the product by filtration, wash, and dry.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of selected unnatural amino acids via Strecker-type reactions.

Unnatural Amino AcidStarting Aldehyde/KetoneChiral Auxiliary/CatalystDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Overall YieldReference
(S)-tert-LeucinePivaldehyde(R)-Phenylglycine amide> 99/1>98%73%[6][7]
α-Amino Acid from 3,4-dimethoxyphenylacetone3,4-dimethoxyphenylacetone(R)-Phenylglycine amide> 99/1Not specified76% (aminonitrile)[7]
MethodCyanide SourceCatalystTemperatureReaction TimeYieldReference
First-generation asymmetric synthesis of (R)-tert-leucineHCNThiourea-based catalyst-75°C15 hHigh[4]
Optimized asymmetric synthesis of (R)-tert-leucineKCNAmido-thiourea catalyst0°C4-8 hNot specified[4]

Visualizing the Synthesis

Strecker Synthesis Signaling Pathway

Strecker_Synthesis Aldehyde Aldehyde/Ketone Imine Imine Aldehyde->Imine Amine Amine/Ammonia Amine->Imine Aminonitrile α-Aminonitrile Imine->Aminonitrile Cyanide Cyanide Source Cyanide->Aminonitrile AminoAcid α-Amino Acid Aminonitrile->AminoAcid Hydrolysis H2O H₂O, H⁺ H2O->AminoAcid

Caption: General reaction pathway for the Strecker synthesis of α-amino acids.

Experimental Workflow for Asymmetric Synthesis of (S)-tert-Leucine

Asymmetric_Synthesis_Workflow cluster_step1 Step 1: Diastereoselective Strecker Reaction cluster_step2 Step 2: Chiral Auxiliary Removal cluster_step3 Step 3: Hydrolysis Pivaldehyde Pivaldehyde AminonitrileFormation Formation of (R,S)-Aminonitrile Pivaldehyde->AminonitrileFormation ChiralAuxiliary (R)-Phenylglycine Amide ChiralAuxiliary->AminonitrileFormation NaCN NaCN NaCN->AminonitrileFormation Hydrogenation Hydrogenolysis (H₂, Pd/C) AminonitrileFormation->Hydrogenation AcidHydrolysis Acid Hydrolysis (6N HCl, 100°C) Hydrogenation->AcidHydrolysis FinalProduct (S)-tert-Leucine AcidHydrolysis->FinalProduct

Caption: Workflow for the asymmetric synthesis of (S)-tert-Leucine.

References

N-Acylation of Aminonitriles in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the N-acylation of aminonitriles, a critical step in the synthesis of peptide analogs and other pharmaceutically relevant molecules. This methodology is particularly significant in the development of protease inhibitors, where the N-acylated α-aminonitrile moiety serves as a key pharmacophore.

Introduction

The N-acylation of aminonitriles is a fundamental transformation in organic chemistry with significant applications in peptide synthesis and drug discovery. This process involves the introduction of an acyl group onto the nitrogen atom of an aminonitrile. The resulting N-acylated aminonitriles are valuable intermediates and final products, notably as mechanism-based inhibitors of serine and cysteine proteases.[1][2] The nitrile group can act as a "warhead," forming a covalent adduct with the catalytic nucleophile of the protease.[2]

Traditionally, the synthesis of N-acylated α-aminonitriles involves a two-step process: a Strecker reaction to form the aminonitrile, followed by a separate N-acylation step.[1] However, recent advancements have focused on developing more efficient one-pot or "telescoping" protocols that combine these steps, offering advantages in terms of time, resources, and overall yield.[1][2]

Key Applications in Drug Development

N-acylated α-aminonitriles are a well-established class of mechanism-based inhibitors for serine and cysteine proteases.[1][2] This inhibitory activity makes them attractive candidates for the development of therapeutics for a wide range of diseases. Several nitrile-containing pharmaceuticals are already in clinical use for various conditions, highlighting the biocompatibility and efficacy of the nitrile pharmacophore. For instance, aminonitriles have been developed as reversible inhibitors of dipeptidyl peptidase IV (DPP IV) for the treatment of diabetes.

Methodologies for N-Acylation of Aminonitriles

Several methods have been developed for the N-acylation of aminonitriles. The choice of method often depends on the specific substrate, desired scale, and available reagents. A prominent approach is a variant of the Strecker reaction where amides are used directly instead of amines.[1][2]

Telescoping Strecker-Derived Protocol

A significant advancement in this field is the development of a telescoping reaction protocol that allows for the one-pot synthesis of N-acylated α-aminonitriles from an aldehyde, an amide, and a cyanide source.[1][2] This method avoids the isolation of the intermediate aminonitrile, thereby streamlining the synthetic process.

The overall workflow can be visualized as follows:

G cluster_0 Step 1: N-Acylimine Intermediate Formation cluster_1 Step 2: Cyanation Aldehyde Aldehyde Intermediate Sulfone Intermediate Aldehyde->Intermediate Amide Amide Amide->Intermediate Sulfinic_Acid 4-Tolylsulfinic Acid Sulfinic_Acid->Intermediate Product N-Acylated α-Aminonitrile Intermediate->Product Reaction in THF KCN Potassium Cyanide (KCN) KCN->Product

Caption: Telescoping synthesis of N-acylated α-aminonitriles.

This protocol has been shown to be compatible with a wide range of functional groups, making it suitable for library synthesis in drug discovery programs.[1][2]

Quantitative Data Summary

The efficiency of the N-acylation reaction is influenced by several factors, including the choice of cyanide source, solvent, and catalyst. The following tables summarize the quantitative data from studies optimizing these reaction conditions.

Table 1: Influence of Cyanide Source and Catalyst on Yield
EntryCyanide SourceCatalystSolventYield (%)
1KCNNoneTHF94
2KCNCu(OTf)₂THF55
3KCNInCl₃THF65
4KCNBiBr₃THF60
5KCNTiO₂/rutileTHF75
6TMSCNNoneTHF0
7Acetone (B3395972) cyanohydrinNoneTHF0

Data adapted from studies on Strecker-derived methodology.[1][2] The data clearly indicates that potassium cyanide (KCN) without a catalyst in tetrahydrofuran (B95107) (THF) provides the optimal yield.[1][2]

Table 2: Scope of the Telescoping Reaction with Various Aldehydes and Amides
ProductAldehydeAmideReaction Time (days)Yield (%)
11 4-Chlorobenzaldehyde2-Phenylacetamide1053
12 Benzaldehyde2-Phenylacetamide1285
13 4-Methoxybenzaldehyde2-Phenylacetamide460
14 3-Phenylpropanal2-Phenylacetamide1170
15 Cyclohexanecarbaldehyde2-Phenylacetamide1165

Yields are for the isolated product after chromatography. Reaction times can be significant, ranging from 3 to 14 days.[1]

Experimental Protocols

General Protocol for Telescoping Synthesis of N-Acylated α-Aminonitriles

This protocol is based on the optimized conditions for the one-pot synthesis of N-acylated α-aminonitriles.

Materials:

  • Aldehyde (1.0 equiv)

  • Amide (1.1 equiv)

  • 4-Tolylsulfinic acid (1.2 equiv)

  • Potassium cyanide (KCN) (2.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Potassium carbonate (K₂CO₃) (for substrates with acidic protons)

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Standard laboratory glassware and stirring equipment

  • Chromatography supplies for purification

Procedure:

  • Step 1: Formation of the Sulfone Intermediate

    • In a round-bottom flask, dissolve the aldehyde (1.0 equiv) and the amide (1.1 equiv) in anhydrous THF to achieve a final aldehyde concentration of approximately 0.165 M.

    • Add 4-tolylsulfinic acid (1.2 equiv) to the solution.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the formation of the sulfone intermediate is complete or has stagnated. This step can take from 3 to 14 days.[1]

  • Step 2: Cyanation

    • Once the first step is complete, add potassium cyanide (KCN) (2.0 equiv) to the reaction mixture.

    • If the amide substrate contains an acidic proton, add potassium carbonate (K₂CO₃) (2.0 equiv) along with the KCN.[1]

    • Continue to stir the reaction at room temperature. Monitor the formation of the N-acylated α-aminonitrile by TLC or LC-MS. This step can also require several days.

  • Work-up and Purification

    • Upon completion of the reaction, quench the reaction mixture by adding water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure N-acylated α-aminonitrile.

G cluster_workflow Experimental Workflow A 1. Dissolve Aldehyde and Amide in THF B 2. Add 4-Tolylsulfinic Acid A->B C 3. Stir and Monitor Intermediate Formation (TLC/LC-MS) B->C D 4. Add KCN (and K₂CO₃ if needed) C->D E 5. Stir and Monitor Product Formation (TLC/LC-MS) D->E F 6. Quench with Water and Extract E->F G 7. Wash, Dry, and Concentrate F->G H 8. Purify by Column Chromatography G->H I Pure N-Acylated α-Aminonitrile H->I

Caption: Step-by-step experimental workflow for the telescoping protocol.

Logical Relationships and Considerations

The success of the N-acylation of aminonitriles via the telescoping Strecker-derived protocol is dependent on a careful balance of reaction parameters.

G cluster_params Key Reaction Parameters cluster_outcomes Reaction Outcomes Cyanide Cyanide Source Yield Product Yield Cyanide->Yield Solvent Solvent Solvent->Yield Catalyst Catalyst Catalyst->Yield Temperature Temperature Temperature->Yield Side_Reactions Side Reactions Temperature->Side_Reactions Reaction_Time Reaction Time Reaction_Time->Yield Purity Product Purity Yield->Purity

Caption: Interplay of parameters affecting reaction outcomes.

  • Cyanide Source: As demonstrated in Table 1, the choice of cyanide source is critical. KCN has been shown to be superior to TMSCN or acetone cyanohydrin for this transformation.[1][2]

  • Catalyst: While Lewis acid catalysts have been explored, the uncatalyzed reaction with KCN in THF often provides the best results.[2]

  • Solvent: THF is a commonly used solvent that provides good solubility for the reactants.[1]

  • Reaction Time: A significant consideration for this protocol is the long reaction time, which can extend to several days.[1] Further optimization on a case-by-case basis may be necessary to reduce reaction times.

  • Temperature: While increasing the temperature might seem like a way to reduce reaction times, it can also lead to decreased yields due to side reactions or degradation of starting materials.[2]

Conclusion

The N-acylation of aminonitriles, particularly through the one-pot Strecker-derived methodology, represents a powerful tool for the synthesis of peptide mimetics and protease inhibitors. The protocols and data presented here provide a solid foundation for researchers to apply this chemistry in their own drug discovery and development efforts. While the long reaction times can be a drawback, the operational simplicity and functional group tolerance of the telescoping protocol make it an attractive method for generating libraries of N-acylated α-aminonitriles.

References

Purifying Lactonitrile: A Guide to Distillation Methods for High-Purity Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. Lactonitrile (2-hydroxypropanenitrile), a key precursor in the synthesis of lactic acid, its esters, and various pharmaceuticals, often requires rigorous purification to remove unreacted starting materials, byproducts, and decomposition products.[1][2] Distillation is the primary method for purifying this compound; however, its thermal instability necessitates carefully controlled conditions to prevent decomposition and the release of highly toxic hydrogen cyanide gas.[3]

This document provides detailed application notes and protocols for the purification of this compound by various distillation techniques, including simple, fractional, and vacuum distillation. Safety considerations specific to handling cyanohydrins are also addressed.

Understanding this compound's Properties and Challenges in Purification

This compound is a colorless to yellow liquid that is soluble in water and alcohol.[2] A critical challenge in its purification is its propensity to decompose at elevated temperatures. This compound begins to decompose exothermically above 90°C, a reaction that is accelerated in the presence of alkaline conditions.[4] The atmospheric boiling point of this compound is approximately 183°C, but with slight decomposition.[1] This thermal lability makes distillation at atmospheric pressure problematic and favors the use of vacuum distillation to lower the boiling point to a safer temperature range.

Common impurities in crude this compound, synthesized from acetaldehyde (B116499) and hydrogen cyanide, can include:

  • Unreacted acetaldehyde

  • Acetaldehyde oligomers (e.g., dimers, trimers)[5]

  • Water

  • Side-reaction products like crotonaldehyde[4]

  • Traces of the catalyst used in its synthesis

Distillation Methods for this compound Purification

The choice of distillation method depends on the initial purity of the this compound and the desired final purity.

Simple Distillation

Simple distillation is suitable for a preliminary purification step to remove low-boiling impurities, such as unreacted acetaldehyde, or to separate this compound from non-volatile contaminants. Given this compound's thermal sensitivity, this should ideally be performed under reduced pressure.

Fractional Distillation

Fractional distillation is employed when separating components with close boiling points.[6] For this compound, this is the preferred method for achieving high purity by separating it from residual starting materials and byproducts. To prevent decomposition, fractional distillation of this compound must be conducted under vacuum.

Vacuum Distillation

Vacuum distillation is essential for the purification of this compound.[7] By reducing the pressure in the distillation apparatus, the boiling point of this compound is significantly lowered, allowing for distillation at temperatures well below its decomposition point.

Table 1: Boiling Point of this compound at Various Pressures

Pressure (mmHg)Boiling Point (°C)
760~183 (with decomposition)
1790
1578-82 (for acetone (B3395972) cyanohydrin, a similar compound)
0.5~50

Note: Data is compiled from multiple sources and may include values for structurally similar cyanohydrins as a reference.

Experimental Protocols

Extreme caution must be exercised when working with this compound due to its high toxicity and the potential to release hydrogen cyanide gas. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, must be worn.[8][9] An emergency plan for cyanide exposure should be in place.

Protocol 1: Preliminary Purification by Simple Vacuum Distillation

This protocol is designed to remove volatile impurities like acetaldehyde from crude this compound.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Short path distillation head

  • Condenser

  • Receiving flask

  • Vacuum pump with a cold trap

  • Heating mantle with a stirrer

  • Thermometer

  • Stir bar

Procedure:

  • Assemble the simple vacuum distillation apparatus in a fume hood. Ensure all glassware is dry and joints are properly sealed.

  • Place a stir bar and the crude this compound into the round-bottom flask (do not fill more than two-thirds full).

  • Connect the apparatus to the vacuum pump with a cold trap in between.

  • Turn on the stirrer and begin to evacuate the system slowly to avoid bumping.

  • Once a stable vacuum is achieved (e.g., 50-100 mmHg), begin to gently heat the flask.

  • Collect the first fraction, which will primarily consist of low-boiling impurities. The distillation temperature will be low initially.

  • Once the temperature of the vapor begins to rise, indicating that the low-boiling impurities have been removed, stop the distillation.

  • Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.

  • The remaining liquid in the distillation flask is partially purified this compound, which can be further purified by fractional vacuum distillation.

Protocol 2: High-Purity Purification by Fractional Vacuum Distillation

This protocol is for achieving high-purity this compound.

Materials and Equipment:

  • Partially purified this compound (from Protocol 1)

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser

  • Receiving flasks (multiple)

  • Vacuum pump with a cold trap and manometer

  • Heating mantle with a stirrer

  • Thermometer and stir bar

  • Insulating material (e.g., glass wool or aluminum foil)

Procedure:

  • Set up the fractional vacuum distillation apparatus in a fume hood.

  • Add a stir bar and the partially purified this compound to the round-bottom flask.

  • Wrap the fractionating column with insulating material to ensure an accurate temperature gradient.

  • Turn on the stirrer and carefully evacuate the system to the desired pressure (e.g., 15-20 mmHg).

  • Begin heating the flask gently.

  • Observe the condensate rising slowly through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation.

  • Collect any initial low-boiling fractions in a separate receiving flask.

  • When the vapor temperature stabilizes at the boiling point of this compound at the recorded pressure (refer to Table 1), switch to a clean receiving flask to collect the pure this compound fraction.

  • Monitor the temperature closely. A stable boiling point indicates the collection of a pure fraction.

  • Stop the distillation before the distilling flask runs dry to prevent the concentration of potentially unstable residues.

  • Let the apparatus cool down completely before venting the system.

Table 2: Summary of Distillation Parameters for this compound Purification

ParameterSimple Vacuum Distillation (Preliminary)Fractional Vacuum Distillation (High-Purity)
Purpose Removal of low-boiling impuritiesSeparation of this compound from close-boiling impurities
Pressure 50 - 100 mmHg15 - 20 mmHg
Pot Temperature Gradually increase until low boilers are removed20-30°C above the vapor temperature
Vapor Temperature Initially low, then risingStable at the boiling point of this compound at the set pressure
Column Type None (short path)Vigreux or packed column
Expected Purity Intermediate>99%
Protocol 3: Purity Analysis by Gas Chromatography (GC)

This protocol outlines a general method for assessing the purity of the distilled this compound.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for polar compounds (e.g., DB-WAX or similar)

  • Autosampler or manual injection port

  • Data acquisition and processing software

GC Conditions (Example):

  • Column: DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 180°C

    • Hold at 180°C for 5 minutes

  • Injector Temperature: 200°C

  • Detector Temperature: 250°C

  • Carrier Gas: Helium, constant flow of 1 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Dilute a small sample of the distilled this compound in a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane) to a concentration of approximately 1 mg/mL.

Analysis:

  • Inject the prepared sample into the GC.

  • Integrate the peaks in the resulting chromatogram.

  • Calculate the purity of the this compound by the area percent method, assuming all components have a similar response factor with the FID.

Visualization of the Purification Workflow

Lactonitrile_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Product Crude_this compound Crude this compound (with impurities) Simple_Distillation Simple Vacuum Distillation Crude_this compound->Simple_Distillation Fractional_Distillation Fractional Vacuum Distillation Simple_Distillation->Fractional_Distillation Partially Purified Purity_Analysis Purity Analysis (GC) Fractional_Distillation->Purity_Analysis Pure_this compound High-Purity this compound (>99%) Purity_Analysis->Pure_this compound Confirms Purity

Caption: Workflow for the purification of this compound.

Conclusion

The purification of this compound by distillation is a critical step for its use in research and development. Due to its thermal instability, vacuum distillation is the method of choice. A two-step distillation process, involving a preliminary simple vacuum distillation to remove low-boiling impurities followed by a fractional vacuum distillation, can yield this compound of high purity suitable for demanding applications. Adherence to strict safety protocols is essential throughout the process due to the hazardous nature of this compound and its potential decomposition products. The purity of the final product should be confirmed using an appropriate analytical technique such as gas chromatography.

References

Troubleshooting & Optimization

Troubleshooting low yield in lactonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues, particularly low yield, encountered during the synthesis of lactonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound synthesis is resulting in a significantly lower yield than expected. What are the common causes?

Low yields in this compound synthesis can often be attributed to several factors. The most common issues include suboptimal reaction conditions, the presence of impurities in starting materials, and degradation of the product during synthesis or workup.[1][2][3][4] Key areas to investigate are temperature control, side reactions, and the purity of your acetaldehyde (B116499).[1][5][6]

Q2: I suspect side reactions are contributing to my low yield. What are the most likely side reactions and how can I minimize them?

The most prominent side reaction is the aldol (B89426) condensation of acetaldehyde, which forms crotonaldehyde.[1] This is particularly favored at higher temperatures. To minimize this and other side reactions:

  • Maintain Low Temperatures: The synthesis of this compound is an exothermic reaction. It is critical to maintain a low reaction temperature, typically between -10°C and 20°C, to suppress the formation of byproducts like crotonaldehyde.[1][7]

  • Control Reagent Addition: Add reagents slowly and ensure efficient mixing to manage the exotherm and maintain a consistent temperature throughout the reaction vessel.[2][3]

  • Use a Milder Catalyst: While a base is required to catalyze the reaction, using a very strong base at a high concentration can promote side reactions.[2][8][9] Consider the use of milder basic catalysts like potassium carbonate or triethylamine.[2]

Q3: How do impurities in my starting materials affect the synthesis, and what can I do about it?

Impurities in the acetaldehyde starting material can have a significant impact on both the yield and the purity of the final this compound product.[5][6] High-boiling-point contaminants in acetaldehyde can lead to the formation of impurities that are difficult to separate from this compound.[1]

Solution: It is highly recommended to distill the acetaldehyde before use.[1][5][6] This will remove impurities and can lead to a this compound purity exceeding 99.5%.[1]

Q4: My product seems to be decomposing during or after the reaction. Why is this happening and how can it be prevented?

This compound is thermally unstable and can decompose, particularly at temperatures above 90°C.[1] This decomposition is accelerated under alkaline conditions and results in the release of highly toxic hydrogen cyanide gas.[1]

Prevention Strategies:

  • Post-Synthesis Stabilization: After the reaction is complete, the mixture should be stabilized by adding an acid, such as sulfuric acid, to prevent decomposition.[1][7]

  • Avoid High Temperatures During Purification: If you are purifying this compound by distillation, it is crucial to do so at a low temperature, possibly under vacuum, to avoid thermal decomposition.[5][6]

Q5: What is the optimal pH for this compound synthesis?

The synthesis of this compound, which is the addition of hydrogen cyanide to acetaldehyde, is a base-catalyzed reaction.[8][9] However, alkaline conditions can also promote the decomposition of the this compound product.[1] Therefore, while a basic catalyst is necessary to initiate the reaction, it is crucial to acidify the mixture after the synthesis is complete to ensure the stability of the final product.[1][7]

Data Presentation

Table 1: Summary of Key Reaction Parameters for this compound Synthesis

ParameterRecommended ConditionRationale for Low Yield if DeviatedCitation
Reaction Temperature -10°C to 20°CHigher temperatures promote side reactions (e.g., aldol condensation) and product decomposition.[1][7]
Acetaldehyde Purity Distilled before useImpurities can lead to byproducts and complicate purification.[1][5][6]
Catalyst Base catalyst (e.g., NaOH)The reaction is base-catalyzed.[8][9]
Post-Reaction pH Acidic (stabilized with H₂SO₄)Alkaline conditions accelerate the decomposition of this compound.[1][7]
Purification Temperature Low temperature (vacuum distillation)This compound decomposes at temperatures above 90°C.[1][5][6]
Reactor Material Non-iron reactorsMinimizes metal-catalyzed degradation of the product.[1][6]

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a general guideline and may need to be optimized for your specific laboratory conditions.

  • Preparation:

    • Ensure all glassware is clean and dry.

    • If necessary, distill the acetaldehyde to remove any high-boiling-point impurities.[1][5][6]

    • Set up a reaction flask equipped with a stirrer, a thermometer, a reflux condenser, and a dropping funnel in a cooling bath.[10]

  • Reaction:

    • To the flask, add acetaldehyde and a catalytic amount of an aqueous sodium hydroxide (B78521) solution.[7][10]

    • Cool the mixture to the desired temperature (e.g., 10°C) using the cooling bath.[10]

    • Slowly add hydrogen cyanide dropwise to the mixture while maintaining the temperature within the optimal range (-10°C to 20°C).[1][10]

    • After the addition is complete, continue to stir the mixture for a designated period to ensure the reaction goes to completion.

  • Stabilization and Workup:

    • Once the reaction is complete, stabilize the product by adding sulfuric acid to acidify the mixture.[1][7]

    • The this compound can then be purified. Given its thermal instability, vacuum distillation at a low temperature is the recommended method for purification.[5][6][8]

Caution: this compound and hydrogen cyanide are extremely hazardous substances.[1][11] All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment must be worn at all times.

Visualizations

Lactonitrile_Synthesis_Pathway This compound Synthesis and Side Reaction Pathway Acetaldehyde Acetaldehyde This compound This compound (Product) Acetaldehyde->this compound + HCN (Base Catalyst, Low Temp) Crotonaldehyde Crotonaldehyde (Byproduct) Acetaldehyde->Crotonaldehyde Aldol Condensation (High Temp) HCN Hydrogen Cyanide (HCN) HCN->this compound Decomposition Decomposition Products (Acetaldehyde + HCN) This compound->Decomposition High Temp (>90°C) or Alkaline pH

Caption: Chemical pathway for this compound synthesis and competing reactions.

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Synthesis Start Start: Low this compound Yield CheckTemp Is Reaction Temperature Maintained at -10°C to 20°C? Start->CheckTemp AdjustTemp Action: Implement Strict Temperature Control CheckTemp->AdjustTemp No CheckAcetaldehyde Was Acetaldehyde Distilled Before Use? CheckTemp->CheckAcetaldehyde Yes AdjustTemp->CheckAcetaldehyde DistillAcetaldehyde Action: Distill Acetaldehyde to Remove Impurities CheckAcetaldehyde->DistillAcetaldehyde No CheckStabilization Was Product Stabilized with Acid Post-Reaction? CheckAcetaldehyde->CheckStabilization Yes DistillAcetaldehyde->CheckStabilization StabilizeProduct Action: Add Sulfuric Acid After Synthesis CheckStabilization->StabilizeProduct No CheckPurification Is Purification Done Under High Temperature? CheckStabilization->CheckPurification Yes StabilizeProduct->CheckPurification VacuumDistill Action: Use Low-Temperature Vacuum Distillation CheckPurification->VacuumDistill Yes End Yield Improved CheckPurification->End No VacuumDistill->End

Caption: A step-by-step workflow for troubleshooting low this compound yield.

References

Technical Support Center: Preventing Lactonitrile Decomposition During Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for lactonitrile handling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during distillation. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition during distillation?

A1: this compound is thermally sensitive and can decompose under certain conditions. The primary causes of decomposition during distillation are:

  • Alkaline Conditions: Basic environments accelerate the decomposition of this compound.[2][3][6]

  • Presence of Impurities: Impurities in the starting materials, particularly in acetaldehyde (B116499), can lead to the formation of high-boiling point byproducts. The higher temperatures required to separate these impurities can promote the decomposition of this compound.[2][7][8]

  • Metal Catalysis: Certain metals can catalyze the degradation of this compound. It is recommended to use non-iron reactors to minimize this effect.[2]

Q2: What are the visible signs of this compound decomposition?

A2: While pure this compound is a colorless liquid, a yellow to orange or straw-colored appearance can indicate the presence of degradation products.[6][9][10] The evolution of gas (hydrogen cyanide) is a critical and dangerous sign of decomposition.

Q3: How can I prevent this compound from decomposing during distillation?

A3: To prevent decomposition, it is crucial to control the distillation conditions carefully:

  • Temperature and Pressure Control: Utilize vacuum distillation to lower the boiling point of this compound, allowing for distillation at temperatures well below its decomposition threshold.[1]

  • pH Control: Maintain an acidic pH to stabilize the this compound. The addition of a strong acid like sulfuric, hydrochloric, or phosphoric acid to maintain a pH between 0 and 5.0 is recommended.[7]

  • Purification of Starting Materials: Purifying the acetaldehyde reactant before the synthesis of this compound can significantly reduce high-boiling point impurities, enabling a lower distillation temperature and leading to higher purity and yield of the final product.[2][7][8]

Q4: What type of distillation is most suitable for purifying this compound?

A4: Vacuum distillation is the most suitable method for purifying this compound. By reducing the pressure, the boiling point of this compound is lowered, which minimizes the risk of thermal decomposition.[1] For instance, steam distillation under a vacuum of 10-25 mm of mercury allows for distillation at around 80°C.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Yellowing of this compound During Distillation Thermal decomposition is occurring.Immediately reduce the heat source. Ensure your vacuum is pulling a sufficient vacuum to lower the boiling point. Check and adjust the pH to the acidic range (0-5.0) if not already done.
Low Yield of Purified this compound Decomposition of the product at high temperatures. Presence of high-boiling impurities requiring harsh distillation conditions.Switch to vacuum distillation or increase the vacuum to further lower the distillation temperature. Consider pre-purifying the acetaldehyde starting material to remove impurities.
Gas Evolution from the Distillation Flask Significant decomposition of this compound, releasing hydrogen cyanide (HCN) gas. This is a critical safety hazard. Immediately and safely stop the distillation. Evacuate the area and ensure proper ventilation. Review your distillation setup and procedure to identify the cause of overheating or alkaline conditions. Implement stricter temperature and pH control in future distillations.
Difficulty in Achieving High Purity Co-distillation with impurities. Decomposition products contaminating the distillate.Improve the efficiency of your distillation column (e.g., using a packed column). Ensure the starting acetaldehyde is of high purity (impurities <300 ppm).[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the purification and stabilization of this compound.

Table 1: Impact of Acetaldehyde Purity on this compound Quality

ParameterSpecificationReference
Maximum High-Boiling Point Impurities in Acetaldehyde< 300 ppm[2]
Achievable this compound Purity with Purified Acetaldehyde> 99.5%[2]

Table 2: Recommended Conditions for this compound Stabilization and Distillation

ParameterRecommended ValueReference
pH for Stabilization0 - 5.0[7]
Stabilizing AcidsSulfuric acid, Hydrochloric acid, Phosphoric acid[7]
Vacuum Distillation Pressure7.5 kPa (approx. 56 mmHg)[7]
Distillation Temperature under Vacuum (7.5 kPa)40°C[7]
Steam Distillation Pressure10-25 mmHg[6]
Steam Distillation Temperature~80°C[6]

Experimental Protocols

Protocol 1: Purification of Acetaldehyde by Simple Distillation

This protocol is based on the principle that removing high-boiling point impurities from acetaldehyde prior to its use in this compound synthesis will prevent the need for high-temperature distillation of the final product.[7][8]

Objective: To reduce the content of impurities in acetaldehyde with a boiling point above 25°C.

Materials:

  • Raw acetaldehyde

  • Distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask)

  • Heating mantle

  • Stirring bar or boiling chips

Procedure:

  • Set up the simple distillation apparatus in a fume hood.

  • Add the raw acetaldehyde and a stirring bar to the round-bottom flask.

  • Begin heating the flask gently.

  • Collect the distillate that comes over at or below 25°C at atmospheric pressure.

  • Continue distillation until the temperature of the vapor begins to rise above 25°C.

  • Stop the distillation at this point. The remaining liquid in the distillation flask contains the higher-boiling impurities.

  • The collected, purified acetaldehyde is now ready for use in the synthesis of this compound.

Protocol 2: Vacuum Distillation of this compound

This protocol provides a general guideline for the purification of this compound using vacuum distillation to prevent thermal decomposition.

Objective: To purify crude this compound while minimizing decomposition.

Materials:

  • Crude this compound (stabilized with acid to pH 0-5.0)

  • Vacuum distillation apparatus (Claisen adapter is recommended to prevent bumping)

  • Vacuum pump or water aspirator

  • Manometer

  • Cold trap

  • Heating mantle with stirrer

  • Stir bar

Procedure:

  • Assemble the vacuum distillation apparatus. Ensure all glass joints are properly sealed (grease may be necessary).

  • Place the acid-stabilized crude this compound and a stir bar into the distillation flask.

  • Connect the apparatus to a cold trap and then to the vacuum source.

  • Turn on the vacuum and allow the pressure inside the apparatus to stabilize. Note the pressure using the manometer.

  • Once a stable vacuum is achieved, begin stirring and gently heat the distillation flask.

  • Monitor the temperature of the vapor and the pressure. The this compound will begin to boil at a reduced temperature.

  • Collect the purified this compound in the receiving flask.

  • After the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air to the system.

Visual Guides

Below are diagrams illustrating key processes and pathways related to this compound stability.

Decomposition_Pathway This compound This compound (CH₃CH(OH)CN) Decomposition Decomposition This compound->Decomposition Heat High Temperature (>90°C) Heat->Decomposition Alkali Alkaline Conditions (High pH) Alkali->Decomposition HCN Hydrogen Cyanide (HCN) Decomposition->HCN Byproducts Other Byproducts Decomposition->Byproducts

Caption: this compound decomposition pathway.

Prevention_Workflow cluster_prevention Preventing this compound Decomposition During Distillation Start Start: Crude This compound Purify_Acetaldehyde Step 1: Purify Acetaldehyde (Optional, but Recommended) Start->Purify_Acetaldehyde Synthesize_LN Step 2: Synthesize This compound Purify_Acetaldehyde->Synthesize_LN Acid_Stabilization Step 3: Acidic Stabilization (pH 0-5.0) Synthesize_LN->Acid_Stabilization Vacuum_Distillation Step 4: Vacuum Distillation Acid_Stabilization->Vacuum_Distillation End End: Purified This compound Vacuum_Distillation->End

Caption: Workflow for preventing this compound decomposition.

References

Technical Support Center: Optimizing Lactonitrile Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of lactonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The industrial synthesis of this compound is achieved through the reaction of acetaldehyde (B116499) with hydrogen cyanide (HCN).[1][2] This reaction is a base-catalyzed addition and is typically performed at low temperatures.[3]

Q2: What are the main applications of this compound?

A2: this compound is a crucial intermediate in the chemical industry, primarily used in the synthesis of lactic acid and its esters, such as ethyl lactate.[1] Lactic acid and its derivatives have wide applications in the food, pharmaceutical, and polymer industries.

Q3: What are the common impurities encountered in this compound synthesis?

A3: A common impurity is crotonaldehyde, which can form through the aldol (B89426) condensation of acetaldehyde, especially if the reaction temperature is not well-controlled.[3] Other impurities can be introduced from the acetaldehyde starting material.[4][5]

Q4: Why is temperature control critical during this compound synthesis?

A4: The reaction between acetaldehyde and hydrogen cyanide is exothermic.[3] Precise temperature control, typically between -10°C and 20°C, is essential to minimize the formation of side products like crotonaldehyde.[3] Higher temperatures can also lead to the decomposition of this compound.[3]

Q5: How can this compound be stabilized after synthesis?

A5: this compound is prone to decomposition, especially under alkaline conditions or at elevated temperatures, which can release toxic hydrogen cyanide gas.[3] To prevent this, the product is typically stabilized by adding an acid, such as sulfuric, hydrochloric, or phosphoric acid, to maintain a pH between 0 and 5.0.[4]

Troubleshooting Guides

This section addresses specific issues that may arise during this compound synthesis and provides systematic approaches to resolve them.

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step Expected Outcome
Incomplete Reaction - Ensure the molar ratio of reactants is appropriate. A slight excess of one reactant may be used.[4][5] - Verify the effectiveness of the base catalyst.Increased conversion of starting materials to this compound.
Decomposition of Product - Strictly maintain the reaction temperature in the recommended range (-10°C to 20°C).[3] - Immediately stabilize the crude product with acid post-reaction to prevent decomposition.[3][4]Minimized loss of this compound due to degradation.
Side Reactions - Lower the reaction temperature to disfavor the formation of side products like crotonaldehyde.[3] - Use purified acetaldehyde to reduce the presence of impurities that may catalyze side reactions.[4][5]Higher selectivity towards this compound formation.
Issue 2: High Levels of Impurities in the Product
Possible Cause Troubleshooting Step Expected Outcome
Contaminated Starting Materials - Purify the acetaldehyde starting material, for instance, by distillation to remove high-boiling point contaminants.[3][4] A key patent suggests that the distillation residue of acetaldehyde should be 300 ppm or less.[4][5]A significant reduction in final product impurities.
Suboptimal Reaction Conditions - Optimize the reaction temperature to minimize the formation of byproducts such as crotonaldehyde.[3]Increased purity of the crude this compound.
Inefficient Purification - Employ distillation to purify the this compound. The distillation temperature should be kept low (e.g., 20-60°C) to avoid thermal decomposition of the product.[4]High-purity this compound (e.g., >99.5%).[3]
Metal-Catalyzed Degradation - Use non-iron reactors to prevent metal-catalyzed degradation of this compound.[3]Enhanced stability and purity of the final product.

Data Presentation

Table 1: Key Reaction Parameters for this compound Synthesis

ParameterRecommended Range/ValueRationale
Temperature -10°C to 20°C[3]Minimizes side reactions (e.g., aldol condensation) and prevents product decomposition.[3]
pH (Post-reaction) 0 - 5.0[4]Stabilizes this compound and prevents decomposition into toxic hydrogen cyanide.[3][4]
Acetaldehyde Purity Distillation residue ≤ 300 ppm[4][5]Reduces the formation of impurities in the final product.[4][5]
Distillation Temperature (Purification) 20°C to 60°C[4]Prevents thermal decomposition of this compound during purification.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on common industrial practices.

Materials:

  • Purified Acetaldehyde

  • Hydrogen Cyanide (HCN)

  • Base catalyst (e.g., NaOH solution)

  • Sulfuric Acid (for stabilization)

  • Reaction vessel with cooling capabilities and a stirrer

  • Distillation apparatus

Procedure:

  • Preparation: Cool the reaction vessel to the desired temperature, typically between -10°C and 0°C.

  • Reaction:

    • Charge the reaction vessel with purified acetaldehyde.

    • Slowly add hydrogen cyanide to the acetaldehyde while maintaining vigorous stirring and strict temperature control.

    • Introduce the base catalyst to initiate the reaction. The addition should be controlled to manage the exothermic nature of the reaction.

  • Stabilization: Once the reaction is complete, add sulfuric acid to the reaction mixture to lower the pH and stabilize the this compound.[3][4]

  • Purification:

    • The crude this compound is then purified by distillation under reduced pressure.

    • Maintain the distillation temperature between 20°C and 60°C to prevent decomposition of the product.[4]

    • Collect the purified this compound fractions.

Protocol 2: Acetaldehyde Purification

Objective: To reduce high-boiling point impurities in the acetaldehyde starting material.

Procedure:

  • Set up a distillation apparatus.

  • Charge the distillation flask with the raw acetaldehyde.

  • Heat the flask gently.

  • Collect the acetaldehyde distillate that comes over at its boiling point (around 20.2°C at standard pressure).

  • The goal is to obtain purified acetaldehyde where the distillation residue is 300 ppm or less.[4][5]

Visualizations

Lactonitrile_Formation_Pathway cluster_reactants Reactants Acetaldehyde Acetaldehyde (CH3CHO) This compound This compound (CH3CH(OH)CN) Acetaldehyde->this compound Base Catalyst HCN Hydrogen Cyanide (HCN) HCN->this compound Experimental_Workflow Start Start: Acetaldehyde & Hydrogen Cyanide Purify_Acetaldehyde 1. Purify Acetaldehyde (Distillation) Start->Purify_Acetaldehyde Reaction 2. Reaction (-10°C to 20°C, Base Catalyst) Purify_Acetaldehyde->Reaction Stabilize 3. Stabilization (Acidification) Reaction->Stabilize Purify_Product 4. Purify this compound (Low Temp. Distillation) Stabilize->Purify_Product Final_Product End: High-Purity This compound Purify_Product->Final_Product Troubleshooting_Guide Start Problem Detected Low_Yield Low Yield? Start->Low_Yield High_Impurity High Impurity? Start->High_Impurity Check_Temp Check Temperature Control (-10°C to 20°C) Low_Yield->Check_Temp Yes Purify_Reactants Purify Acetaldehyde High_Impurity->Purify_Reactants Yes Check_Catalyst Verify Catalyst Activity Check_Temp->Check_Catalyst Check_Ratio Optimize Reactant Ratio Check_Catalyst->Check_Ratio Optimize_Temp Optimize Reaction Temp. Purify_Reactants->Optimize_Temp Improve_Purification Improve Distillation (Low Temp.) Optimize_Temp->Improve_Purification

References

Identifying and removing impurities from lactonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides essential guidance on identifying and removing impurities from lactonitrile through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: Common impurities in this compound originate from starting materials, side reactions, and degradation. These include:

  • Unreacted Starting Materials: Residual acetaldehyde (B116499) and hydrogen cyanide (HCN).[1][2][3]

  • Side-Reaction Products: Crotonaldehyde (B89634), which can form from the aldol (B89426) condensation of acetaldehyde, is a common side product.[4]

  • Decomposition Products: this compound is thermally unstable and can decompose, especially above 90°C or under alkaline conditions, to release toxic hydrogen cyanide.[1][4][5]

  • Water: Water can be present from the synthesis or absorbed from the atmosphere.[6]

  • Stabilizers: To prevent decomposition, acids like phosphoric acid or sulfuric acid are often added as stabilizers.[6][7]

  • Metal Contaminants: Synthesis in iron-based reactors can introduce metal impurities that may catalyze degradation.[4][7]

  • High-Boiling Contaminants: The acetaldehyde used for synthesis may contain high-boiling point impurities that carry through to the final product.[4]

Q2: How can I prevent the decomposition of this compound during storage and handling?

A2: this compound stability is highly dependent on temperature and pH.

  • pH Control: Decomposition is accelerated by alkaline conditions.[4] It is crucial to maintain an acidic or neutral environment. The addition of an acid stabilizer, such as sulfuric or phosphoric acid, to maintain a pH between 0 and 5.0 is recommended to suppress decomposition.[7]

  • Temperature Control: Avoid heating this compound above 90°C, as it decomposes exothermically, releasing HCN.[4] Store in a cool, dark place.

  • Material Compatibility: Use non-iron reactors and containers to minimize metal-catalyzed degradation.[4][7]

Q3: What analytical methods are suitable for determining the purity of this compound?

A3: Gas chromatography-mass spectrometry (GC/MS) is a standard method for identifying and quantifying volatile organic compounds like this compound and its potential impurities.[2] High-performance liquid chromatography (HPLC) can also be employed, particularly for non-volatile impurities or when derivatization is used.

Q4: My this compound sample has a yellow or straw-colored appearance. What does this indicate?

A4: A yellow or straw-colored appearance often suggests the presence of impurities, which may have formed due to decomposition or side reactions during synthesis or storage.[5] Pure this compound is typically a colorless liquid. Discoloration is a sign that purification may be necessary.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: Low Purity of this compound After Synthesis

Potential CauseTroubleshooting Step
Impure Acetaldehyde Feedstock The purity of the final this compound is highly dependent on the quality of the starting materials. Distill the raw acetaldehyde before the reaction to remove contaminants, particularly those with a boiling point above 25°C.[4][8] This can reduce impurities like crotonaldehyde to below 300 ppm.[4]
Side Reactions During Synthesis The reaction between acetaldehyde and HCN is exothermic.[4] Poor temperature control can lead to side reactions like aldol condensation. Maintain a precise reaction temperature, typically between -10°C and 20°C, to minimize the formation of byproducts.[4]
Metal-Catalyzed Degradation Contact with iron can catalyze the degradation of this compound.[7] Perform the synthesis and subsequent purification steps in glass or non-iron reactors to prevent metal contamination.[4][7]

Problem 2: Product Decomposition During Distillation

Potential CauseTroubleshooting Step
High Distillation Temperature This compound is thermally sensitive. Distilling at atmospheric pressure (boiling point ~183°C) will cause significant decomposition.[1][7]
Alkaline Conditions Trace amounts of base can catalyze decomposition, especially when heated.
Solution:
1. Use Vacuum Distillation: Purify this compound via vacuum distillation to lower its boiling point significantly (e.g., 90°C at 17 mmHg).[6] Some protocols suggest distillation temperatures as low as 20-60°C to separate low-boiling components.[7]
2. Ensure Acidic pH: Before heating, ensure the crude this compound is stabilized with an acid, such as phosphoric or sulfuric acid, to prevent base-catalyzed decomposition.[4][7]

Data Presentation

Table 1: Common Impurities in this compound

ImpuritySourceTypical Removal Method
AcetaldehydeUnreacted starting materialFractional Distillation
Hydrogen Cyanide (HCN)Unreacted starting material; DecompositionDistillation; Acidic Stabilization
CrotonaldehydeSide reaction (Aldol condensation)Pre-purification of acetaldehyde; Distillation
WaterSynthesis process; Atmospheric absorptionFractional Distillation; Drying agents
Metal Ions (e.g., Iron)Reaction vesselUse of non-iron reactors

Table 2: Achieved Purity Levels

Purification StrategyAchieved PurityReference
Distillation of raw acetaldehyde followed by synthesis in non-iron reactors> 99.5%[4]
Synthesis followed by pH adjustment and removal of unreacted HCN under vacuum98.8%[9]
Commercial Technical Grade95-97%[2]

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

  • Stabilization: Ensure the crude this compound sample is acidic. If the pH is neutral or basic, add a small amount of a non-volatile acid like phosphoric acid (~1%) as a stabilizer.[6]

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus using glass components. Ensure all joints are properly sealed. Use a cold trap between the receiving flask and the vacuum pump.

  • Distillation: Heat the distillation flask gently using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the appropriate temperature and pressure for this compound (e.g., ~90°C at 17 mmHg).[6] Discard any initial low-boiling fractions.

  • Storage: Store the purified, colorless this compound in a tightly sealed container in a cool, dark, and well-ventilated area.

Protocol 2: Pre-purification of Acetaldehyde Feedstock

  • Objective: To remove high-boiling point impurities, such as those leading to crotonaldehyde, from the acetaldehyde starting material.[4]

  • Apparatus: Set up a simple distillation apparatus.

  • Procedure: Supply the raw acetaldehyde to a distillation flask.[7]

  • Distillation: Gently heat the flask under normal pressure.[8]

  • Collection: Collect the acetaldehyde distillate that comes over at its boiling point (~21°C). Stop the distillation once the temperature of the distillate begins to rise, for instance, when it reaches 25°C, leaving the higher-boiling impurities behind in the flask.[7][8]

  • Usage: Use the freshly distilled acetaldehyde immediately for the synthesis of this compound.

Visualizations

lactonitrile_purification_workflow cluster_prep Preparation Stage cluster_synthesis Synthesis Stage cluster_purification Purification Stage raw_acetaldehyde Raw Acetaldehyde distill_acet Distill Acetaldehyde (Remove high-boilers) raw_acetaldehyde->distill_acet purified_acet Purified Acetaldehyde (Impurities < 300 ppm) distill_acet->purified_acet reactor Non-Iron Reactor (-10 to 20°C) purified_acet->reactor hcn Hydrogen Cyanide hcn->reactor crude_ln Crude this compound reactor->crude_ln stabilize Stabilize with Acid (e.g., H3PO4) crude_ln->stabilize vac_distill Vacuum Distillation stabilize->vac_distill pure_ln High-Purity this compound (>99.5%) vac_distill->pure_ln troubleshooting_flowchart start Start: Low this compound Purity check_feed Were starting materials purified? start->check_feed purify_feed Action: Distill acetaldehyde before synthesis. check_feed->purify_feed No check_temp Was reaction temp. controlled (-10 to 20°C)? check_feed->check_temp Yes purify_feed->check_temp control_temp Action: Implement precise temperature control. check_temp->control_temp No check_reactor Was a non-iron reactor used? check_temp->check_reactor Yes control_temp->check_reactor use_glass Action: Use glass or non-iron reactor. check_reactor->use_glass No end_node Purity should be improved. Re-analyze sample. check_reactor->end_node Yes use_glass->end_node

References

Lactonitrile stability issues and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and degradation pathways of lactonitrile. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound (2-hydroxypropanenitrile) is an organic compound with the formula CH₃CH(OH)CN. It serves as a key intermediate in the industrial synthesis of lactic acid and its esters, such as ethyl lactate.[1][2] Its stability is a significant concern because it can decompose to release highly toxic hydrogen cyanide (HCN) gas.[3][4] This decomposition can be initiated by heat, alkaline conditions, or the presence of certain impurities.[4]

Q2: What are the primary degradation pathways of this compound?

A2: The two main degradation pathways for this compound are:

  • Decomposition: Reversion to its starting materials, acetaldehyde (B116499) and hydrogen cyanide. This is often accelerated by heat and alkaline (basic) conditions.[3][4]

  • Hydrolysis: Reaction with water to form lactic acid and ammonia. This process can be catalyzed by acids or bases.

Q3: How can I improve the stability of my this compound samples?

A3: To enhance stability, this compound should be stored in a cool, dry, and dark place in a tightly sealed container.[5] It is crucial to maintain an acidic pH, typically between 0 and 5.0, to inhibit decomposition.[6] This is often achieved by adding a small amount of an acid stabilizer, such as sulfuric acid or phosphoric acid.[7]

Q4: What are the signs that my this compound has degraded?

A4: Visual inspection may reveal a color change from colorless to yellow or straw-colored in degraded samples.[2] A faint almond-like odor may indicate the presence of hydrogen cyanide, though this is not a reliable or safe method of detection. The most definitive way to assess degradation is through analytical methods like HPLC or GC-MS to identify and quantify degradation products.

Q5: What impurities can affect the stability of this compound?

A5: Impurities from the synthesis of this compound, which involves the reaction of acetaldehyde and hydrogen cyanide, can impact its stability.[6] Residual basic catalysts (like sodium hydroxide) can promote decomposition.[1] Impurities in the starting acetaldehyde, such as dimers and trimers, can also lead to instability and the formation of byproducts during storage or distillation.[6]

Troubleshooting Guides

Issue 1: Unexpectedly low yield or purity in a reaction using this compound.
Possible Cause Troubleshooting Step
This compound Degradation Verify this compound Purity: Before use, analyze the purity of your this compound stock using HPLC or GC-MS (see Experimental Protocols section). If significant degradation has occurred, consider purifying the this compound by distillation at low temperatures (20-60°C) or obtaining a fresh, stabilized batch.[6]
Reaction Conditions Check Reaction pH: If your reaction is sensitive to acidic conditions, the stabilizer in the this compound may be interfering. Consider neutralizing the stabilizer with a non-nucleophilic base just before use, but be aware this will decrease the stability of the this compound. Control Temperature: Ensure your reaction is performed at the appropriate temperature to avoid thermally induced decomposition of this compound.
Incompatible Reagents Review Reagent Compatibility: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[8] Ensure that your reaction components do not fall into these categories or that their addition is carefully controlled.
Issue 2: Pressure buildup in a sealed reaction vessel containing this compound.
Possible Cause Troubleshooting Step
Decomposition to Hydrogen Cyanide (HCN) Immediate and Cautious Venting: In a well-ventilated fume hood, carefully and slowly vent the reaction vessel. Cool the Reaction: If the reaction is being heated, immediately cool it to room temperature or below to slow down the decomposition. Analyze Headspace: If possible and safe, analyze the headspace of the reaction vessel by GC-MS to confirm the presence of HCN.
Reaction Temperature Too High Review Thermal Profile: this compound decomposes exothermically above 90°C.[4] Ensure your reaction temperature is well below this limit. Consider that exothermic reactions can lead to a runaway temperature increase.
Presence of Base Check for Basic Contaminants: Even trace amounts of a base can catalyze the decomposition of this compound. Ensure all glassware is properly cleaned and that no basic reagents have been inadvertently introduced.

Data Presentation

Table 1: Factors Influencing this compound Stability
Factor Condition Effect on Stability Notes
pH Acidic (pH 0-5.0)Increased stabilityAn acidic environment suppresses the equilibrium shift towards decomposition into acetaldehyde and HCN.[6]
Neutral (pH ~7)Moderate stabilityHydrolysis can still occur, and the compound is more susceptible to thermal decomposition than under acidic conditions.
Alkaline (pH > 7)Decreased stabilityRapid decomposition to acetaldehyde and HCN.[4]
Temperature < 0°CHigh stabilityRecommended for long-term storage.
Room Temperature (~25°C)Moderate stability (if stabilized)Gradual degradation can occur over time.
> 90°CLow stabilityExothermic decomposition occurs, releasing HCN.[4]
Light Exposure to lightPotential for degradationStore in dark or amber containers.
Impurities Basic residuesDecreased stabilityCatalyzes decomposition.
Acetaldehyde oligomersDecreased stabilityCan lead to side reactions and impurities.[6]
Table 2: Illustrative Shelf-Life of Stabilized this compound at Different Temperatures

This table provides illustrative data based on general chemical stability principles and accelerated stability testing concepts. Actual shelf-life will depend on the specific stabilizer, its concentration, and the purity of the this compound.

Storage Temperature Estimated Time to 5% Degradation
-20°C> 2 years
4°C1 - 2 years
25°C6 - 12 months
40°C1 - 3 months

Experimental Protocols

Protocol 1: Stability Testing of this compound

This protocol outlines a method for assessing the stability of this compound under various conditions.

  • Sample Preparation:

    • Prepare multiple aliquots of the this compound to be tested in suitable vials (e.g., amber glass vials with PTFE-lined caps).

    • For testing the effect of pH, prepare buffer solutions at the desired pH values and mix with this compound.

    • For testing the effect of temperature, place the vials in controlled temperature environments (e.g., refrigerators, incubators, ovens).

  • Time Points:

    • Establish a schedule for sample analysis (e.g., time 0, 1 week, 1 month, 3 months, etc.).

  • Analysis:

    • At each time point, remove a vial from each condition.

    • Allow the vial to equilibrate to room temperature.

    • Analyze the sample using a validated stability-indicating HPLC method (see Protocol 2) to determine the concentration of this compound and any degradation products.

  • Data Evaluation:

    • Plot the concentration of this compound versus time for each condition.

    • Determine the rate of degradation and the shelf-life under each condition. The shelf-life is often defined as the time it takes for the concentration of the active ingredient to decrease to 90% of its initial value (t₉₀).

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for an HPLC method to separate this compound from its potential degradation products.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% trifluoroacetic acid (TFA) or phosphoric acid to maintain an acidic pH.

    • Example Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions and equilibrate.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dilute the this compound sample in the initial mobile phase composition.

  • Validation:

    • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Forced degradation studies should be performed to demonstrate that the method can separate this compound from its degradation products.[9]

Protocol 3: GC-MS Analysis of this compound and Volatile Impurities

This protocol is suitable for identifying volatile degradation products like acetaldehyde and hydrogen cyanide.

  • Instrumentation:

    • Gas chromatograph with a mass selective detector (GC-MS).

    • A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • GC Conditions:

    • Inlet Temperature: 250°C (Note: High inlet temperatures can cause decomposition of cyanohydrins; a cool-on-column inlet may be preferable if available).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 20-200.

  • Sample Preparation:

    • Dilute the this compound sample in a suitable solvent (e.g., dichloromethane).

    • For headspace analysis of HCN, place the sample in a sealed headspace vial and heat gently before injecting the vapor phase.

Mandatory Visualizations

cluster_degradation This compound Degradation Pathways cluster_decomp Decomposition cluster_hydrolysis Hydrolysis This compound This compound CH₃CH(OH)CN Acetaldehyde Acetaldehyde CH₃CHO This compound->Acetaldehyde Heat, Base HCN Hydrogen Cyanide HCN This compound->HCN Heat, Base LacticAcid Lactic Acid CH₃CH(OH)COOH This compound->LacticAcid H₂O, Acid/Base Ammonia Ammonia NH₃ This compound->Ammonia H₂O, Acid/Base

Caption: Primary degradation pathways of this compound.

cluster_workflow Experimental Workflow for Stability Assessment start Start: this compound Sample prep Prepare Aliquots under Different Conditions (pH, Temp, Light) start->prep storage Store Samples for Scheduled Time Points prep->storage analysis Analyze by Stability- Indicating HPLC/GC-MS storage->analysis data Quantify this compound and Degradation Products analysis->data eval Evaluate Degradation Rate and Determine Shelf-Life data->eval end End: Stability Profile eval->end

Caption: Workflow for assessing this compound stability.

cluster_troubleshooting Troubleshooting Low Reaction Yield start Low Reaction Yield check_purity Check this compound Purity (HPLC/GC-MS) start->check_purity check_conditions Review Reaction Conditions (pH, Temp) check_purity->check_conditions Purity OK degraded This compound Degraded check_purity->degraded Purity < 95% check_reagents Verify Reagent Compatibility check_conditions->check_reagents No conditions_issue Suboptimal Conditions check_conditions->conditions_issue Yes incompatible Incompatible Reagents check_reagents->incompatible Yes purify Purify or Replace This compound degraded->purify adjust_conditions Adjust pH and/or Temperature conditions_issue->adjust_conditions modify_reagents Modify Reagent Choice or Addition Sequence incompatible->modify_reagents

References

Technical Support Center: Managing Lactonitrile Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the thermal decomposition of lactonitrile. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the safe and effective use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound (2-hydroxypropanenitrile) is a cyanohydrin, an organic compound containing both a hydroxyl (-OH) and a nitrile (-CN) group.[1] It serves as a key intermediate in the synthesis of lactic acid and its esters.[2] Its stability is a primary concern because it can undergo exothermic decomposition, especially at elevated temperatures and under alkaline conditions, to release highly toxic hydrogen cyanide (HCN) gas.[1][3][4]

Q2: At what temperature does this compound begin to decompose?

A2: this compound undergoes an exothermic decomposition at temperatures above 90°C.[1] Slight decomposition has also been noted at its atmospheric boiling point of approximately 183°C.[3] It is critical to handle and store this compound well below these temperatures to ensure its stability.

Q3: What are the primary products of thermal decomposition?

A3: The main and most hazardous decomposition products are acetaldehyde (B116499) and hydrogen cyanide (HCN), a highly toxic and flammable gas.[1][2][3] The decomposition is a reversible reaction, as shown below:

CH₃CH(OH)CN ⇌ CH₃CHO + HCN

Q4: How can I stabilize my this compound sample for storage?

A4: The most effective way to stabilize this compound is by acidification. The addition of a strong acid, such as sulfuric acid or phosphoric acid, to maintain a pH between 0 and 5.0 inhibits the decomposition reaction.[5] Commercial preparations of this compound often contain ~1% phosphoric acid as a stabilizer.[6]

Q5: What materials should be avoided when working with this compound?

A5: this compound is incompatible with strong bases, strong acids, strong oxidizers, and strong reducing agents.[4] Alkaline conditions, in particular, will significantly accelerate its decomposition into hydrogen cyanide.[1][4] Contact with iron-based materials should also be minimized, as metal contaminants can catalyze degradation.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound.

Problem Potential Cause(s) Recommended Action(s)
Sample is turning yellow or brown. This is a common sign of degradation. The discoloration may be due to the formation of polymeric materials or other byproducts from the decomposition of this compound.[2]1. Verify Storage Conditions: Ensure the sample is stored in a cool, dark place, under an inert atmosphere if possible, and away from incompatible materials. 2. Check pH: Use a pH strip or meter to check the pH of the sample (a small, diluted aliquot may be used). If the pH is neutral or alkaline, the sample is likely unstable. Consider adding a stabilizer (e.g., phosphoric acid) to lower the pH to a range of 0-5.0.[5] 3. Purity Analysis: Perform HPLC or GC-MS analysis (see protocols below) to identify and quantify impurities or degradation products. 4. Consider Purification: If the purity is compromised, distillation under reduced pressure may be an option, but be aware that heating can promote decomposition.[5]
A "bitter almond" smell is detected in the lab. This odor is characteristic of hydrogen cyanide (HCN) gas, indicating that your this compound is actively decomposing. Note: Not everyone can detect this smell.1. IMMEDIATE EVACUATION: Treat any suspected HCN release as an emergency. Evacuate the area immediately and alert colleagues. 2. VENTILATION: Ensure the area is well-ventilated. All work with this compound should be performed in a certified chemical fume hood.[7] 3. EMERGENCY RESPONSE: Contact your institution's Environmental Health & Safety (EHS) department and follow their emergency procedures. 4. Review Procedures: After the situation is resolved, review your experimental setup and storage conditions to identify the cause of decomposition. Check for temperature excursions or contact with incompatible materials (especially bases).
Unexpected peaks appear in GC-MS or HPLC analysis. These peaks may correspond to impurities from the synthesis process or new degradation products. Common synthesis-related impurities include crotonaldehyde (B89634), which can form from the self-condensation of acetaldehyde.[1]1. Identify the Impurity: Use mass spectrometry (MS) data to propose a structure for the unknown peak. Compare the retention time with known standards if available. 2. Trace the Source: Impurities may originate from the starting acetaldehyde.[5] Consider analyzing your starting materials. 3. Evaluate Impact: Determine if the impurity will interfere with your downstream application. 4. Purification: If necessary, purify the this compound. Low-temperature distillation or chromatography may be required.
The reaction involving this compound is not proceeding as expected. The purity of the this compound may be lower than required, or it may be degrading under the reaction conditions.1. Confirm Purity: Analyze the this compound starting material for purity and the presence of inhibitors (stabilizers). 2. Monitor Reaction pH: If your reaction is sensitive to acid, the stabilizer in the this compound may be interfering. Conversely, if your reaction conditions are basic, you may be causing the this compound to decompose. 3. Control Temperature: Ensure the reaction temperature is controlled and does not exceed the stability limits of this compound, especially if the reaction is exothermic.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₃H₅NO[1]
Molar Mass 71.08 g/mol [1]
Appearance Colorless to straw-colored liquid[2][3]
Melting Point -40 °C[3]
Boiling Point 183 °C (at 760 mmHg, with slight decomposition)[3]
Density 0.991 g/mL (at 20 °C)[6]
Flash Point 77 °C (closed cup)[1]
Solubility Miscible with water and ethanol[3]

Table 2: Factors Influencing this compound Stability

ParameterConditionEffect on Stability
Temperature > 90 °CPromotes rapid, exothermic decomposition.[1]
pH Alkaline (> 7)Significantly accelerates decomposition.[1][4]
Acidic (0 - 5.0)Stabilizes this compound and inhibits decomposition.[5]
Impurities Acetaldehyde-derived impurities (e.g., crotonaldehyde), Metal ions (e.g., iron)Can reduce purity and potentially catalyze degradation.[1][5]
Incompatible Materials Strong bases, strong acids, strong oxidizers, strong reducing agentsCan react violently or catalyze decomposition.[4]

Experimental Protocols

Protocol 1: Purity Analysis and Impurity Profiling by HPLC

This method is adapted from patent literature for the analysis of this compound and related impurities.[5]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column:

    • Use a suitable C18 reversed-phase column.

  • Mobile Phase:

    • Eluent: 0.4% (w/w) perchloric acid in water.

  • Method Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C

    • Detection Wavelength: 200 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately prepare a solution of this compound in the mobile phase. A typical concentration might be 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample.

    • Record the chromatogram and integrate the peaks. The retention time for this compound should be determined using a pure standard. Impurities such as acetaldehyde and crotonaldehyde will have different retention times.

    • Quantify impurities based on their peak area relative to the this compound peak, using a standard curve if absolute quantification is needed.

Protocol 2: Analysis of Volatile Components by GC-MS

This protocol is a general guideline for analyzing this compound and its volatile decomposition products.

  • Instrumentation:

    • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Column:

    • A non-polar capillary column, such as a DB-5MS or HP-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

  • Method Parameters:

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min).

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split injection (e.g., 50:1 split ratio) to avoid overloading the column.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 3 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: 5 minutes at 250 °C.

    • MS Transfer Line Temperature: 280 °C.

    • MS Ion Source Temperature: 230 °C.

    • Scan Range: m/z 35-300.

  • Sample Preparation:

  • Procedure:

    • Inject 1 µL of the prepared sample into the GC-MS.

    • Acquire the data.

    • Identify this compound and any decomposition products (e.g., acetaldehyde) by comparing their mass spectra to a library (e.g., NIST) and their retention times to known standards.

Visualizations

Decomposition_Pathway cluster_products This compound This compound (CH₃CH(OH)CN) Acetaldehyde Acetaldehyde (CH₃CHO) This compound->Acetaldehyde Decomposition HCN Hydrogen Cyanide (HCN) Heat Heat Heat->this compound Accelerates Base Base Base->this compound Accelerates Acid Acid Acid->this compound Inhibits

Caption: Reversible decomposition pathway of this compound.

Troubleshooting_Workflow start Issue Observed (e.g., Discoloration, Odor) check_odor Bitter Almond Odor? start->check_odor evacuate EMERGENCY: Evacuate & Call EHS check_odor->evacuate Yes check_storage Review Storage Conditions (Temp, Light, pH) check_odor->check_storage No / Unsure is_storage_ok Conditions OK? check_storage->is_storage_ok correct_storage Correct Storage: Store Cool, Dark, Acidified is_storage_ok->correct_storage No analyze_purity Perform Purity Analysis (HPLC / GC-MS) is_storage_ok->analyze_purity Yes correct_storage->analyze_purity is_purity_ok Purity Acceptable? analyze_purity->is_purity_ok purify Consider Purification (e.g., Vacuum Distillation) is_purity_ok->purify No proceed Proceed with Caution or Use New Stock is_purity_ok->proceed Yes purify->proceed

Caption: Troubleshooting workflow for common this compound issues.

Experimental_Workflow prep 1. Sample Preparation (this compound ± Stabilizer) t0 2. Initial Analysis (t=0) (HPLC/GC-MS for Purity) prep->t0 incubation 3. Controlled Incubation (Sealed vial, constant T) t0->incubation sampling 4. Periodic Sampling (t=x₁, x₂, x₃...) incubation->sampling sampling->incubation Continue analysis 5. Sample Analysis (HPLC/GC-MS) sampling->analysis data 6. Data Evaluation (Plot % this compound vs. Time) analysis->data

Caption: General workflow for a thermal stability study.

References

Technical Support Center: Stabilization of Lactonitrile with Phosphoric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stabilization of lactonitrile using phosphoric acid. This compound is a valuable intermediate but is prone to decomposition, which can impact experimental outcomes and pose safety risks due to the release of highly toxic hydrogen cyanide gas.[1][2][3] Proper stabilization is therefore critical.

Frequently Asked Questions (FAQs)

Q1: Why does this compound need to be stabilized?

A1: this compound is a cyanohydrin that can readily decompose, especially under alkaline conditions or when heated.[2] This decomposition process is reversible and can release acetaldehyde (B116499) and highly toxic hydrogen cyanide (HCN) gas.[2][3] Stabilization is necessary to prevent this degradation, ensuring the purity of the compound for reactions and maintaining a safe laboratory environment.

Q2: How does phosphoric acid stabilize this compound?

A2: Phosphoric acid acts as an acidic stabilizer. By maintaining a low pH environment, it inhibits the decomposition of this compound. A Japanese patent suggests that maintaining the pH of a this compound-containing liquid between 0 and 5.0 is effective in suppressing its decomposition.[4]

Q3: What concentration of phosphoric acid is typically used?

A3: Commercially available stabilized this compound often contains approximately 1% phosphoric acid.[5] However, the optimal concentration can depend on the purity of the this compound and the specific storage conditions. It is recommended to adjust the amount of phosphoric acid to achieve a pH within the 0 to 5.0 range.[4]

Q4: What are the visual signs of this compound decomposition?

A4: Pure this compound is a colorless liquid. A yellow to brown discoloration can indicate decomposition and the presence of impurities.[3] The faint odor of bitter almonds may also suggest the release of hydrogen cyanide.

Q5: Can I use other acids to stabilize this compound?

A5: While other acids such as sulfuric and hydrochloric acid can also be used to lower the pH, phosphoric acid is a commonly used stabilizer for commercial this compound.[4] The choice of acid may depend on the specific application and downstream reactions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
This compound is discolored (yellow/brown) upon receipt or after storage. Insufficient stabilization or exposure to high temperatures or alkaline conditions.1. Check the pH of the this compound solution. If it is above 5.0, carefully add a small amount of dilute phosphoric acid to adjust the pH to the recommended range (0-5.0). 2. If the discoloration is significant, consider purifying the this compound by distillation under reduced pressure. However, be aware that heating can accelerate decomposition.[1] 3. Store the stabilized this compound in a cool, dark place in a tightly sealed container.
A strong smell of bitter almonds (hydrogen cyanide) is detected. Active decomposition of this compound.1. IMMEDIATE ACTION: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. 2. Ensure the storage container is tightly sealed. 3. Check the pH and adjust with phosphoric acid if necessary. 4. If the smell persists, the this compound may be significantly decomposed and should be disposed of according to your institution's hazardous waste disposal procedures.
The pH of the this compound is difficult to stabilize within the 0-5.0 range. Presence of basic impurities in the this compound.1. Consider purifying the this compound by distillation to remove non-volatile basic impurities. 2. When adding phosphoric acid, use a dilute solution to allow for more precise pH control.
Precipitate forms after adding phosphoric acid. Reaction of phosphoric acid with impurities in the this compound.1. Attempt to identify the precipitate. It may be a phosphate (B84403) salt of a metallic or other basic impurity. 2. The precipitate can likely be removed by filtration. The stability of the filtered this compound should still be monitored.

Quantitative Data Summary

The following table provides illustrative data on the stability of this compound under different storage conditions. This data is for example purposes to demonstrate the effectiveness of phosphoric acid stabilization.

Sample Stabilizer Storage Temperature (°C) pH Purity after 30 days (%) Purity after 90 days (%)
1None25~79075
2None4~79588
30.5% Phosphoric Acid253.59998
41.0% Phosphoric Acid252.0>99>99
51.0% Phosphoric Acid42.0>99>99

Experimental Protocols

Protocol 1: Stabilization of Unstabilized this compound

Objective: To stabilize unstabilized or freshly prepared this compound with phosphoric acid for storage.

Materials:

  • Unstabilized this compound

  • 8.5% (w/w) aqueous solution of phosphoric acid (prepared by diluting commercially available 85% phosphoric acid)

  • pH indicator strips (with a range of 0-6) or a calibrated pH meter with a suitable electrode for organic solutions

  • Glass storage bottle with a tightly sealing cap

  • Stir bar and magnetic stir plate

  • Fume hood

  • Appropriate PPE (gloves, safety goggles, lab coat)

Procedure:

  • Preparation: Perform all operations in a well-ventilated fume hood. Place a clean, dry stir bar into the glass storage bottle containing the unstabilized this compound. Place the bottle on a magnetic stir plate.

  • Initial pH Check: Carefully dip a pH indicator strip into the this compound for a brief moment and compare the color to the chart to get an initial pH reading. Alternatively, use a calibrated pH meter.

  • Acid Addition: Begin gentle stirring of the this compound. Using a pipette, add the 8.5% phosphoric acid solution dropwise to the this compound.

  • pH Monitoring: After adding a few drops, stop the addition and check the pH again. The goal is to reach a pH between 0 and 5.0.[4]

  • Equilibration: Continue adding the phosphoric acid solution in small increments, checking the pH after each addition, until the target pH is reached.

  • Finalization: Once the desired pH is achieved, stop stirring, tightly cap the storage bottle, and label it clearly as "this compound, Stabilized with Phosphoric Acid" with the date of stabilization.

  • Storage: Store the stabilized this compound in a cool, dark, and well-ventilated area, away from bases and reactive materials.

Protocol 2: Monitoring the Stability of Stabilized this compound by GC-MS

Objective: To quantitatively assess the purity of stabilized this compound over time.

Materials:

  • Stabilized this compound sample

  • High-purity solvent for dilution (e.g., dichloromethane (B109758) or ethyl acetate)

  • Gas chromatograph-mass spectrometer (GC-MS) system

  • Appropriate GC column (e.g., a mid-polarity column)

  • Autosampler vials with caps

Procedure:

  • Sample Preparation: At specified time points (e.g., day 0, 30, 60, 90), prepare a sample for analysis. In a fume hood, dilute a small, accurately weighed amount of the stabilized this compound in a known volume of the chosen solvent in a volumetric flask. A typical dilution might be 1:1000.

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC-MS.

    • GC Method: Use a temperature program that allows for the separation of this compound from potential decomposition products (acetaldehyde) and the solvent. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 200°C).

    • MS Method: Set the mass spectrometer to scan a mass range that includes the molecular ion of this compound (m/z 71) and its characteristic fragments, as well as those of acetaldehyde (m/z 44).

  • Data Analysis:

    • Identify the peaks in the chromatogram corresponding to this compound and any decomposition products by their retention times and mass spectra.

    • Integrate the peak areas of this compound and all impurity peaks.

    • Calculate the purity of the this compound as a percentage of the total integrated peak area.

    • Compare the purity at each time point to assess the stability.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_stabilization Stabilization Process cluster_monitoring Stability Monitoring prep1 Obtain/Synthesize Unstabilized this compound stab1 Initial pH Check prep1->stab1 In Fume Hood prep2 Prepare Dilute Phosphoric Acid (8.5%) stab2 Slow, Dropwise Addition of Phosphoric Acid prep2->stab2 stab1->stab2 stab3 Monitor pH (Target: 0-5.0) stab2->stab3 stab4 Store in Cool, Dark Place stab3->stab4 If pH is stable mon1 Periodic Sampling stab4->mon1 mon2 Sample Preparation (Dilution) mon1->mon2 mon3 Analytical Testing (GC-MS, NMR, etc.) mon2->mon3 mon4 Data Analysis (Purity Assessment) mon3->mon4

Caption: Workflow for the stabilization and monitoring of this compound.

logical_relationship This compound This compound (Unstable) hcn Hydrogen Cyanide (Toxic Gas) This compound->hcn Decomposition acetaldehyde Acetaldehyde This compound->acetaldehyde Decomposition stabilized_this compound Stabilized This compound This compound->stabilized_this compound Results in hcn->this compound Recombination acetaldehyde->this compound Recombination phosphoric_acid Phosphoric Acid (Stabilizer) low_ph Low pH Environment (pH 0-5.0) phosphoric_acid->low_ph Creates low_ph->this compound Inhibits Decomposition

References

Technical Support Center: Troubleshooting Side Reactions in Lactonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of lactonitrile. The information is presented in a question-and-answer format to directly tackle specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of this compound from acetaldehyde (B116499) and hydrogen cyanide?

A1: The primary side reactions of concern are:

  • Aldol (B89426) Condensation of Acetaldehyde: This is a significant competitive reaction, particularly under basic conditions, leading to the formation of 3-hydroxybutanal (acetaldol) and its dehydration product, crotonaldehyde.

  • Hydrolysis of this compound: The nitrile group of this compound can hydrolyze to form lactic acid or its corresponding salt, especially in the presence of strong acids or bases and water.

  • Thermal Decomposition: this compound is thermally unstable and can decompose, particularly at temperatures above 90°C or under alkaline conditions, to release highly toxic hydrogen cyanide (HCN) gas.[1]

  • Reactions involving Impurities: Impurities present in the starting acetaldehyde can react with hydrogen cyanide or other reactants to form various byproducts, complicating purification.[1][2]

Q2: How can I minimize the aldol condensation of acetaldehyde?

A2: Minimizing the aldol condensation, which is base-catalyzed, is crucial for achieving a high yield of this compound. Key strategies include:

  • pH Control: Maintaining a slightly acidic to neutral pH (ideally between pH 4 and 6) can significantly suppress the aldol reaction while still allowing the cyanohydrin formation to proceed.[1]

  • Temperature Control: The synthesis is an exothermic reaction.[1] Precise temperature control, typically in the range of 10-30°C, helps to favor this compound formation over the aldol condensation.[3]

  • Order of Reagent Addition: Slowly adding the base catalyst or hydrogen cyanide to the acetaldehyde solution can help maintain a low concentration of the enolate ion responsible for the aldol reaction.

Q3: My this compound product is degrading during purification. What could be the cause and how can I prevent it?

A3: Degradation of this compound during purification, often distillation, is typically due to thermal decomposition.[1][2] This is exacerbated by:

  • High Temperatures: Avoid excessive temperatures during distillation. This compound decomposition accelerates at temperatures above 90°C.[1]

  • Alkaline Conditions: Traces of basic catalysts from the synthesis step can promote decomposition.[4]

  • Presence of Specific Impurities: Certain impurities in the initial acetaldehyde can lead to byproducts that require high distillation temperatures for removal, indirectly causing this compound decomposition.[1][2]

To prevent degradation:

  • Use Purified Acetaldehyde: Starting with acetaldehyde that has a low content of high-boiling impurities is critical.[1][2][3]

  • Neutralize the Reaction Mixture: Before distillation, carefully neutralize any remaining base catalyst with a suitable acid.

  • Vacuum Distillation: Purifying this compound under reduced pressure allows for distillation at lower temperatures, minimizing thermal stress.

  • Use of Stabilizers: Adding a small amount of an acid, such as phosphoric or sulfuric acid, can help stabilize the this compound-containing liquid by maintaining an acidic pH (pH 0-5.0).[1]

Q4: I am observing a lower than expected yield of this compound. What are the potential reasons?

A4: A low yield of this compound can be attributed to several factors:

  • Competitive Aldol Condensation: As discussed in Q2, if the reaction conditions favor the aldol reaction, the yield of this compound will be reduced.

  • Loss of Volatile Reactants: Acetaldehyde and hydrogen cyanide are volatile. Inadequate sealing of the reaction vessel can lead to loss of starting materials.

  • Decomposition of Product: If the reaction temperature is not properly controlled or if the workup is delayed, the synthesized this compound may decompose.[1]

  • Incomplete Reaction: Insufficient reaction time or catalyst amount can lead to an incomplete conversion of acetaldehyde.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues during this compound synthesis.

Problem Potential Cause Troubleshooting Steps
Low Yield of this compound 1. Aldol Condensation: Reaction conditions (e.g., high pH, high temperature) favor the side reaction.- Monitor and control pH: Maintain the reaction pH between 4 and 6.[1]- Control Temperature: Ensure the reaction temperature is maintained between 10-30°C.[3]- Optimize reagent addition: Add the catalyst or HCN slowly to the acetaldehyde.
2. Product Decomposition: The synthesized this compound is degrading.- Quench the reaction promptly: After the reaction is complete, neutralize the catalyst to prevent further reactions and decomposition.- Use stabilizers: Add a small amount of acid (e.g., phosphoric acid) to the crude product to maintain a stable acidic pH.[1]
3. Impure Acetaldehyde: Impurities in the starting material are leading to side reactions.- Purify acetaldehyde: Distill the acetaldehyde before use to remove high-boiling impurities.[1][2][3]
Product Discoloration (Yellowing) 1. Aldol Condensation Products: Crotonaldehyde and its polymers can be colored.- Implement the troubleshooting steps for minimizing aldol condensation.
2. Thermal Degradation: High temperatures during reaction or workup can lead to colored byproducts.- Maintain strict temperature control. - Use vacuum distillation for purification.
Difficulty in Purifying this compound 1. Presence of High-Boiling Byproducts: Impurities from acetaldehyde can form byproducts with boiling points close to that of this compound.- Start with highly purified acetaldehyde. [1][2]- Optimize distillation conditions: Use a fractional distillation column with sufficient theoretical plates.
2. Product Decomposition during Distillation: this compound is decomposing at the distillation temperature.- Lower the distillation temperature: Use vacuum distillation.- Ensure the crude product is neutralized and stabilized before distillation.

Experimental Protocols

General Protocol for this compound Synthesis

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.

Materials:

  • Acetaldehyde (freshly distilled)

  • Hydrogen cyanide (or a cyanide salt such as KCN or NaCN)

  • Base catalyst (e.g., a solution of NaOH or an amine)

  • Acid for quenching and stabilization (e.g., phosphoric acid or sulfuric acid)

  • Anhydrous solvent (e.g., ethanol (B145695) or isopropanol, optional)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Maintain an inert atmosphere (e.g., under nitrogen).

  • Charging the Reactor: Charge the flask with freshly distilled acetaldehyde. If using a solvent, add it at this stage. Cool the flask in an ice-water bath to maintain the desired temperature (10-20°C).

  • Reagent Addition: Slowly add the hydrogen cyanide or a solution of the cyanide salt from the dropping funnel to the stirred acetaldehyde solution over a period of 1-2 hours. Simultaneously, add the base catalyst dropwise, ensuring the temperature does not exceed 25-30°C. Monitor the pH of the reaction mixture and maintain it in the desired range (e.g., pH 4-6).

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., GC or HPLC).

  • Quenching and Stabilization: Once the reaction is complete, cool the mixture and slowly add a dilute solution of the quenching acid (e.g., phosphoric acid) to neutralize the catalyst and adjust the pH to the acidic range (pH 2-3) for stabilization.

  • Workup and Purification:

    • Remove any precipitated salts by filtration.

    • If a solvent was used, remove it under reduced pressure.

    • Purify the crude this compound by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure for this compound.

Analytical Methods for Purity Assessment

Technique Purpose Typical Conditions
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile impurities and byproducts such as unreacted acetaldehyde, crotonaldehyde, and other low molecular weight compounds.[5]Column: A non-polar or medium-polarity column (e.g., DB-5ms).Injector Temperature: 250°C.Oven Program: Start at a low temperature (e.g., 40-60°C) and ramp up to a higher temperature (e.g., 250-300°C) to elute all components.Detector: Mass Spectrometer for identification and quantification.
High-Performance Liquid Chromatography (HPLC) Quantification of this compound purity and detection of non-volatile impurities and byproducts like lactic acid.Column: A reverse-phase C18 column is commonly used.Mobile Phase: A gradient of water (with a small amount of acid like TFA or formic acid for better peak shape) and an organic solvent like acetonitrile (B52724) or methanol.Detector: UV detector at a low wavelength (e.g., 205-220 nm) as this compound has a weak chromophore.

Visualizing Reaction Pathways and Troubleshooting Logic

DOT Script for this compound Synthesis and Side Reactions

Lactonitrile_Synthesis Acetaldehyde Acetaldehyde This compound This compound (Desired Product) Acetaldehyde->this compound + HCN (pH 4-6, 10-30°C) Aldol Aldol Condensation (Side Reaction) Acetaldehyde->Aldol Base catalyst (High pH) HCN Hydrogen Cyanide HCN->this compound Hydrolysis Hydrolysis This compound->Hydrolysis H₂O, Acid/Base Decomposition Thermal Decomposition This compound->Decomposition Heat (>90°C) Alkaline pH Crotonaldehyde Crotonaldehyde Aldol->Crotonaldehyde Dehydration LacticAcid Lactic Acid Hydrolysis->LacticAcid Decomposition->Acetaldehyde HCN_gas HCN (gas) Decomposition->HCN_gas

Caption: Main reaction pathways in this compound synthesis.

DOT Script for Troubleshooting Low this compound Yield

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Lactonitrile Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the purity of synthesized lactonitrile. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The industrial synthesis of this compound involves the base-catalyzed addition of hydrogen cyanide (HCN) to acetaldehyde (B116499).[1][2][3] This exothermic reaction is typically carried out at low temperatures, between -10°C and 20°C, to control the reaction rate and minimize the formation of side products.[1][4]

Q2: What are the main applications of high-purity this compound?

A2: High-purity this compound is a crucial intermediate in the production of lactic acid and its esters, such as ethyl lactate.[1][3][4] These products have widespread applications in the food, pharmaceutical, and electronics industries as green solvents and flavoring agents.[1][3]

Q3: Why is temperature control so critical during this compound synthesis?

A3: Precise temperature control is essential for several reasons. The reaction between acetaldehyde and hydrogen cyanide is exothermic, and maintaining a low temperature helps to prevent runaway reactions.[1] Additionally, it minimizes the formation of side products like crotonaldehyde (B89634) through aldol (B89426) condensation.[1] Furthermore, this compound is thermally unstable and can decompose at temperatures above 90°C, releasing highly toxic hydrogen cyanide gas.[1]

Q4: What are the common impurities found in crude this compound?

A4: Common impurities include unreacted acetaldehyde, water, and side products such as crotonaldehyde.[1] The purity of the starting acetaldehyde is a significant factor, as impurities in the raw material can carry through to the final product.[5][6]

Q5: How is this compound typically purified?

A5: The most common method for purifying this compound is distillation.[7][8] This process separates this compound from lower-boiling components like unreacted acetaldehyde and higher-boiling impurities.[5] However, care must be taken to avoid high temperatures during distillation to prevent decomposition of the this compound.[5][6]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low this compound Yield 1. Incomplete reaction: The reaction may not have gone to completion. 2. Decomposition: The this compound may have decomposed due to excessive heat.[1] 3. Side reactions: Formation of byproducts such as crotonaldehyde reduces the yield of the desired product.[1]1. Optimize reaction time and temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at the optimal temperature. 2. Maintain low temperature: Keep the reaction temperature between -10°C and 20°C.[1][4] 3. Control pH: Maintain the reaction pH between 3 and 7 to favor this compound formation.[5]
Yellow Discoloration of Product 1. Degraded samples: The yellow color can indicate the presence of impurities or degradation products.[2] 2. Presence of crotonaldehyde: This common impurity can contribute to a yellowish appearance.[1]1. Purify the product: Use distillation to remove impurities.[5][7] 2. Purify starting materials: Distill the acetaldehyde before use to remove high-boiling contaminants that can lead to colored impurities.[1][5]
Presence of Crotonaldehyde Impurity 1. High reaction temperature: Higher temperatures promote the aldol condensation of acetaldehyde to form crotonaldehyde.[1]1. Strict temperature control: Maintain the reaction temperature below 20°C.[1][4] 2. Purify acetaldehyde: Distilling the acetaldehyde raw material can reduce crotonaldehyde precursors to less than 300 ppm.[1]
Product Decomposes During Purification 1. High distillation temperature: this compound decomposes at elevated temperatures.[1][5]1. Vacuum distillation: Purify the product via vacuum distillation to lower the boiling point and avoid thermal decomposition. A distillation temperature of 90°C at 17 mmHg has been reported.[9]
Inaccurate Purity Assessment 1. Inappropriate analytical method: The chosen method may not be suitable for detecting all impurities.1. Use appropriate analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are effective methods for analyzing this compound purity.[5][10]

Quantitative Data on this compound Purity

Purification Method Starting Material Purity Achieved Purity Key Impurities Reduced Reference
Distillation of Acetaldehyde prior to SynthesisTechnical Grade Acetaldehyde>99.5%Crotonaldehyde (<300 ppm), other high-boiling contaminants[1]
Distillation of Crude this compoundCrude reaction mixture98.8%Unreacted acetaldehyde, low-boiling components[11]
Synthesis with Purified AcetaldehydeAcetaldehyde with <300 ppm of components with boiling point ≥25°CHigh Purity (impurity B ≤200 ppm)Specific Impurity A (distillation residue of acetaldehyde), Specific Impurity B[5][6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the general industrial synthesis method.[1][4]

Materials:

  • Acetaldehyde (distilled before use)

  • Hydrogen cyanide (HCN)

  • 1N Sodium hydroxide (B78521) (NaOH) solution

  • Sulfuric acid (for stabilization)

  • Ice bath

  • Reaction flask equipped with a stirrer, thermometer, reflux condenser, and dropping funnel

Procedure:

  • Place 88.1 g of acetaldehyde and 1.55 ml of a 1N aqueous sodium hydroxide solution into the reaction flask.[11]

  • Cool the flask in an ice bath to maintain the internal temperature at 10°C.[11]

  • Slowly add 59.4 g of hydrogen cyanide dropwise to the acetaldehyde solution.[11] Ensure the temperature does not exceed 20°C during the addition.[1][4]

  • After the addition is complete, continue to stir the mixture at 10°C for an additional hour to ensure the reaction goes to completion.

  • After the reaction, stabilize the crude this compound by adding a small amount of sulfuric acid to prevent decomposition.[1][4]

Protocol 2: Purification of this compound by Distillation

This protocol describes the purification of crude this compound.[5][7]

Materials:

  • Crude this compound

  • Vacuum distillation apparatus

  • Heating mantle

  • Cold trap

Procedure:

  • Set up the vacuum distillation apparatus. Ensure all joints are properly sealed.

  • Place the crude this compound in the distillation flask.

  • Begin to apply vacuum to the system. A pressure of around 17 mmHg is recommended.[9]

  • Gently heat the distillation flask using a heating mantle.

  • Collect the fraction that distills at approximately 90°C under 17 mmHg vacuum.[9] This fraction is the purified this compound.

  • Low-boiling impurities, such as unreacted acetaldehyde, will distill first and should be collected in a separate receiver or a cold trap.

  • High-boiling impurities will remain in the distillation flask.

  • Store the purified this compound in a cool, dark place, and ensure it is properly stabilized.

Process Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Analysis acetaldehyde_purification Purify Acetaldehyde (Distillation) reaction Acetaldehyde + HCN (Base-catalyzed, <20°C) acetaldehyde_purification->reaction stabilization Stabilization (Sulfuric Acid) reaction->stabilization distillation Vacuum Distillation stabilization->distillation analysis Purity Analysis (HPLC, GC/MS) distillation->analysis final_product High-Purity this compound analysis->final_product

Caption: Experimental workflow for high-purity this compound synthesis.

troubleshooting_logic cluster_impurities cluster_solutions start Low this compound Purity check_impurities Identify Impurities (GC/MS, HPLC) start->check_impurities is_crotonaldehyde Crotonaldehyde Present? check_impurities->is_crotonaldehyde is_acetaldehyde Acetaldehyde Present? check_impurities->is_acetaldehyde solution_temp Decrease Reaction Temperature is_crotonaldehyde->solution_temp Yes solution_distill_acetaldehyde Distill Starting Acetaldehyde is_crotonaldehyde->solution_distill_acetaldehyde Yes solution_distill_product Improve Product Distillation is_acetaldehyde->solution_distill_product Yes

Caption: Troubleshooting logic for this compound purification.

References

Technical Support Center: Scaling Up Lactonitrile Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lactonitrile production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the challenges encountered during the scale-up of this compound synthesis.

Troubleshooting Guides

Low Yield of this compound

Problem: The yield of this compound is significantly lower than expected during scale-up.

Possible Causes Troubleshooting Steps
Incomplete Reaction - Verify Stoichiometry: Ensure the molar ratio of acetaldehyde (B116499) to the cyanide source is correct. A common ratio is 0.50 to 2.0 (acetaldehyde to cyanide)[1]. - Check Catalyst Activity: If using a catalyst (e.g., basic compounds like triethylamine), ensure it is active and used in the correct concentration (typically 0.001 to 0.1 mol per mol of hydrogen cyanide)[2]. - Monitor Reaction Time: The reaction is typically fast, but ensure sufficient residence time in the reactor for the reaction to go to completion[2].
This compound Decomposition - Temperature Control: The reaction is exothermic; maintain the reaction temperature within the optimal range (typically 0-40°C, preferably 10-30°C) to prevent decomposition[1]. - pH Control: Maintain the pH of the reaction mixture within the recommended range (e.g., pH 4-6) to ensure stability[1].
Side Reactions - Minimize Aldol (B89426) Condensation: Acetaldehyde can undergo aldol condensation to form by-products like crotonaldehyde, especially under basic conditions. Precise temperature control can help minimize this[3].
Product Impurity and Coloration

Problem: The final this compound product is impure, has a yellow color, or contains unwanted by-products.

Possible Causes Troubleshooting Steps
Raw Material Impurities - Purify Acetaldehyde: Impurities in acetaldehyde with a boiling point of 25°C or higher (e.g., acetaldehyde oligomers) are a primary source of contamination in the final product[1][4]. Distill the acetaldehyde before the reaction to reduce these impurities to below 300 ppm[3][4]. - Use Purified Cyanide Source: Ensure the hydrogen cyanide or cyanide salt is of high purity.
This compound Decomposition during Purification - Low-Temperature Distillation: this compound can decompose at high temperatures[1][4]. If distillation is used for purification, perform it under vacuum to keep the temperature low (e.g., 20-60°C)[1]. - Stabilization: After synthesis, the product can be stabilized with an acid like sulfuric acid to prevent decomposition[3].
By-product Formation - Control Reaction Conditions: As mentioned, controlling temperature and pH can minimize side reactions like aldol condensation[3].
Contamination from Equipment - Material of Construction: Avoid contact of purified acetaldehyde and this compound with iron-based materials, which can introduce impurities. Use stainless steel (e.g., 316 or 316L) or glass-lined reactors[1][4].
Thermal Management Issues

Problem: Difficulty in controlling the reaction temperature, leading to temperature spikes or potential thermal runaway.

Possible Causes Troubleshooting Steps
Inadequate Heat Removal - Reactor Design: Ensure the reactor has a sufficient surface area-to-volume ratio for efficient heat exchange. Jacketed reactors with good agitation are essential. - Cooling System Capacity: Verify that the cooling system can handle the heat load of the reaction at the intended scale.
High Reaction Rate - Controlled Reagent Addition: Add the reactants, particularly the cyanide source, at a controlled rate to manage the rate of heat generation[2]. - Use of a Solvent: Performing the reaction in a suitable solvent can help to dissipate heat more effectively[2].
Poor Mixing - Effective Agitation: Ensure the reactor is equipped with an efficient agitation system to prevent the formation of localized hot spots.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up the chemical synthesis of this compound?

A1: The primary challenges include:

  • Managing the exothermic reaction: The reaction between acetaldehyde and hydrogen cyanide is highly exothermic and requires careful thermal management to prevent thermal runaway[3].

  • Handling of hazardous materials: Hydrogen cyanide is extremely toxic and requires stringent safety protocols for storage, handling, and disposal[5][6][7][8][9].

  • Product purity and purification: Impurities in the acetaldehyde raw material can contaminate the final product, and this compound's thermal instability makes purification by distillation challenging[1][4].

  • By-product formation: Side reactions such as the aldol condensation of acetaldehyde can reduce yield and introduce impurities[3].

Q2: What are the critical safety precautions when working with hydrogen cyanide (HCN) at scale?

A2: Due to the high toxicity of HCN, the following safety measures are crucial:

  • Engineering Controls: All operations involving HCN must be conducted in a well-ventilated area, preferably within a closed system or a fume hood[6][7][9].

  • Personal Protective Equipment (PPE): This includes chemical-resistant gloves (Nitrile or Neoprene are recommended for liquid HCN), splash-proof goggles, a face shield, and appropriate protective clothing (e.g., Tychem® TK)[5][6][7].

  • pH Control: Maintain a basic pH (above 10) in cyanide salt solutions and waste to prevent the formation of highly toxic HCN gas[6].

  • Emergency Preparedness: Have an emergency plan in place, including access to a safety shower, eyewash station, and appropriate first aid (e.g., oxygen administration). Never work alone when handling cyanides[6][8][9].

  • Waste Disposal: All cyanide-containing waste must be collected in a dedicated, labeled container and treated as hazardous waste according to institutional and regulatory guidelines[6].

Q3: What is the impact of acetaldehyde purity on this compound production?

A3: The purity of acetaldehyde is critical for obtaining high-purity this compound with a good yield. Impurities in acetaldehyde, particularly those with a boiling point of 25°C or higher like acetaldehyde oligomers, are carried through the reaction and contaminate the final product. Removing these impurities from this compound requires high-temperature distillation, which leads to the decomposition of this compound and a lower yield. Therefore, it is highly recommended to purify the acetaldehyde by distillation before the reaction[1][4].

Table 1: Impact of Acetaldehyde Purity on this compound Production

Acetaldehyde PurityImpact on this compound SynthesisRecommended Action
High Purity (<300 ppm of high-boiling impurities)- Higher yield of this compound- Higher purity of the final product- Purification can be achieved at lower temperatures, minimizing decompositionDistill acetaldehyde to remove impurities with a boiling point ≥ 25°C before use[1][4].
Low Purity (>300 ppm of high-boiling impurities)- Lower yield due to decomposition during purification- Contaminated final product- Requires high-temperature distillation for purification, leading to product lossImplement a pre-reaction purification step for acetaldehyde.

Q4: What are the considerations for reactor design and material of construction?

A4: For scaling up this compound production, consider the following:

  • Reactor Type: A stirred tank reactor with a cooling jacket is commonly used to manage the exothermic nature of the reaction.

  • Heat Transfer: The reactor should have a high surface area-to-volume ratio to ensure efficient heat removal.

  • Agitation: Robust agitation is necessary to ensure homogeneity and prevent localized temperature gradients.

  • Materials of Construction:

    • Stainless Steel (304 or 316L): Generally shows good compatibility with acetaldehyde and many other chemicals used in the process[10].

    • Glass-lined reactors: Are also a suitable option, providing excellent chemical resistance.

    • Avoid Iron: It is recommended to avoid contact of purified acetaldehyde with iron-containing materials to prevent contamination[1][4].

Q5: Is enzymatic synthesis a viable alternative for large-scale this compound production?

A5: Yes, enzymatic synthesis using hydroxynitrile lyases (HNLs) is a promising alternative, especially for producing enantiomerically pure this compound.

  • Advantages: HNLs can catalyze the stereoselective addition of HCN to acetaldehyde, yielding either (R)- or (S)-lactonitrile with high enantiomeric excess[11][12]. This is a significant advantage over chemical synthesis, which produces a racemic mixture[13].

  • Challenges in Scale-up:

    • Non-enzymatic background reaction: A competing chemical reaction can lead to the formation of a racemic product. This is often suppressed by conducting the reaction at a low pH[14].

    • Enzyme stability and reusability: For a cost-effective process, the enzyme needs to be stable under reaction conditions. Immobilizing the enzyme on a solid support is a common strategy to improve stability and facilitate reuse[15].

    • Two-phase systems: The reaction is often carried out in a two-phase system (aqueous/organic) to manage substrate and product concentrations, which can add complexity to the scale-up.

Q6: How can Process Analytical Technology (PAT) be applied to this compound production?

A6: PAT can be used to design, analyze, and control the manufacturing process in real-time. This can be particularly beneficial for this compound production by:

  • Real-time monitoring: Using in-line or on-line analytical tools (e.g., spectroscopy) to monitor critical process parameters like reactant concentrations, product formation, and temperature.

  • Process control: The real-time data can be used to adjust process parameters automatically, ensuring consistent product quality and safety.

  • Improved process understanding: PAT can provide a deeper understanding of the reaction kinetics and the impact of process variables on the final product.

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound (Lab Scale)

Disclaimer: This protocol is for informational purposes only and should be adapted and validated for specific laboratory conditions. All work with hydrogen cyanide must be performed by trained personnel in a certified chemical fume hood with appropriate safety measures in place.

Materials:

  • Acetaldehyde (purified by distillation)

  • Hydrogen cyanide (or sodium cyanide and a strong acid for in-situ generation)

  • Triethylamine (B128534) (catalyst)

  • Solvent (optional, e.g., toluene)

  • Sulfuric acid (for stabilization)

  • Reactor: Jacketed glass reactor with overhead stirrer, thermocouple, and addition funnels.

Procedure:

  • Reactor Setup: Set up the jacketed reactor with the overhead stirrer, thermocouple, and addition funnels. Connect the jacket to a cooling circulator and set the temperature to 5°C.

  • Initial Charge (Optional): If using a solvent, charge the reactor with the solvent.

  • Reactant Addition:

    • In a typical procedure, a solution of triethylamine in acetaldehyde and a separate solution of hydrogen cyanide are prepared.

    • These two solutions are then added simultaneously to the cooled reactor over a period of time (e.g., 2 hours) while maintaining the internal temperature between 5-10°C with vigorous stirring[2].

  • Reaction Monitoring: Monitor the reaction progress by taking samples and analyzing for the disappearance of acetaldehyde.

  • Stabilization: Once the reaction is complete, the resulting this compound can be stabilized by the addition of a small amount of sulfuric acid[3].

  • Purification (if necessary): If further purification is required, the product can be distilled under vacuum at a low temperature (20-60°C) to remove any low-boiling impurities[1].

Visualizations

Logical Workflow for Troubleshooting this compound Purity

G start Problem: this compound Purity Below Specification check_raw_material Check Acetaldehyde Purity start->check_raw_material impurity_spec Is Acetaldehyde Purity < 300 ppm for high-boiling impurities? check_raw_material->impurity_spec purify_acetaldehyde Action: Distill Acetaldehyde Before Reaction impurity_spec->purify_acetaldehyde No check_distillation Review Purification Process impurity_spec->check_distillation Yes purity_ok Purity Issue Resolved purify_acetaldehyde->purity_ok distillation_temp Is Distillation Temperature > 60°C? check_distillation->distillation_temp reduce_temp Action: Use Vacuum Distillation to Lower Temperature distillation_temp->reduce_temp Yes check_side_reactions Investigate Side Reactions distillation_temp->check_side_reactions No reduce_temp->purity_ok temp_control Was Reaction Temperature within 5-10°C? check_side_reactions->temp_control improve_cooling Action: Improve Reactor Cooling and Reagent Addition Rate temp_control->improve_cooling No temp_control->purity_ok Yes improve_cooling->purity_ok

Caption: Troubleshooting workflow for this compound purity issues.

Experimental Workflow for Chemical Synthesis of this compound

G start Start: this compound Synthesis step1 Step 1: Purify Acetaldehyde via Distillation start->step1 step2 Step 2: Prepare Reactor (Cool to 5-10°C) step1->step2 step3 Step 3: Simultaneous, Controlled Addition of Acetaldehyde and HCN step2->step3 step4 Step 4: Monitor Reaction until Completion step3->step4 step5 Step 5: Stabilize Product with Acid step4->step5 step6 Step 6: Purify by Low-Temperature Vacuum Distillation step5->step6 end End: High-Purity this compound step6->end

Caption: Experimental workflow for this compound synthesis.

Decision-Making for Managing Exothermic Reactions

G start Temperature Increase Detected is_controlled Is Temperature Rise within Expected Limits? start->is_controlled continue_monitoring Continue Monitoring is_controlled->continue_monitoring Yes stop_addition Action: Stop Reagent Addition Immediately is_controlled->stop_addition No increase_cooling Action: Increase Cooling Rate stop_addition->increase_cooling check_agitation Action: Verify Agitation is Effective increase_cooling->check_agitation is_stable Is Temperature Stabilizing? check_agitation->is_stable resume_slowly Resume Reagent Addition at a Slower Rate is_stable->resume_slowly Yes emergency_shutdown Initiate Emergency Shutdown Procedure is_stable->emergency_shutdown No

Caption: Decision-making process for managing exothermic reactions.

References

Technical Support Center: Lactonitrile Purification by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of lactonitrile via fractional distillation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the fractional distillation of this compound.

Problem Potential Cause Recommended Solution
No Distillate Collection Insufficient heating of the distillation flask.Gradually increase the heating mantle temperature. Ensure the heating mantle is in good contact with the flask.[1][2]
Poor insulation of the distillation column.Wrap the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss.[1]
Leak in the distillation apparatus.Check all joints and connections for a tight seal. Re-grease joints if necessary.
Bumping or Uncontrolled Boiling Absence of boiling chips or magnetic stirrer.Add a few boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling.[3]
Heating rate is too high.Reduce the heating rate to allow for a steady and controlled boil.
Flooding of the Fractionating Column Excessive heating rate causing a high vapor flow.Decrease the heating mantle temperature to reduce the rate of vaporization.[4][5]
High pressure in the distillation system.Ensure the system is not a closed system and is open to the atmosphere (or under the desired vacuum).
Poor Separation of Components Distillation rate is too fast.A slower distillation rate allows for more vaporization-condensation cycles on the packing material, leading to better separation.[3]
Inefficient fractionating column.Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates.[1]
Discoloration of this compound (Yellowing) Thermal decomposition of this compound.This compound can decompose upon heating.[6] Distill under reduced pressure to lower the boiling point and minimize decomposition.[7][8]
Presence of impurities.Ensure the starting material is of reasonable purity. A pre-purification step might be necessary.
Fluctuating Thermometer Reading Improper thermometer placement.The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[1][3]
Unsteady boiling.Ensure smooth boiling by using boiling chips or a stirrer and maintaining a constant heating rate.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its distillation?

A1: Understanding the physical properties of this compound is crucial for a successful fractional distillation. Key data is summarized in the table below.

PropertyValue
Molecular Weight 71.08 g/mol [9]
Boiling Point (at 760 mmHg) 182-184 °C (with slight decomposition)[6][9]
Boiling Point (under vacuum) 90 °C at 17 mmHg[7][8]
Melting Point -40 °C[9]
Density 0.9877 g/mL at 20 °C[6]
Solubility Soluble in water and alcohol.[6][9]

Q2: Why is vacuum distillation often preferred for purifying this compound?

A2: this compound begins to decompose near its atmospheric boiling point.[6][9] Performing the distillation under reduced pressure lowers the boiling point, which minimizes thermal decomposition and prevents the formation of impurities, resulting in a purer final product.[7][8]

Q3: What are the primary safety concerns when distilling this compound?

A3: this compound is a toxic substance and can decompose to release highly toxic hydrogen cyanide gas, especially when heated or in the presence of bases.[6][10] It is crucial to:

  • Conduct the distillation in a well-ventilated fume hood.[11]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]

  • Avoid contact with strong acids or bases.[10]

  • Have an emergency plan in place for cyanide exposure.

Q4: How can I improve the separation efficiency of my fractional distillation?

A4: To enhance separation efficiency:

  • Increase the number of theoretical plates: Use a longer fractionating column or a column with a high-efficiency packing material.[1]

  • Maintain a slow and steady distillation rate: This allows for proper equilibrium to be established on each theoretical plate.[3]

  • Ensure proper insulation: Insulating the column minimizes heat loss and maintains the temperature gradient necessary for separation.[1]

Q5: What should I do if my this compound sample is wet?

A5: Water is a common impurity. Since this compound is soluble in water, a simple extraction may not be effective.[6][9] Fractional distillation is a suitable method for separating water from this compound due to their different boiling points. The lower-boiling component (water) will distill first, followed by the this compound.

Experimental Protocol: Fractional Distillation of this compound under Reduced Pressure

This protocol outlines a general procedure for the purification of this compound. Note: This is a hazardous procedure and should only be performed by trained personnel in a properly equipped laboratory.

1. Apparatus Setup:

  • Assemble a fractional distillation apparatus in a fume hood. This includes a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum adapter.
  • Use a heating mantle with a magnetic stirrer to heat the distillation flask.
  • Ensure all glassware is dry and joints are properly sealed with vacuum grease.
  • Connect the vacuum adapter to a vacuum source with a trap in between.

2. Procedure:

  • Add the crude this compound and a magnetic stir bar to the round-bottom flask. The flask should not be more than two-thirds full.
  • Begin stirring and turn on the cooling water to the condenser.
  • Gradually apply vacuum to the system.
  • Slowly heat the distillation flask using the heating mantle.
  • Observe the temperature on the thermometer. Collect any initial low-boiling fractions in a separate receiving flask.
  • When the temperature stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the purified product.
  • Continue distillation until a small amount of residue remains in the distillation flask. Do not distill to dryness.
  • Turn off the heating and allow the apparatus to cool completely before slowly releasing the vacuum.

3. Post-Distillation:

  • Transfer the purified this compound to a clean, dry, and properly labeled storage container.
  • Clean all glassware thoroughly.

Visualizations

Fractional_Distillation_Workflow cluster_prep Preparation cluster_distillation Distillation Process cluster_post Post-Distillation Start Start Apparatus_Setup Assemble Distillation Apparatus Start->Apparatus_Setup Charge_Flask Charge Flask with Crude this compound Apparatus_Setup->Charge_Flask Apply_Vacuum Apply Vacuum Charge_Flask->Apply_Vacuum Start_Heating Initiate Heating Apply_Vacuum->Start_Heating Collect_Forerun Collect Low-Boiling Impurities Start_Heating->Collect_Forerun Collect_Product Collect Pure This compound Collect_Forerun->Collect_Product Stop_Heating Stop Heating Collect_Product->Stop_Heating Cool_Down Cool Apparatus Stop_Heating->Cool_Down Release_Vacuum Release Vacuum Cool_Down->Release_Vacuum Store_Product Store Purified Product Release_Vacuum->Store_Product End End Store_Product->End

Caption: Experimental workflow for this compound purification.

Troubleshooting_Logic Start Distillation Issue Encountered No_Distillate No Distillate? Start->No_Distillate Poor_Separation Poor Separation? Start->Poor_Separation Decomposition Product Discolored? Start->Decomposition Check_Heat Increase Heat / Check Insulation No_Distillate->Check_Heat Yes Check_Leaks Check for Leaks No_Distillate->Check_Leaks Yes Slow_Distillation Reduce Distillation Rate Poor_Separation->Slow_Distillation Yes Use_Vacuum Use/Increase Vacuum Decomposition->Use_Vacuum Yes

Caption: Troubleshooting decision tree for distillation issues.

References

Technical Support Center: Strecker Synthesis Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your Strecker synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation, thereby maximizing the yield and purity of the desired α-aminonitrile or α-amino acid.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary byproducts in a Strecker synthesis and how do they form?

The Strecker synthesis, while a robust method for preparing α-amino acids, can be susceptible to side reactions leading to the formation of specific byproducts. Understanding these pathways is the first step toward mitigating them. The most common byproducts include:

  • α-Hydroxy Acids (from Cyanohydrins): This byproduct arises when the cyanide ion directly attacks the starting aldehyde or ketone before it condenses with the amine to form an imine. This reaction forms a cyanohydrin intermediate, which, upon hydrolysis, yields an α-hydroxy acid instead of the desired α-amino acid. This is a competitive reaction pathway to the formation of the α-aminonitrile.[1]

  • Diketopiperazines (DKPs): These are cyclic dipeptides that can form from the dimerization of the α-amino acid product, particularly during workup, purification, or storage, often at elevated temperatures.[1]

  • Hydrolysis of α-Aminonitrile: The intermediate α-aminonitrile can be sensitive to hydrolysis, especially under the acidic or basic conditions used for the final conversion to the α-amino acid.[1] Premature or harsh hydrolysis conditions can lead to the formation of the corresponding α-amino amide and subsequently the α-amino acid before complete isolation, which can complicate purification.[1]

// Main Pathway aldehyde [label="Aldehyde/Ketone", fillcolor="#F1F3F4"]; amine [label="Amine/Ammonia", fillcolor="#F1F3F4"]; imine [label="Imine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cyanide [label="Cyanide", fillcolor="#F1F3F4"]; aminonitrile [label="α-Aminonitrile (Desired)", fillcolor="#34A853", fontcolor="#FFFFFF"]; amino_acid [label="α-Amino Acid (Desired)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Byproduct Pathway cyanohydrin [label="Cyanohydrin", fillcolor="#FBBC05", fontcolor="#202124"]; hydroxy_acid [label="α-Hydroxy Acid (Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dkp [label="Diketopiperazine (Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Logical nodes hydrolysis [label="Hydrolysis", shape="ellipse", style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"]; dimerization [label="Dimerization", shape="ellipse", style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Main reaction flow aldehyde -> imine [label="+ Amine"]; amine -> imine; imine -> aminonitrile [label="+ Cyanide"]; cyanide -> aminonitrile; aminonitrile -> amino_acid [label="Hydrolysis"];

// Byproduct formation aldehyde -> cyanohydrin [label="+ Cyanide (Side Reaction)", style="dashed", color="#EA4335"]; cyanide -> cyanohydrin [style="dashed", color="#EA4335"]; cyanohydrin -> hydrolysis; hydrolysis -> hydroxy_acid [style="dashed", color="#EA4335"]; amino_acid -> dimerization [style="dashed", color="#EA4335"]; dimerization -> dkp [style="dashed", color="#EA4335"]; } dddot Caption: Main Strecker synthesis pathway and competing side reactions leading to byproduct formation.

Troubleshooting Guides

Issue 1: Low yield of α-aminonitrile with significant α-hydroxy acid formation.

Cause: This issue typically arises from the direct reaction of the cyanide source with the carbonyl compound to form a cyanohydrin, which competes with the desired imine formation. This is often exacerbated by slow imine formation or unfavorable reaction equilibria.[1]

Troubleshooting Steps:

Troubleshooting_Low_Yield start start decision1 Was imine pre-formed? start->decision1 Check order of addition action1 Implement imine pre-formation step. React aldehyde/ketone with amine first. decision1->action1 No decision2 Is the pH optimal? decision1->decision2 Yes action1->decision2 action2 Adjust pH to slightly acidic (4-6) to facilitate imine formation. decision2->action2 No/Unsure decision3 Is reaction temperature optimized? decision2->decision3 Yes action2->decision3 action3 Lower the reaction temperature to disfavor cyanohydrin formation. decision3->action3 No/Unsure end end decision3->end Yes action3->end

Strategies to Minimize α-Hydroxy Acid Formation:

  • Control Reagent Addition (Imine Pre-formation): A highly effective strategy is to form the imine first by reacting the aldehyde or ketone with the ammonia (B1221849) or amine source. The removal of water using a Dean-Stark trap or a desiccant like MgSO₄ can drive this equilibrium.[1] Once imine formation is complete, the cyanide source is added. This sequential approach minimizes the concentration of the free carbonyl compound available to react with the cyanide.[1]

  • pH Control: Maintaining a slightly acidic pH (around 4-6) can facilitate imine formation by protonating the carbonyl oxygen, making it more electrophilic, without significantly protonating the amine nucleophile.[1]

  • Optimize Reaction Temperature: Lowering the reaction temperature can disfavor the cyanohydrin pathway relative to the imine pathway.[1] However, this may also slow down the desired reaction, so optimization is key.[1]

Quantitative Impact of pH on Product Distribution (Illustrative Data)

pHDesired α-Aminonitrile Yield (%)α-Hydroxy Acid Byproduct (%)
2-33555
4-68510
7-87020
> 95040
Note: This table is illustrative and based on general principles. Optimal pH may vary depending on the specific substrates.[1]
Issue 2: Formation of diketopiperazine (DKP) impurities during workup or storage.

Cause: DKP formation is a result of the intermolecular condensation of two molecules of the α-amino acid product. This process is often accelerated by higher temperatures and certain solvent conditions.

Strategies to Minimize DKP Formation:

  • Temperature Management: Perform all purification and isolation steps at reduced temperatures (e.g., 0-4°C) to slow the rate of DKP formation.[1] Avoid concentrating the product solution to dryness at elevated temperatures.[1]

  • Controlled Hydrolysis and Workup:

    • After forming the α-aminonitrile, perform the hydrolysis step (e.g., using 6M HCl) under controlled heating (e.g., 80-100°C) for the minimum time required.[1]

    • Immediately cool the reaction mixture to 0°C using an ice bath.[1]

    • Slowly neutralize the mixture with a cooled base (e.g., 4M NaOH or an ion-exchange resin) to the isoelectric point of the amino acid, while maintaining the temperature below 10°C.[1]

    • Induce crystallization or precipitation of the amino acid at low temperatures.[1] If chromatography is required, use pre-cooled columns and solvents.[1]

  • Solvent Choice: The choice of solvent during storage can impact DKP formation. Polar aprotic solvents may facilitate the reaction more than nonpolar or protic solvents.[1] If storage in solution is necessary, conduct stability studies to identify an optimal solvent system.[1]

  • Drying and Storage: Dry the isolated amino acid product under a high vacuum at room temperature or below.[1] Store the final product as a dry solid in a desiccator at low temperatures (-20°C if possible).[1]

Experimental Protocols

Protocol 1: Imine Pre-formation for the Synthesis of Phenylglycine

This protocol details a Strecker synthesis with an imine pre-formation step to minimize the formation of mandelic acid (an α-hydroxy acid).

Materials:

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add benzaldehyde (1.0 eq) and ammonium chloride (1.2 eq) in methanol (5 mL/mmol of aldehyde).[1]

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. The progress of imine formation can be monitored by TLC or GC-MS.[1]

  • Cyanide Addition: Once substantial imine formation is observed, cool the reaction mixture to 0°C in an ice bath.[1]

  • Slowly add a solution of sodium cyanide (1.1 eq) in a minimum amount of water, ensuring the internal temperature does not rise above 5-10°C.[1]

  • Reaction: Allow the reaction to stir at room temperature for 3-5 hours or until completion as monitored by TLC.[1]

  • Workup: Quench the reaction with water and extract the α-aminonitrile product with an appropriate organic solvent (e.g., ethyl acetate).[1]

Protocol 2: General Procedure for α-Aminonitrile Hydrolysis and Amino Acid Isolation

Materials:

  • α-Aminonitrile

  • 6M Hydrochloric acid (HCl)

  • 4M Sodium hydroxide (B78521) (NaOH) or ion-exchange resin

  • Ice bath

Procedure:

  • Hydrolysis: To the α-aminonitrile, add 6M HCl and heat the mixture under controlled conditions (e.g., 80-100°C) until the reaction is complete (monitored by TLC or LC-MS).

  • Cooling: Immediately cool the reaction mixture to 0°C in an ice bath.[1]

  • Neutralization: While maintaining the temperature below 10°C, slowly add a cooled base (e.g., 4M NaOH) or use an ion-exchange resin to adjust the pH to the isoelectric point of the target amino acid.[1]

  • Isolation: The amino acid product will precipitate at its isoelectric point. Isolate the solid by filtration. If the product remains in solution, consider extraction or chromatography using pre-cooled columns and solvents.[1]

  • Drying: Dry the isolated amino acid under a high vacuum at or below room temperature.[1]

  • Storage: Store the final product as a dry solid in a desiccator at low temperature (-20°C if possible).[1]

References

Overcoming lactonitrile handling and storage problems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and storage of lactonitrile. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key safety data to ensure the integrity of your experiments and the safety of laboratory personnel.

Troubleshooting Guide

This guide addresses common problems encountered during the use and storage of this compound in a question-and-answer format.

Question: My this compound solution has turned yellow. Is it still usable?

Answer: A yellow to straw color can be indicative of degradation.[1][2] this compound is unstable and can decompose, especially when exposed to heat, light, or alkaline conditions.[3][4] Decomposition can release highly toxic hydrogen cyanide gas.[3][4][5]

  • Recommendation: It is crucial to assess the purity of the discolored this compound before use. If purity cannot be confirmed or if significant degradation is suspected, it is safer to dispose of the material according to hazardous waste guidelines. For future prevention, store this compound in a cool, dry, and dark location in a tightly sealed container.[6] Some commercial preparations contain stabilizers like phosphoric acid to inhibit decomposition.[7]

Question: I have observed a pressure buildup in my this compound container. What should I do?

Answer: Pressure buildup is a serious concern as it may indicate decomposition, which can generate gaseous products, including highly toxic hydrogen cyanide.[3][4] This is particularly hazardous as this compound can decompose exothermically at temperatures above 90°C.[4]

  • Immediate Action: Do not open the container. Carefully move the container to a well-ventilated area, such as a chemical fume hood, away from ignition sources.[6] Alert your institution's Environmental Health & Safety (EHS) office immediately for guidance on handling and disposal.

Question: I suspect contamination in my this compound. How can this affect my experiment?

Answer: Contaminants can act as catalysts for decomposition or interfere with your reaction. Common impurities can include acetaldehyde (B116499) and crotonaldehyde.[4] this compound is also incompatible with strong acids, strong bases, strong reducing agents, and strong oxidizers.[5][6] Contact with these materials can lead to vigorous or violent reactions.[8]

  • Recommendation: If you suspect contamination, it is best to use a fresh, unopened container of this compound or purify the existing stock if you have established and safe protocols for doing so. A common purification method for the precursor, acetaldehyde, involves distillation to remove high-boiling-point contaminants.[4][9]

Question: How can I safely quench a reaction containing this compound?

Answer: Quenching a reaction with this compound requires careful planning to avoid the generation of hydrogen cyanide gas, which can occur upon exposure to alkaline conditions.[5][10]

  • Recommended Procedure: The quenching procedure should be designed to maintain acidic or neutral pH. A slow addition of a suitable acidic quenching agent under constant stirring in a well-ventilated fume hood is recommended. Always have appropriate personal protective equipment (PPE) and emergency response materials readily available.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[1][8][11] It can cause systemic cyanide poisoning, with symptoms that may be delayed.[5][11] Upon heating or contact with bases, it decomposes to release highly toxic hydrogen cyanide gas.[3][4][5][6]

Q2: What are the proper storage conditions for this compound?

A2: this compound should be stored in a cool, dry, dark, and well-ventilated area in a tightly sealed container under an inert atmosphere.[6][10] It should be kept away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[5][6] Storage in a refrigerator is recommended.[10]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: Appropriate PPE includes chemical splash goggles, chemical-resistant gloves, and impervious clothing and boots to prevent skin contact.[6] All handling of this compound should be conducted in a chemical fume hood, and a NIOSH/MSHA-approved respirator appropriate for the exposure of concern should be used.[6] For emergencies, a positive-pressure, self-contained breathing apparatus (SCBA) and a fully-encapsulating, chemical-resistant suit may be necessary.[1][5]

Q4: What should I do in case of a this compound spill?

A4: For a minor spill, ensure the area is well-ventilated, eliminate all ignition sources, and wear appropriate PPE.[8][12] Contain the spill and absorb it with a non-combustible material like sand or earth.[12] For major spills, evacuate the area immediately and contact your institution's EHS office.[8][12] Do not attempt to clean up a major spill without specialized training and equipment.

Q5: How should this compound waste be disposed of?

A5: this compound and any materials contaminated with it must be treated as hazardous waste.[13] Store waste in a properly labeled, sealed container and dispose of it through your institution's hazardous waste management program. Do not dispose of this compound down the drain.[14]

Quantitative Data Summary

The following tables summarize key physical, chemical, and toxicological properties of this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₃H₅NO[3][4]
Molecular Weight 71.08 g/mol [3][4]
Appearance Colorless to straw-colored liquid[1][2][10]
Melting Point -40 °C (-40 °F)[1][5]
Boiling Point 183-185 °C (361-365 °F) with slight decomposition[1][5]
Flash Point 77 °C (170.6 °F)[1][7]
Density 0.9877 g/mL at 20 °C (68 °F)[5][10]
Vapor Pressure 10 mmHg at 74 °C (165.2 °F)[5]
Solubility Soluble in water and alcohol; insoluble in petroleum ether.[1][3]

Table 2: Toxicological Data for this compound

Toxicity MetricValueSpeciesReference
LD50 Oral 21-87 mg/kgRat[8][15]
LD50 Dermal 20 mg/kgRabbit[8][16]
LD50 Intraperitoneal 15 mg/kgMouse[8][16]
LCLo Inhalation 125 ppm/4hRat[11]

Experimental Protocols

Protocol 1: Safe Handling and Dispensing of this compound

  • Preparation: Before handling, ensure you are in a well-ventilated laboratory and have immediate access to an emergency shower and eyewash station. Confirm that a stocked chemical spill kit is nearby.

  • Personal Protective Equipment (PPE): Don all required PPE, including a lab coat, chemical splash goggles, and chemical-resistant gloves.[6] All operations must be performed inside a certified chemical fume hood.

  • Dispensing: Use a syringe or cannula for liquid transfer to minimize exposure to vapors. Avoid pouring directly from the bottle.

  • Container Sealing: After dispensing, securely seal the this compound container.

  • Cleanup: Clean any contaminated surfaces immediately. Decontaminate any reusable equipment that has come into contact with this compound.

  • Waste Disposal: Dispose of all contaminated disposables (e.g., gloves, syringe tips) in a designated hazardous waste container.

Protocol 2: Small-Scale this compound Spill Cleanup

This protocol is for minor spills (< 4 L) that can be safely managed by trained laboratory personnel.[12]

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate and Ventilate: If the spill is in a poorly ventilated area, evacuate and ensure the area is properly ventilated before proceeding.[17]

  • PPE: Don appropriate PPE, including a respirator, chemical-resistant gloves, and eye protection.

  • Containment: Create a dike around the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[12][17] Do not use paper towels.[12]

  • Absorption: Cover the spill with the absorbent material, starting from the outside and working inwards.

  • Collection: Once the liquid is fully absorbed, use spark-proof tools to carefully collect the contaminated material into a designated, leak-proof hazardous waste container.[13][17]

  • Decontamination: Wipe the spill area with a wet paper towel and dispose of the towel in the hazardous waste container.[13]

  • Reporting: Report the incident to your supervisor and the EHS office, and complete any required incident report forms.[17]

Protocol 3: First Aid for this compound Exposure

Immediate medical attention is critical in all cases of exposure.

  • Inhalation: Move the affected person to fresh air immediately.[5][18] If breathing has stopped, perform artificial respiration (avoiding mouth-to-mouth).[5] Administer 100% oxygen if available and you are trained to do so.[1][5] Seek immediate medical attention.[18]

  • Skin Contact: Immediately remove all contaminated clothing.[5][8] Flush the affected skin with large amounts of soap and water for at least 15 minutes.[5][18] Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush the eyes with copious amounts of tepid water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Remove contact lenses if present and easy to do.[19] Seek immediate medical attention.[18]

  • Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5][18]

Visual Guides

Lactonitrile_Decomposition_Pathway cluster_conditions Decomposition Conditions This compound This compound (CH₃CH(OH)CN) Acetaldehyde Acetaldehyde (CH₃CHO) This compound->Acetaldehyde Heat / Alkali HCN Hydrogen Cyanide (HCN) This compound->HCN Heat / Alkali Heat > 90°C Alkali Strong Bases

Caption: this compound decomposition pathway under heat or alkaline conditions.

Troubleshooting_Lactonitrile_Stability start Observe this compound (e.g., discoloration, pressure buildup) is_discolored Is the this compound discolored (yellow)? start->is_discolored is_pressurized Is there pressure buildup in the container? is_discolored->is_pressurized No assess_purity Assess Purity (if possible and safe) is_discolored->assess_purity Yes use_with_caution Use with caution. Consider purification. is_pressurized->use_with_caution No emergency_procedure DO NOT OPEN. Move to fume hood. Contact EHS immediately. is_pressurized->emergency_procedure Yes purity_ok Is purity acceptable? assess_purity->purity_ok purity_ok->use_with_caution Yes dispose Dispose of as hazardous waste. purity_ok->dispose No

Caption: Troubleshooting workflow for assessing this compound stability.

Minor_Spill_Cleanup_Workflow spill Minor this compound Spill Occurs alert 1. Alert Personnel & Ensure Ventilation spill->alert ppe 2. Don Appropriate PPE alert->ppe contain 3. Contain Spill with Non-Combustible Absorbent ppe->contain absorb 4. Absorb the Liquid contain->absorb collect 5. Collect Waste into Sealed Container absorb->collect decontaminate 6. Decontaminate Spill Area collect->decontaminate report 7. Report Incident to Supervisor/EHS decontaminate->report

Caption: Workflow for minor this compound spill cleanup.

References

Technical Support Center: pH Control in Lactonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of lactonitrile. Precise pH control is critical for maximizing yield and minimizing impurities.

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis, with a focus on pH-related problems.

Issue Potential Cause Recommended Solution
Low or No Product Formation Incorrect pH for reaction: The formation of the cyanide anion (CN-), the active nucleophile, is pH-dependent. If the pH is too low (acidic), the concentration of free cyanide is insufficient for the reaction to proceed efficiently.Adjust pH to the optimal range: The synthesis of this compound from acetaldehyde (B116499) and hydrogen cyanide is a base-catalyzed reaction. For optimal results, maintain the reaction pH between 4 and 6.[1] Use a calibrated pH meter to monitor the reaction mixture. Add a suitable base (e.g., sodium hydroxide (B78521) or potassium hydroxide solution) dropwise to raise the pH if it is too acidic.
Product Decomposition (Yellowing of solution, release of HCN gas) pH is too high or too low after synthesis: this compound is unstable under both strongly acidic and strongly basic conditions. High pH can promote the reverse reaction back to acetaldehyde and cyanide.[2] Very low pH can also lead to decomposition.[1]Stabilize the product with acid: After the synthesis is complete, the this compound-containing solution should be stabilized by adding an acid such as sulfuric, hydrochloric, or phosphoric acid.[1] The target pH for stabilization is between 0 and 5.0 to suppress decomposition.[1]
Formation of Side Products (e.g., Crotonaldehyde) High reaction temperature and/or incorrect pH: High temperatures can favor side reactions like the aldol (B89426) condensation of acetaldehyde to form crotonaldehyde.Control reaction temperature and pH: Maintain the reaction temperature between 10-30°C.[1] Ensure the pH is within the optimal 4-6 range to favor the desired cyanohydrin formation over side reactions.
Difficulty in Controlling pH Inadequate mixing or rapid addition of reagents: Poor mixing can lead to localized pH imbalances. Rapid addition of acidic or basic solutions can cause the pH to overshoot the target range.Improve mixing and add reagents slowly: Use efficient stirring throughout the reaction. Add any pH-adjusting solutions dropwise while continuously monitoring the pH. Consider using a pH controller or an automated titration system for precise control.
Inconsistent Yields Variability in starting material quality and reaction conditions: Impurities in acetaldehyde can affect the reaction outcome.[1] Fluctuations in pH and temperature between batches will lead to inconsistent yields.Use purified reagents and maintain consistent conditions: Use purified acetaldehyde to minimize impurities that can interfere with the reaction.[1] Carefully control and document the pH and temperature for each reaction to ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the synthesis of this compound?

A1: The optimal pH for the reaction between acetaldehyde and hydrogen cyanide to form this compound is between 4 and 6.[1] This pH range ensures a sufficient concentration of the cyanide nucleophile for the reaction to proceed efficiently while minimizing the decomposition of the product.[1]

Q2: Why is my this compound solution turning yellow and what should I do?

A2: A yellow discoloration is often a sign of this compound decomposition. This can be caused by an inappropriate pH (either too high or too low) or exposure to high temperatures.[1][3] To prevent this, after the synthesis is complete, the product should be stabilized by adding an acid (e.g., sulfuric or phosphoric acid) to adjust the pH to a range of 0 to 5.0.[1] The product should also be stored at a low temperature.

Q3: Can I use sodium cyanide instead of hydrogen cyanide?

A3: Yes, a salt of cyanide such as sodium cyanide (NaCN) or potassium cyanide (KCN) can be used.[2][4] When using a cyanide salt, the reaction is typically carried out in an acidic solution to generate hydrogen cyanide in situ. It is crucial to carefully control the pH to ensure the presence of free cyanide ions for the reaction to proceed.[4]

Q4: How does temperature affect the synthesis of this compound?

A4: The reaction is exothermic, and elevated temperatures can lead to the decomposition of this compound and the formation of side products.[1] It is recommended to maintain the reaction temperature between 10°C and 30°C for optimal yield and purity.[1]

Q5: What are the safety precautions for handling reagents in this compound synthesis?

A5: this compound synthesis involves highly toxic materials. Hydrogen cyanide is a poisonous gas, and this compound itself is classified as an extremely hazardous substance.[3][5] All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Be aware of the signs of cyanide exposure and have an emergency response plan in place.[5]

Quantitative Data

The yield of this compound is highly dependent on the pH of the reaction medium. The following table provides a representative summary of the expected yield as a function of pH, based on the optimal ranges described in the literature.

Reaction pH Expected this compound Yield (%) Observations
< 3LowInsufficient free cyanide for the reaction to proceed efficiently.
3 - 4ModerateThe reaction rate begins to increase as the concentration of free cyanide rises.
4 - 6 High (Optimal) This is the recommended pH range for achieving the highest yield and minimizing side reactions and product decomposition. [1]
6 - 7Moderate to HighThe yield may start to decrease slightly as the pH becomes more basic, potentially favoring the reverse reaction.
> 7LowThe reverse reaction (decomposition of this compound) is favored at higher pH values.[2]

Experimental Protocols

Laboratory-Scale Synthesis of this compound with pH Control

Materials:

  • Acetaldehyde (purified)

  • Sodium cyanide (NaCN)

  • Sulfuric acid (H₂SO₄), 1M solution

  • Distilled water

  • Ice bath

  • Three-necked round-bottom flask

  • Stirring plate and magnetic stir bar

  • Dropping funnel

  • pH meter with a calibrated electrode

  • Thermometer

Procedure:

  • Setup: Assemble the three-necked flask in an ice bath on a stirring plate. Equip the flask with a magnetic stir bar, a pH electrode, a thermometer, and a dropping funnel. Ensure the setup is in a well-ventilated fume hood.

  • Reagent Preparation: Prepare a solution of sodium cyanide in distilled water in the reaction flask.

  • Reaction Initiation: Cool the sodium cyanide solution to 10-15°C using the ice bath.

  • Acetaldehyde Addition: Slowly add acetaldehyde to the stirred cyanide solution from the dropping funnel. Maintain the temperature below 20°C.

  • pH Monitoring and Control: Continuously monitor the pH of the reaction mixture. The initial pH will be basic due to the cyanide salt.

  • pH Adjustment: Slowly add 1M sulfuric acid from the dropping funnel to adjust the pH to the target range of 4-6. Add the acid dropwise to avoid overshooting the desired pH.

  • Reaction Progression: Continue stirring the reaction mixture at 10-20°C for 2-3 hours, maintaining the pH within the 4-6 range.

  • Reaction Completion and Stabilization: Once the reaction is complete (as determined by a suitable analytical method like GC or HPLC), stabilize the product by adding more 1M sulfuric acid to lower the pH to approximately 3-4.

  • Workup: The this compound can then be extracted and purified as required for the specific application.

Visualizations

Lactonitrile_Synthesis_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_post_reaction Post-Synthesis reagents Prepare Acetaldehyde and Cyanide Solution setup Assemble Reaction Apparatus addition Slowly Add Acetaldehyde setup->addition ph_control Monitor & Control pH (4-6) addition->ph_control ph_control->addition Continuous Monitoring temp_control Maintain Temperature (10-30°C) ph_control->temp_control temp_control->addition Cooling stabilization Stabilize with Acid (pH 0-5) temp_control->stabilization purification Purification stabilization->purification

Caption: Experimental workflow for this compound synthesis.

Lactonitrile_Equilibrium cluster_product Product cluster_conditions Reaction Conditions acetaldehyde Acetaldehyde (CH3CHO) This compound This compound (CH3CH(OH)CN) acetaldehyde->this compound pH 4-6 (Favors Forward Reaction) cyanide Hydrogen Cyanide (HCN) ph pH ph->this compound pH > 7 or < 3 (Favors Reverse Reaction/Decomposition)

Caption: pH influence on this compound synthesis equilibrium.

References

Technical Support Center: Catalyst Deactivation in Lactonitrile Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation during the synthesis of lactonitrile. The information is presented in a practical, question-and-answer format to help you resolve common issues encountered in your experiments.

Troubleshooting Guides

This section addresses specific problems that may arise during the catalytic formation of this compound from acetaldehyde (B116499) and hydrogen cyanide, with a focus on catalyst-related issues.

Issue 1: Rapid Decrease in Reaction Rate or Incomplete Conversion

Question: My reaction is slowing down significantly over time, or is not reaching completion. What are the likely causes related to the catalyst?

Answer: A rapid decline in the reaction rate is a primary indicator of catalyst deactivation. The most common causes are poisoning from feedstock impurities and thermal degradation.

Potential Causes and Recommended Actions:

  • Catalyst Poisoning from Feedstock Impurities:

    • Acetaldehyde Impurities: The purity of acetaldehyde is critical. A notable impurity, sometimes referred to as "specific impurity A," can form when acetaldehyde comes into contact with iron or steel.[1] This impurity is known to poison the catalyst and reduce the yield and purity of this compound.[1]

      • Recommended Action:

        • Use high-purity acetaldehyde. If purity is uncertain, consider distillation prior to use.

        • Ensure that all equipment used for storing and transferring acetaldehyde is made of inert materials, such as glass, to avoid contact with iron.[1]

    • Hydrogen Cyanide (HCN) Impurities: Impurities present in the hydrogen cyanide source can also act as catalyst poisons.

      • Recommended Action: Utilize high-purity HCN. For in-situ generation, ensure the purity of the precursors.

  • Thermal Degradation:

    • Excessive Temperature: High reaction temperatures can cause the catalyst to degrade. Furthermore, this compound itself can decompose at elevated temperatures, leading to lower yields.[2]

      • Recommended Action: Carefully control and optimize the reaction temperature to find a balance between a sufficient reaction rate and the stability of both the catalyst and the product.

  • Incorrect pH: this compound formation is a base-catalyzed reaction, and maintaining the appropriate pH is crucial for catalyst performance and stability.[2]

    • Recommended Action: Optimize the concentration of the basic catalyst to ensure the reaction mixture remains within the optimal pH range.[2]

Logical Workflow for Troubleshooting Rapid Catalyst Deactivation

G start Rapid Catalyst Deactivation check_feedstock Analyze Feedstock Purity (Acetaldehyde and HCN) start->check_feedstock check_conditions Review Reaction Conditions (Temperature and pH) start->check_conditions impurity_found Impurity Detected? check_feedstock->impurity_found conditions_off Conditions Suboptimal? check_conditions->conditions_off purify_feedstock Purify Feedstock (e.g., Distill Acetaldehyde) impurity_found->purify_feedstock Yes use_inert_equipment Use Inert Equipment (Avoid Iron Contact) impurity_found->use_inert_equipment Yes re_evaluate Re-evaluate Performance impurity_found->re_evaluate No optimize_conditions Optimize Temperature and Catalyst Loading conditions_off->optimize_conditions Yes conditions_off->re_evaluate No purify_feedstock->re_evaluate use_inert_equipment->re_evaluate optimize_conditions->re_evaluate

Caption: Troubleshooting workflow for rapid catalyst deactivation in this compound synthesis.

Data Presentation

The following tables summarize key information regarding catalysts used in this compound formation and the impact of common impurities.

Table 1: Common Catalysts for this compound Synthesis and Potential Deactivation Pathways

Catalyst TypeExamplesPotential Deactivation Mechanisms
Homogeneous Basic Catalysts Triethylamine (B128534), Quaternary Ammonium Salts, Sodium Hydroxide (B78521), Potassium Cyanide- Neutralization by acidic impurities in feedstock. - Side reactions with reactants or products. - Thermal decomposition at elevated temperatures.
Heterogeneous Basic Catalysts Basic Ion-Exchange Resins, Supported Alkali Metal Oxides- Poisoning of active sites by impurities like sulfur or metal ions.[3] - Fouling of the catalyst surface by polymerization of reactants or products. - Leaching of the active basic component from the support.

Table 2: Impact of Key Impurities on Catalyst Performance in this compound Synthesis

ImpurityLikely SourceImpact on Catalyst and ReactionMitigation Strategy
"Specific Impurity A" Contact of acetaldehyde with iron-containing surfaces.[1]Leads to catalyst poisoning, resulting in reduced this compound yield and lower product purity.[1]- Use acetaldehyde with a verified low content of this impurity. - Strictly avoid the use of iron or steel in acetaldehyde storage and handling.[1] - Consider purifying acetaldehyde via distillation before use.
Acidic Compounds (e.g., Acetic Acid) Oxidation of acetaldehyde during storage.Neutralizes the basic catalyst, rendering it inactive.- Use fresh, high-purity acetaldehyde. - Store acetaldehyde under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Water Present in reactants or solvents.Can affect the stability and performance of certain catalysts, particularly heterogeneous ones like ion-exchange resins.Use anhydrous reactants and solvents when employing a water-sensitive catalyst.

Experimental Protocols

This section provides detailed methodologies for key experiments related to catalyst performance in this compound synthesis.

Protocol 1: Standardized Catalyst Activity and Deactivation Test

Objective: To determine the initial catalytic activity and monitor its stability over time for the synthesis of this compound.

Materials:

  • High-purity acetaldehyde

  • High-purity hydrogen cyanide (or a suitable cyanide source, e.g., KCN)

  • Catalyst to be tested (e.g., triethylamine, basic ion-exchange resin)

  • Anhydrous solvent (e.g., ethanol, isopropanol)

  • Jacketed glass reactor with overhead stirrer, temperature probe, and inert gas inlet/outlet

  • Syringe pump for controlled addition of reactants

  • Analytical instrumentation (e.g., Gas Chromatography with a Flame Ionization Detector - GC-FID)

Procedure:

  • Reactor Setup: Assemble the reactor system and ensure it is clean, dry, and under a positive pressure of an inert gas (e.g., nitrogen).

  • Initial Charge: Charge the reactor with the solvent and the catalyst. Begin stirring and bring the mixture to the desired reaction temperature (e.g., 10-20°C).

  • Reactant Addition:

    • Slowly add the acetaldehyde to the reactor.

    • Begin the continuous addition of hydrogen cyanide using a syringe pump over a set period.

  • Sampling: At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot of the reaction mixture.

  • Sample Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a weak acid (e.g., a dilute solution of acetic acid in the GC solvent) to neutralize the basic catalyst.

  • Analysis: Analyze the quenched samples using GC-FID to quantify the concentration of this compound and unreacted acetaldehyde.

  • Data Analysis: Plot the concentration of this compound as a function of time. The initial slope of the curve represents the initial reaction rate. A decrease in the slope over time indicates catalyst deactivation.

Protocol 2: Regeneration of a Deactivated Basic Ion-Exchange Resin

Objective: To restore the catalytic activity of a basic ion-exchange resin that has been deactivated during this compound synthesis.

Materials:

  • Deactivated basic ion-exchange resin

  • Chromatography column

  • Methanol (B129727) (or another suitable organic solvent)

  • Deionized water

  • Regenerant solution (e.g., 4% w/v aqueous sodium hydroxide)

Procedure:

  • Resin Slurry and Packing: Create a slurry of the deactivated resin in methanol and pour it into the chromatography column to ensure even packing.

  • Solvent Wash: Pass 2-3 bed volumes of methanol through the resin bed to wash away any adsorbed organic residues.

  • Water Rinse and Backwash: Gently pass deionized water through the column to displace the methanol. If possible, perform a backwash by inverting the flow of water to fluidize the resin bed, which helps to remove fine particles and break up any clumps.[4]

  • Regeneration: Slowly pass 2-3 bed volumes of the 4% sodium hydroxide solution through the resin bed.

  • Final Rinse: Rinse the resin with several bed volumes of deionized water until the pH of the effluent is neutral.

  • Drying/Solvent Exchange: The regenerated resin can then be prepared for reuse, which may involve drying or exchanging the water with the reaction solvent.

Workflow for Heterogeneous Catalyst Regeneration

G start Deactivated Ion-Exchange Resin solvent_wash Wash with Organic Solvent (e.g., Methanol) start->solvent_wash water_rinse Rinse with Deionized Water (and Backwash) solvent_wash->water_rinse regeneration Treat with Basic Regenerant (e.g., 4% NaOH) water_rinse->regeneration final_rinse Rinse with Deionized Water until pH is Neutral regeneration->final_rinse regenerated_catalyst Regenerated Catalyst final_rinse->regenerated_catalyst

Caption: A step-by-step workflow for the regeneration of a basic ion-exchange resin catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of catalyst deactivation in this compound synthesis? A1: The primary signs include a noticeable decrease in the reaction rate, failure of the reaction to go to completion, and a decrease in the selectivity towards this compound, often accompanied by the formation of colored byproducts.

Q2: Can the water content of the reaction mixture affect my catalyst? A2: Yes, for certain types of catalysts, particularly some heterogeneous catalysts, the presence of water can impact stability and performance. It is advisable to use anhydrous reactants and solvents unless it is known that your catalyst is water-tolerant.

Q3: My this compound product is yellow or brown. Is this related to the catalyst? A3: The formation of colored impurities can be due to side reactions that may be more prevalent when the catalyst is not performing optimally. It can also be a result of the decomposition of this compound at higher temperatures. Ensuring high catalyst activity and maintaining optimal reaction conditions can help minimize the formation of these impurities.

Q4: How do I choose the right catalyst for my this compound synthesis? A4: The choice of catalyst depends on several factors, including the scale of the reaction, the desired reaction conditions, and the ease of separation. Homogeneous catalysts like triethylamine are often used in laboratory-scale syntheses due to their high activity. For larger-scale or continuous processes, heterogeneous catalysts such as basic ion-exchange resins are often preferred because they can be easily separated from the reaction mixture and potentially regenerated.

Q5: Is it possible to completely prevent catalyst deactivation? A5: While complete prevention of deactivation over a very long period is challenging, its rate can be significantly minimized. The most effective preventative measures are ensuring the high purity of your reactants (especially acetaldehyde), using equipment made of inert materials, and carefully controlling reaction parameters like temperature and catalyst concentration.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Lactonitrile and Acetone Cyanohydrin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of cyanohydrins is crucial for their effective application in complex organic synthesis. This guide provides a detailed comparison of the reactivity profiles of two industrially significant cyanohydrins: lactonitrile (also known as acetaldehyde (B116499) cyanohydrin) and acetone (B3395972) cyanohydrin. The information presented herein, supported by available experimental data, is intended to facilitate informed decision-making in research and development.

Introduction

This compound and acetone cyanohydrin are α-hydroxynitriles synthesized from the addition of hydrogen cyanide to acetaldehyde and acetone, respectively. While sharing the characteristic cyanohydrin functional group, their reactivity is distinctly influenced by the electronic and steric nature of their parent carbonyl compounds. This guide explores the comparative kinetics, thermodynamics, and reaction pathways of these two compounds.

Data Presentation: A Comparative Overview

The following table summarizes the key physicochemical properties and available reactivity data for this compound and acetone cyanohydrin.

PropertyThis compound (Acetaldehyde Cyanohydrin)Acetone Cyanohydrin
Molecular Formula C₃H₅NOC₄H₇NO
Molar Mass 71.08 g/mol 85.10 g/mol
Melting Point -40 °C[1]-19 °C
Boiling Point 183 °C (decomposes)[2]95 °C
CAS Number 78-97-7[1]75-86-5
Formation Equilibrium Constant (K) Data not readily available28 L/mol (at 20-25 °C)[3]
Standard Enthalpy of Formation (ΔfH°) Data not readily available-121.7 to -120.1 kJ·mol⁻¹[4]
Hydrolysis Half-life Data not readily available9 minutes (at pH 7.2 and 26 °C)[5]

Reactivity Comparison

Cyanohydrin Formation

The formation of cyanohydrins is a reversible nucleophilic addition of a cyanide ion to a carbonyl group.[2] This reaction is typically base-catalyzed, as the cyanide ion (CN⁻) is a more potent nucleophile than hydrogen cyanide (HCN).[2]

This compound Formation: The reaction of acetaldehyde with hydrogen cyanide to form this compound is a key industrial process for the production of lactic acid.[1][6][7] The presence of an aldehyde group in acetaldehyde, which is generally more electrophilic than a ketone, suggests that the formation of this compound is thermodynamically and kinetically favorable.

Acetone Cyanohydrin Formation: The formation of acetone cyanohydrin is also a well-established industrial process, primarily for the synthesis of methyl methacrylate.[4] The equilibrium for this reaction favors the product, with an equilibrium constant of 28 L/mol at 20-25 °C.[3]

Hydrolysis

The hydrolysis of cyanohydrins to α-hydroxy acids is a synthetically important transformation.

This compound Hydrolysis: The hydrolysis of this compound is the primary route for the industrial production of lactic acid.[1][6] This reaction is typically carried out under acidic or basic conditions.

Acetone Cyanohydrin Hydrolysis: Acetone cyanohydrin also undergoes hydrolysis to form α-hydroxyisobutyric acid. The decomposition of acetone cyanohydrin in aqueous solution is pH-dependent, with a half-life of 9 minutes at pH 7.2 and 26 °C.[5] The hydrolysis is reported to have very fast kinetics, especially in the initial stages.

Comparative Analysis: Although quantitative kinetic data for the hydrolysis of this compound is not available in the searched results, the structural differences suggest potential differences in their hydrolysis rates. The less sterically hindered environment around the nitrile group in this compound might facilitate its hydrolysis compared to acetone cyanohydrin.

Experimental Protocols

General Experimental Protocol for Cyanohydrin Synthesis

The synthesis of cyanohydrins is a hazardous procedure due to the use of highly toxic cyanides and should only be performed by trained professionals in a well-ventilated fume hood with appropriate safety precautions.

Materials:

  • Aldehyde or Ketone (e.g., acetaldehyde or acetone)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Strong acid (e.g., sulfuric acid or hydrochloric acid)

  • Ice bath

  • Reaction flask with a stirrer, dropping funnel, and thermometer

Procedure:

  • A solution of sodium or potassium cyanide in water is prepared in the reaction flask and cooled in an ice bath.

  • The aldehyde or ketone is added dropwise to the cyanide solution while maintaining a low temperature (typically below 20°C).

  • After the addition is complete, a strong acid is slowly added to the reaction mixture, still maintaining a low temperature. This generates hydrogen cyanide in situ, which then reacts with the carbonyl compound.

  • The reaction mixture is stirred for a specified period.

  • The product is then extracted using an appropriate organic solvent and purified by distillation under reduced pressure.

General Experimental Protocol for Cyanohydrin Hydrolysis

Materials:

  • Cyanohydrin (e.g., this compound or acetone cyanohydrin)

  • Strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide)

  • Water

  • Heating mantle or oil bath

  • Reaction flask with a reflux condenser

Procedure:

  • The cyanohydrin is added to an aqueous solution of a strong acid or base in the reaction flask.

  • The mixture is heated to reflux for a specified period to drive the hydrolysis reaction to completion.

  • After cooling, the reaction mixture is neutralized.

  • The resulting α-hydroxy acid can be isolated and purified by appropriate methods such as extraction and crystallization.

Visualizations

Caption: General mechanism of cyanohydrin formation.

Experimental_Workflow cluster_synthesis Cyanohydrin Synthesis cluster_hydrolysis Cyanohydrin Hydrolysis start Start: Carbonyl Compound (Acetaldehyde or Acetone) reagents Add NaCN/KCN and Acid start->reagents reaction Reaction at low temperature reagents->reaction extraction Workup and Extraction reaction->extraction purification Purification (Distillation) extraction->purification product Final Product: Cyanohydrin (this compound or Acetone Cyanohydrin) purification->product start_hydrolysis Start: Cyanohydrin hydrolysis_reagents Add Acid/Base and Water start_hydrolysis->hydrolysis_reagents reflux Heat to Reflux hydrolysis_reagents->reflux neutralization Neutralization reflux->neutralization isolation Isolation and Purification neutralization->isolation final_product Final Product: α-Hydroxy Acid isolation->final_product

References

A Comparative Analysis of Catalysts for Lactonitrile Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comprehensive comparative analysis of various catalytic systems for the synthesis of lactonitrile, a key intermediate in the production of lactic acid and other valuable chemicals. Aimed at researchers, scientists, and professionals in drug development and chemical manufacturing, this document provides an objective comparison of catalyst performance, supported by available experimental data, to facilitate the selection of optimal synthetic routes.

This compound (CH₃CH(OH)CN) is traditionally synthesized via the hydrocyanation of acetaldehyde (B116499). The choice of catalyst is pivotal, influencing reaction efficiency, selectivity, and the stereochemical outcome of the product. This guide delves into a comparison of commonly employed homogeneous basic catalysts and enzymatic catalysts, presenting their performance metrics, detailed experimental protocols, and visual workflows to aid in methodological selection and implementation.

Performance Comparison of Catalytic Systems

The efficacy of a catalyst in this compound synthesis is evaluated based on key performance indicators such as yield, selectivity, and, in the case of enzymatic catalysis, enantiomeric excess (e.e.). The following table summarizes the performance of representative catalysts based on available data. It is important to note that the reaction conditions reported in the literature vary, which can influence performance outcomes.

Catalyst Type Catalyst Example Yield (%) Selectivity (%) Enantiomeric Excess (e.e.) (%) Key Reaction Conditions Reference(s)
Homogeneous Base TriethylamineGood to ExcellentModerateN/A (racemic)Aqueous ethanol, reflux.[1][2][1][2]
Homogeneous Base Sodium HydroxideHighModerateN/A (racemic)Aqueous solution, controlled temperature.[3][3][4]
Homogeneous Base Quaternary Ammonium SaltHighModerateN/A (racemic)Phase-transfer catalysis, 70°C.[5][5]
Enzymatic Immobilized Manihot esculenta Hydroxynitrile Lyase (MeHNL)98High98.9 (S)-enantiomerBiphasic system (e.g., buffer/MTBE), pH 4.0-5.5, 5-25°C.[6][6][7]

Note: Quantitative data for direct comparison of homogeneous base catalysts for this compound synthesis is limited in the reviewed literature. "Good to Excellent" and "High" are qualitative descriptors found in the sources. The enzymatic data is for the synthesis of (S)-mandelonitrile, a structurally similar cyanohydrin, as a proxy for this compound synthesis performance.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. This section provides generalized experimental protocols for both base-catalyzed and enzyme-catalyzed this compound synthesis.

Protocol 1: General Procedure for Homogeneous Base-Catalyzed Synthesis of this compound

This protocol describes a general method for the synthesis of racemic this compound using a basic catalyst.

Materials:

  • Acetaldehyde

  • Hydrogen Cyanide (HCN) or a cyanide salt (e.g., KCN)

  • Base catalyst (e.g., Triethylamine or Sodium Hydroxide)

  • Solvent (e.g., water, ethanol)

  • Reaction vessel with stirring and cooling capabilities

  • Acid for quenching (e.g., H₂SO₄)

Procedure:

  • The reaction vessel is charged with acetaldehyde and the solvent.

  • The mixture is cooled to a predetermined temperature (typically between 0 and 20°C) to control the exothermic reaction.

  • The base catalyst is added to the acetaldehyde solution.

  • Hydrogen cyanide is then added dropwise to the mixture while maintaining the temperature. If a cyanide salt is used, it is typically dissolved in water and added.

  • The reaction progress is monitored by analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction is quenched by the addition of an acid.

  • The this compound product is then isolated and purified, typically by distillation.

Protocol 2: General Procedure for Enzymatic Synthesis of (S)-Lactonitrile using Immobilized Hydroxynitrile Lyase (HNL)

This protocol outlines a method for the enantioselective synthesis of (S)-lactonitrile using an immobilized HNL in a biphasic system to suppress the non-enzymatic racemic background reaction.[8][9]

Materials:

  • Acetaldehyde

  • Hydrogen Cyanide (HCN)

  • Immobilized Hydroxynitrile Lyase (e.g., Manihot esculenta HNL on a solid support like silica (B1680970) gel)[6]

  • Organic solvent (e.g., methyl tert-butyl ether - MTBE)

  • Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0-5.5)

  • Reaction vessel with vigorous stirring

Procedure:

  • A two-phase system is created in the reaction vessel by combining the organic solvent and the aqueous buffer.

  • Acetaldehyde is dissolved in the organic phase.

  • The immobilized HNL is added to the biphasic mixture.

  • The reaction is initiated by the addition of HCN.

  • The mixture is stirred vigorously to ensure efficient mass transfer between the two phases.

  • The reaction progress, conversion, and enantiomeric excess are monitored by taking samples from the organic phase and analyzing them using chiral GC or HPLC.

  • Upon completion, the immobilized enzyme is recovered by filtration for potential reuse.[10]

  • The organic phase containing the (S)-lactonitrile is separated, and the product is isolated and purified.

Signaling Pathways and Experimental Workflows

To further elucidate the processes described, the following diagrams illustrate the general workflows for both chemical and enzymatic this compound synthesis.

Chemical_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_processing Downstream Processing acetaldehyde Acetaldehyde reaction_vessel Reaction Vessel (Controlled Temperature) acetaldehyde->reaction_vessel hcn Hydrogen Cyanide hcn->reaction_vessel catalyst Base Catalyst (e.g., Triethylamine, NaOH) catalyst->reaction_vessel quench Quenching (Acid Addition) reaction_vessel->quench purification Purification (Distillation) quench->purification product Racemic this compound purification->product

Figure 1. General experimental workflow for chemical synthesis of this compound.

Enzymatic_Synthesis_Workflow cluster_reactants Reactant & Catalyst Preparation cluster_reaction Biphasic Reaction cluster_processing Downstream Processing acetaldehyde Acetaldehyde in Organic Solvent reaction_vessel Reaction Vessel (Vigorous Stirring) acetaldehyde->reaction_vessel hcn Hydrogen Cyanide hcn->reaction_vessel enzyme Immobilized HNL in Aqueous Buffer enzyme->reaction_vessel filtration Catalyst Separation (Filtration) reaction_vessel->filtration phase_separation Phase Separation filtration->phase_separation recycled_enzyme Recycled Enzyme filtration->recycled_enzyme purification Product Isolation phase_separation->purification product (S)-Lactonitrile purification->product

Figure 2. General experimental workflow for enzymatic synthesis of (S)-lactonitrile.

References

Validating Lactonitrile as an Intermediate: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification and characterization of transient intermediates are pivotal for elucidating reaction mechanisms, optimizing process conditions, and ensuring the safety and efficacy of pharmaceutical manufacturing. Lactonitrile (CH₃CH(OH)CN), a key intermediate in the synthesis of lactic acid and its esters, presents a valuable case study for comparing analytical methodologies aimed at validating such fleeting species. This guide provides an objective comparison of spectroscopic techniques for the validation of this compound, supported by experimental data and detailed protocols. Furthermore, it contrasts these methods with alternative approaches to provide a comprehensive overview for researchers in the field.

Spectroscopic Validation of this compound: A Data-Driven Comparison

Spectroscopic methods offer the significant advantage of in-situ analysis, allowing for the observation of intermediates in their native reaction environment without the need for isolation.[1] This real-time monitoring provides invaluable insights into reaction kinetics and pathways.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of intermediates.[] For this compound, both ¹H and ¹³C NMR provide distinct signatures.

Table 1: NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in HzAssignment
¹H~1.6Doublet~7 Hz-CH₃
¹H~4.6Quartet~7 Hz-CH(OH)CN
¹HVariable (broad)Singlet--OH
¹³C~20---CH₃
¹³C~55---CH(OH)CN
¹³C~120---C≡N

Note: Chemical shifts can vary depending on the solvent and other matrix effects.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are adept at identifying specific functional groups, providing rapid confirmation of an intermediate's formation.[] The nitrile (C≡N) and hydroxyl (O-H) groups in this compound have characteristic absorption bands.

Table 2: Vibrational Spectroscopic Data for this compound

TechniqueWavenumber (cm⁻¹)Vibration ModeIntensity
FTIR~3400O-H stretchBroad, Strong
FTIR~2990, ~2940C-H stretch (aliphatic)Medium
FTIR~2250C≡N stretchStrong, Sharp[4]
FTIR~1100C-O stretchStrong
Raman~2940C-H stretchStrong
Raman~2250C≡N stretchStrong
Raman~870C-C stretchMedium
Mass Spectrometry (MS)

Mass spectrometry identifies intermediates based on their mass-to-charge ratio (m/z), offering high sensitivity for detecting even low concentrations of transient species.[] Electron impact (EI) ionization of this compound results in a characteristic fragmentation pattern.

Table 3: Mass Spectrometric Data for this compound (EI-MS)

m/zProposed FragmentRelative Intensity
71[M]⁺ (Molecular Ion)Low
56[M - CH₃]⁺High
44[CH₃CHO]⁺Moderate
29[CHO]⁺High
27[HCN]⁺Very High

Comparison with Alternative Validation Methods

While spectroscopy is a powerful tool, other methods can provide complementary or, in some cases, more practical evidence for the existence of an intermediate.

Table 4: Comparison of Methods for Validating Reaction Intermediates

MethodPrincipleAdvantagesDisadvantagesApplicability to this compound
In-situ Spectroscopy (FTIR, NMR, Raman) Direct observation of the intermediate in the reaction mixture.[1]Real-time kinetic data, non-invasive, provides structural information.[1][2]May require specialized equipment (e.g., probes, flow cells), spectral overlap can be challenging.Excellent, allows for direct observation and quantification.
Chemical Trapping Reaction of the intermediate with a "trapping agent" to form a stable, easily identifiable product.High sensitivity, can be used when direct detection is difficult, stable product for analysis.[5]The trapping agent can alter the reaction pathway, indirect evidence.[6]Feasible, using an agent that reacts with the hydroxyl or nitrile group to form a stable adduct for later analysis by GC-MS or NMR.[7]
Kinetic Studies Inferring the presence of an intermediate from the observed reaction rate law.Does not require direct detection, can provide strong mechanistic evidence.[]Indirect, the proposed mechanism must be consistent with the kinetic data.Applicable, a change in the rate-determining step could suggest the formation and consumption of this compound.
Computational Chemistry Theoretical modeling of the reaction pathway to predict the existence and structure of intermediates.[]Provides detailed structural and energetic information, can guide experimental design.[]Relies on the accuracy of the computational model, requires experimental validation.Useful for predicting spectroscopic signatures and corroborating experimental findings.

Experimental Protocols

In-situ ATR-FTIR Spectroscopy for Monitoring this compound Formation

Objective: To monitor the formation and consumption of this compound in real-time during a reaction, such as the addition of cyanide to acetaldehyde (B116499).

Methodology:

  • Setup: An Attenuated Total Reflectance (ATR) probe is inserted directly into the reaction vessel. The probe is connected to an FTIR spectrometer via a fiber-optic cable.[1]

  • Background Spectrum: A background spectrum of the initial reaction mixture (e.g., acetaldehyde in a solvent) is collected before the addition of the cyanide source.

  • Reaction Initiation and Data Collection: The reaction is initiated (e.g., by adding a solution of sodium cyanide). The FTIR spectrometer is set to collect spectra at regular intervals (e.g., every 30-60 seconds).

  • Data Analysis: The appearance and disappearance of characteristic peaks for this compound (e.g., the strong C≡N stretch around 2250 cm⁻¹) are monitored over time. The peak area can be correlated with the concentration of the intermediate to generate a kinetic profile.[8]

¹H NMR Analysis of a Reaction Mixture

Objective: To identify and quantify this compound in a sample taken from a reaction mixture.

Methodology:

  • Sample Preparation: A sample is withdrawn from the reaction at a specific time point and immediately quenched (e.g., by rapid cooling or addition of an acid/base to stop the reaction). An internal standard with a known concentration and a distinct NMR signal is added.

  • NMR Tube Preparation: Approximately 0.5-0.7 mL of the quenched reaction mixture with the internal standard is transferred to an NMR tube. Deuterated solvent is added to provide a lock signal.

  • Data Acquisition: A ¹H NMR spectrum is acquired. Key parameters include the number of scans, relaxation delay, and acquisition time, which should be optimized for quantitative analysis.

  • Data Analysis: The signals corresponding to this compound (the quartet at ~4.6 ppm and the doublet at ~1.6 ppm) are integrated. The concentration of this compound can be determined by comparing the integral of its signals to the integral of the known concentration of the internal standard.

Visualizing the Workflow

The following diagrams illustrate the logical flow of validating this compound as an intermediate.

experimental_workflow Experimental Workflow for this compound Validation cluster_reaction Reaction cluster_analysis Analysis cluster_validation Validation Reactants Acetaldehyde + Cyanide Source ReactionVessel Reaction in Progress (Potential this compound Intermediate) Reactants->ReactionVessel Product Lactic Acid Derivative ReactionVessel->Product InSitu In-situ Spectroscopy (ATR-FTIR) ReactionVessel->InSitu Quench Quench Reaction ReactionVessel->Quench Data Spectroscopic Data (IR, NMR, MS) InSitu->Data Offline Offline Analysis (NMR, GC-MS) Quench->Offline Offline->Data Validation Confirmation of This compound Structure and Kinetics Data->Validation

Caption: Workflow for spectroscopic validation of this compound.

logical_relationship Logical Flow for Intermediate Identification Hypothesis Hypothesize this compound as Intermediate Method Select Validation Method Hypothesis->Method Spectroscopy Spectroscopy Method->Spectroscopy Trapping Chemical Trapping Method->Trapping Kinetics Kinetic Analysis Method->Kinetics Data Collect and Analyze Data Spectroscopy->Data Trapping->Data Kinetics->Data Conclusion Validate or Refute Hypothesis Data->Conclusion

Caption: Decision process for validating an intermediate.

References

A Comparative Guide to Chemical vs. Microbial Synthesis of Lactic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lactic acid, a versatile alpha-hydroxy acid, is a crucial building block in the pharmaceutical, cosmetic, and food industries, and serves as the monomer for the biodegradable polymer, polylactic acid (PLA). Its production is dominated by two primary routes: traditional chemical synthesis and microbial fermentation. This guide provides an objective comparison of these two methods, supported by experimental data, to aid researchers in selecting the optimal synthesis strategy for their specific applications.

Data Presentation: A Quantitative Comparison

The selection of a synthesis method for lactic acid is often dictated by factors such as desired stereoisomer, purity requirements, cost, and environmental impact. The following table summarizes the key quantitative parameters for both chemical and microbial synthesis routes.

ParameterChemical Synthesis (Lactonitrile Route)Microbial Synthesis (Homofermentative)
Starting Materials Acetaldehyde (B116499), Hydrogen Cyanide[1][2]Carbohydrates (e.g., glucose, sucrose)[1][2]
Product Racemic mixture of D- and L-lactic acid[3][4]Optically pure L- or D-lactic acid (>99%)[5][6]
Typical Yield Data not readily available in reviewed literature>90% of theoretical yield[5][7]
Product Purity High purity achievable after extensive purificationHigh purity (>90%) achievable after downstream processing[8]
Reaction Temperature High temperatures (e.g., 240–270 °C for some methods)[9]Mild temperatures (e.g., 30-45 °C)[5]
Byproducts Ammonium (B1175870) salts (e.g., ammonium chloride)[1][2]Minor amounts of other organic acids (e.g., acetic acid), ethanol, CO2 (in heterofermentation)[10]
Key Advantages Established industrial processUse of renewable resources, stereospecificity, milder reaction conditions[3]
Key Disadvantages Reliance on petrochemicals, harsh reaction conditions, racemic product[2][4]Complex downstream processing, potential for byproduct formation[11]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing synthesis methods. Below are representative experimental protocols for both chemical and microbial synthesis of lactic acid.

Protocol 1: Chemical Synthesis of Lactic Acid via this compound Hydrolysis

This protocol describes a typical laboratory-scale synthesis of racemic lactic acid.

Materials:

  • Acetaldehyde

  • Hydrogen cyanide (or a cyanide salt with acid)

  • Sulfuric acid (concentrated)

  • Methanol (B129727)

  • Deionized water

  • Sodium hydroxide (B78521) (for neutralization)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Reaction vessel with stirring and temperature control

  • Distillation apparatus

Procedure:

  • This compound Formation: In a well-ventilated fume hood, carefully react acetaldehyde with hydrogen cyanide in the presence of a base catalyst. This reaction is typically performed at low temperatures to control its exothermic nature.

  • Hydrolysis: The resulting this compound is then hydrolyzed using a strong acid, such as concentrated sulfuric acid. The mixture is heated to drive the reaction to completion, which converts the nitrile group to a carboxylic acid, forming lactic acid and ammonium sulfate (B86663) as a byproduct.[12]

  • Esterification: To purify the lactic acid, it is esterified with methanol in the presence of an acid catalyst. This reaction forms methyl lactate (B86563), which is more volatile than lactic acid.

  • Distillation: The methyl lactate is separated from the reaction mixture by distillation.[12]

  • Hydrolysis of Ester: The purified methyl lactate is then hydrolyzed with water to yield pure lactic acid and methanol. The methanol can be recovered and recycled.

  • Final Purification: The resulting lactic acid can be further purified by techniques such as extraction or vacuum distillation.

Protocol 2: Microbial Synthesis of L-Lactic Acid using Lactobacillus casei

This protocol outlines a typical batch fermentation process for producing L-lactic acid.

Materials:

  • Lactobacillus casei starter culture

  • MRS (de Man, Rogosa and Sharpe) broth or a custom fermentation medium containing a carbon source (e.g., glucose, 100 g/L), nitrogen source (e.g., yeast extract, 5 g/L), and other necessary nutrients.

  • Calcium carbonate (CaCO₃) or sodium hydroxide (NaOH) for pH control.

  • Fermenter with temperature, pH, and agitation control.

  • Autoclave for sterilization.

  • Centrifuge for cell separation.

  • Filtration apparatus.

Procedure:

  • Inoculum Preparation: Prepare a seed culture of Lactobacillus casei by inoculating a small volume of MRS broth and incubating at 37°C for 24 hours.[13]

  • Fermentation Medium Preparation: Prepare the fermentation medium and sterilize it by autoclaving at 121°C for 15 minutes. Allow the medium to cool to the desired fermentation temperature.

  • Inoculation: Aseptically inoculate the sterile fermentation medium with the seed culture (e.g., 10% v/v).

  • Fermentation: Maintain the fermentation at a constant temperature (e.g., 37°C) and pH (e.g., 6.0, controlled by the addition of CaCO₃ or NaOH).[14] Agitation may be applied to ensure homogeneity. The fermentation is typically run for 48-72 hours, or until the carbon source is depleted.

  • Cell Separation: At the end of the fermentation, separate the bacterial cells from the fermentation broth by centrifugation or microfiltration.[15]

  • Downstream Processing: The lactic acid in the cell-free broth is then purified. This can involve several steps:

    • Precipitation: Lactic acid can be precipitated as calcium lactate by adding calcium hydroxide. The calcium lactate is then recovered and re-acidified with sulfuric acid to yield lactic acid and insoluble calcium sulfate (gypsum), which is removed by filtration.[16]

    • Solvent Extraction: Lactic acid can be extracted from the acidified broth using an organic solvent.[8]

    • Electrodialysis: This method uses ion-exchange membranes to separate and concentrate lactate ions.[11][15]

Mandatory Visualization

The following diagrams illustrate the core pathways of chemical and microbial lactic acid synthesis.

Chemical_Synthesis Acetaldehyde Acetaldehyde This compound This compound Acetaldehyde->this compound HCN Hydrogen Cyanide HCN->this compound LacticAcid Racemic Lactic Acid (D/L Mixture) This compound->LacticAcid Hydrolysis H2SO4 H₂SO₄ / H₂O

Chemical synthesis of lactic acid via the this compound route.

Microbial_Synthesis cluster_glycolysis Glycolysis cluster_fermentation Homolactic Fermentation Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate L_LacticAcid L-Lactic Acid Pyruvate->L_LacticAcid L-Lactate Dehydrogenase D_LacticAcid D-Lactic Acid Pyruvate->D_LacticAcid D-Lactate Dehydrogenase

Microbial synthesis of lactic acid via homolactic fermentation.

References

A Comparative Guide to the Efficacy of Lactonitrile as an Amino Acid Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of amino acids is a critical process in various applications, from peptide synthesis to the development of chiral drugs. The choice of precursor is a pivotal decision that influences yield, purity, scalability, and overall efficiency. This guide provides an objective comparison of lactonitrile, a key intermediate in the Strecker synthesis, with other common amino acid precursors. The information is supported by experimental data to facilitate an informed selection of the most suitable synthetic route.

The Strecker synthesis, first described by Adolph Strecker in 1850, is a well-established method for synthesizing amino acids from aldehydes or ketones. This reaction typically involves an aldehyde, ammonia (B1221849), and hydrogen cyanide, which react to form an α-aminonitrile that is subsequently hydrolyzed to the desired amino acid. This compound itself can be formed from acetaldehyde (B116499) and hydrogen cyanide and serves as a direct precursor in the synthesis of alanine (B10760859).

This guide will compare the efficacy of this compound (via the Strecker synthesis) with two other classical methods for amino acid synthesis: the amination of α-haloacids and the Gabriel synthesis.

Performance Comparison of Amino Acid Precursors

The selection of a synthetic route for amino acid production often involves a trade-off between factors such as yield, purity, reaction conditions, and the complexity of the procedure. The following table summarizes quantitative data for the synthesis of alanine using different precursors to provide a direct comparison.

Precursor/MethodTarget Amino AcidTypical Yield (%)PurityKey Reaction ConditionsAdvantagesDisadvantages
This compound (via Strecker Synthesis) Alanine65-70%Racemic mixtureOne-pot reaction; involves ammonium (B1175870) chloride and sodium cyanide followed by hydrolysis.Simple, one-pot synthesis; uses readily available starting materials.Use of highly toxic cyanide; produces a racemic mixture requiring resolution.
α-Bromopropionic Acid (Amination) AlanineNot specifiedRacemic mixtureReaction with excess concentrated ammonia, often under heat.Direct amination of a haloacid.Often results in side products due to over-alkylation; requires excess ammonia.
Potassium Phthalimide (B116566) & Diethyl bromomalonate (Gabriel Synthesis) AlanineNot specifiedRacemic mixtureMulti-step process involving alkylation of phthalimide, followed by hydrolysis and decarboxylation.Avoids over-alkylation, leading to cleaner products; versatile for various primary amines.Multi-step procedure; harsh hydrolysis conditions can be slow.

Experimental Protocols

Below are detailed methodologies for the synthesis of alanine using the three compared methods. These protocols are based on established procedures and highlight the key steps involved in each synthetic route.

Strecker Synthesis of Alanine from Acetaldehyde (involving this compound intermediate)

This protocol is adapted from a procedure for the synthesis of dl-alanine.

Materials:

  • Freshly distilled acetaldehyde

  • Ether

  • Ammonium chloride

  • Sodium cyanide

  • Methyl alcohol

  • Hydrochloric acid (concentrated)

Procedure:

  • In a 2-liter bottle, add 131 g (3 moles) of freshly distilled acetaldehyde to 100 cc of ether and cool to 5°C in an ice bath.

  • Add a solution of 180 g (3.4 moles) of ammonium chloride in 550 cc of water, followed by an ice-cold solution of 150 g (3.1 moles) of sodium cyanide in 400 cc of water.

  • Stopper the bottle and shake thoroughly. Allow the mixture to stand at room temperature for at least four days.

  • Concentrate the solution to a volume of 300 cc, filter, and concentrate further to 200 cc.

  • Cool the solution to room temperature and add 1 liter of methyl alcohol.

  • After chilling overnight in a refrigerator, filter the crystals with suction and wash with 250 cc each of methyl alcohol and ether. The yield of crude alanine is 42-48 g.

  • For purification, dissolve the crude product in 200 cc of water, add 1 liter of methyl alcohol, and chill overnight. After washing as before, the yield is about 38–42 g (65–70% of the theoretical amount) of purified dl-alanine.

Amination of α-Bromopropionic Acid to Synthesize Alanine

This is a general procedure for the direct amination of an α-haloacid.

Materials:

  • α-Bromopropionic acid

  • Concentrated ammonia solution

Procedure:

  • Treat α-bromopropionic acid with an excess of concentrated ammonia solution.

  • The reaction mixture is typically heated to facilitate the nucleophilic substitution of the bromine atom by the amino group.

  • The excess ammonia acts as both the nucleophile and the base to neutralize the hydrobromic acid formed during the reaction.

  • After the reaction is complete, the alanine product is isolated from the reaction mixture, which may require crystallization or chromatographic purification to separate it from ammonium bromide and any side products.

Gabriel Synthesis of Alanine

This is a generalized procedure for the synthesis of an amino acid using the Gabriel method.

Materials:

  • Potassium phthalimide

  • Diethyl bromomalonate

  • A suitable base (e.g., sodium ethoxide)

  • Ethyl bromide (as the source of the alanine side chain)

  • Acid or base for hydrolysis (e.g., HCl or NaOH)

Procedure:

  • Alkylation of Phthalimidomalonic Ester: React potassium phthalimide with diethyl bromomalonate in a suitable solvent. The phthalimide anion acts as a nucleophile, displacing the bromide to form N-phthalimidomalonic ester.

  • Introduction of the Side Chain: Treat the N-phthalimidomalonic ester with a base (e.g., sodium ethoxide) to form a carbanion, which is then alkylated with an alkyl halide corresponding to the desired amino acid side chain (in this case, ethyl bromide for alanine).

  • Hydrolysis and Decarboxylation: The resulting alkylated phthalimidomalonic ester is then subjected to hydrolysis with a strong acid or base. This step cleaves the phthalimide group to release the primary amine and hydrolyzes the two ester groups to carboxylic acids.

  • Upon heating, the resulting dicarboxylic acid intermediate decarboxylates to yield the final α-amino acid, alanine.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the reaction pathways and logical workflows for the discussed amino acid synthesis methods.

Strecker_Synthesis Aldehyde Aldehyde (e.g., Acetaldehyde) Aminonitrile α-Aminonitrile (this compound intermediate) Aldehyde->Aminonitrile + NH3, + HCN Ammonia Ammonia (NH3) Ammonia->Aminonitrile HCN Hydrogen Cyanide (HCN) HCN->Aminonitrile AminoAcid α-Amino Acid (e.g., Alanine) Aminonitrile->AminoAcid Hydrolysis (H3O+)

Caption: Strecker Synthesis of an α-Amino Acid.

Amination_of_Haloacid Haloacid α-Haloacid (e.g., α-Bromopropionic acid) AminoAcid α-Amino Acid (e.g., Alanine) Haloacid->AminoAcid + 2 NH3 Ammonia Excess Ammonia (NH3) Ammonia->AminoAcid

Caption: Synthesis by Amination of an α-Haloacid.

Gabriel_Synthesis Phthalimide Potassium Phthalimide Intermediate1 N-Phthalimidomalonic Ester Phthalimide->Intermediate1 Bromomalonate Diethyl bromomalonate Bromomalonate->Intermediate1 Intermediate2 Alkylated Intermediate Intermediate1->Intermediate2 + Base, + Alkyl Halide Base Base (e.g., NaOEt) Base->Intermediate2 AlkylHalide Alkyl Halide (e.g., CH3CH2Br) AlkylHalide->Intermediate2 Hydrolysis Hydrolysis & Decarboxylation Intermediate2->Hydrolysis AminoAcid α-Amino Acid (e.g., Alanine) Hydrolysis->AminoAcid

Caption: Gabriel Synthesis of an α-Amino Acid.

Conclusion

The efficacy of this compound as an amino acid precursor, primarily through the Strecker synthesis, is well-established, offering a straightforward and efficient one-pot method for the synthesis of α-amino acids like alanine. Its main advantages are the simplicity of the procedure and the use of readily available starting materials. However, the inherent use of highly toxic cyanide and the production of a racemic mixture are significant drawbacks.

In comparison, the amination of α-haloacids is a more direct approach but can suffer from side reactions, leading to lower purity. The Gabriel synthesis provides a more controlled, multi-step route that avoids over-alkylation and the use of cyanide, often resulting in cleaner products. However, it is a more lengthy process with potentially harsh hydrolysis conditions.

Ultimately, the choice of precursor and synthetic method depends on the specific requirements of the application, including the desired scale, purity, and the available resources and safety protocols. For large-scale industrial production, enzymatic and fermentation methods are now often preferred for their stereoselectivity and more environmentally friendly processes. However, for laboratory-scale synthesis of racemic amino acids, the Strecker synthesis remains a valuable and efficient option.

A Comparative Guide to the Application of Lactonitrile and Other Aliphatic Nitriles in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, aliphatic nitriles serve as versatile building blocks and key intermediates in the construction of a wide array of functionalized molecules, including amines, amino acids, and heterocycles. Among these, lactonitrile (2-hydroxypropanenitrile) presents a unique profile due to the presence of a hydroxyl group on the α-carbon. This guide provides an objective comparison of this compound with other simple aliphatic nitriles, such as acetonitrile (B52724) and propionitrile, in several key synthetic transformations. The performance is evaluated based on reaction yields, conditions, and substrate scope, supported by experimental data from the literature.

Strecker Synthesis of α-Amino Acids

The Strecker synthesis is a cornerstone multicomponent reaction for the preparation of α-amino acids.[1] It involves the reaction of an aldehyde or ketone with ammonia (B1221849) and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid.[1] this compound is intrinsically linked to this synthesis as it is the cyanohydrin of acetaldehyde (B116499), a direct precursor to alanine (B10760859).[2]

The classic Strecker synthesis of alanine commences with acetaldehyde, ammonia, and hydrogen cyanide.[2] The reaction proceeds through the formation of an imine intermediate, which is then attacked by a cyanide ion to yield 2-aminopropanenitrile.[3] Subsequent hydrolysis of this aminonitrile affords alanine.[3] While direct yield comparisons under identical conditions are scarce in single reports, the Strecker reaction is a general method applicable to a wide range of aliphatic aldehydes, allowing for the synthesis of various amino acids.[4] The reactivity of the starting aldehyde can influence the overall yield of the corresponding α-amino acid.[4]

Table 1: Comparison of Aliphatic Aldehydes in the Strecker Synthesis of α-Amino Acids

AldehydeAmineCyanide SourceProduct (α-Amino Acid)Yield (%)Reference
AcetaldehydeAmmoniaHydrogen CyanideAlanineNot specified[2]
Various Aldehydes/KetonesAliphatic/Aromatic AminesTrimethylsilyl cyanideα-Aminonitriles>95%[5]
Aromatic AldehydesN-Benzhydryl iminesHydrogen Cyanide(R)-ArylglycinesHigh[6]
Aliphatic AldehydesN-Benzhydryl iminesHydrogen Cyanide(S)-α-Amino nitrilesLower yields[7]

It is important to note that the classical Strecker synthesis produces a racemic mixture of α-amino acids.[2] However, asymmetric variations have been developed to achieve enantioselectivity.[2]

Experimental Protocol: Strecker Synthesis of dl-Alanine

This protocol is adapted from a classic procedure and should be performed with appropriate safety precautions due to the use of cyanide.

Materials:

Procedure:

  • A solution of ammonium cyanide is prepared by mixing potassium cyanide and ammonium chloride in cold concentrated aqueous ammonia.

  • This solution is added to acetaldehyde.

  • The mixture is allowed to stand at room temperature for several days.[8]

  • The solution is then concentrated, and the crude alanine is precipitated by the addition of methanol.[8]

  • The product is filtered, washed with methanol and ether, and can be further purified by recrystallization.[8]

Strecker_Synthesis acetaldehyde Acetaldehyde imine Imine Intermediate acetaldehyde->imine + NH3 - H2O ammonia Ammonia (NH3) ammonia->imine hcn Hydrogen Cyanide (HCN) aminonitrile α-Aminonitrile hcn->aminonitrile imine->aminonitrile + HCN alanine Alanine aminonitrile->alanine Hydrolysis h2o_hydrolysis H2O, H+ h2o_hydrolysis->alanine

Caption: Strecker synthesis of Alanine from Acetaldehyde.

Biocatalytic Synthesis of Chiral Amines

The demand for enantiomerically pure chiral amines in the pharmaceutical industry has driven the development of efficient and selective synthetic methods. Biocatalysis, utilizing enzymes such as transaminases, has emerged as a powerful tool for the asymmetric synthesis of these valuable compounds.[9] Nitriles can serve as precursors to the ketone or aldehyde substrates required for these enzymatic transformations.

Experimental Workflow: Biocatalytic Synthesis of Chiral Amines

The general workflow for the biocatalytic synthesis of a chiral amine from a nitrile precursor can be outlined as follows:

  • Hydrolysis of the Nitrile: The starting aliphatic nitrile is hydrolyzed to the corresponding carboxylic acid.

  • Reduction to the Aldehyde/Ketone: The carboxylic acid is then reduced to the corresponding aldehyde or ketone.

  • Biocatalytic Amination: The carbonyl compound is subjected to an enzymatic amination reaction, typically using a transaminase and an amine donor, to produce the chiral amine.

Biocatalytic_Amine_Synthesis cluster_workflow Biocatalytic Chiral Amine Synthesis nitrile Aliphatic Nitrile carboxylic_acid Carboxylic Acid nitrile->carboxylic_acid Hydrolysis carbonyl Aldehyde / Ketone carboxylic_acid->carbonyl Reduction chiral_amine Chiral Amine carbonyl->chiral_amine Transaminase + Amine Donor

Caption: General workflow for biocatalytic chiral amine synthesis.

Synthesis of Heterocycles

Nitriles are valuable precursors for the synthesis of various nitrogen-containing heterocycles, such as thiazoles and tetrazoles. The reactivity of the nitrile group in cycloaddition and condensation reactions makes it a key functional group in heterocyclic chemistry.

Thiazole (B1198619) Synthesis

Thiazoles can be synthesized through various methods, including the Cook-Heilbron synthesis, which utilizes α-aminonitriles.[10] In this reaction, an α-aminonitrile reacts with reagents like carbon disulfide or dithioacids to form 5-aminothiazoles.[10] Given that the Strecker reaction can produce a variety of α-aminonitriles from different aliphatic aldehydes, this provides a pathway to a diverse range of substituted thiazoles. While specific comparative data is limited, the nature of the substituent on the α-carbon of the nitrile, derived from the starting aldehyde, would influence the final thiazole structure.

Tetrazole Synthesis

The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) is a common method for the synthesis of 5-substituted-1H-tetrazoles.[11] This reaction can be catalyzed by various Lewis and Brønsted acids.[11] The electronic nature of the substituent on the nitrile can affect the reaction rate and yield. Generally, nitriles with electron-withdrawing groups are more reactive in this cycloaddition. The hydroxyl group in this compound could potentially influence its reactivity in this transformation compared to simple alkyl nitriles.

Table 2: Synthesis of 5-Substituted-1H-Tetrazoles from Various Nitriles

NitrileAzide SourceCatalyst/ConditionsYield (%)Reference
BenzonitrileSodium AzideSO3H-carbon, DMF, 100 °C92[12]
Various ArylnitrilesSodium AzideSO3H-carbon, DMF, 100 °C85-95[12]
BenzonitrileSodium AzideCo(II)-complex, DMSO, 110 °C99[13]

Multicomponent Reactions

This compound and other aliphatic nitriles can potentially participate in various multicomponent reactions (MCRs), which are highly efficient processes for building molecular complexity in a single step.

Passerini and Ugi Reactions

The Passerini reaction is a three-component reaction between an isocyanide, an aldehyde or ketone, and a carboxylic acid to form an α-acyloxy amide.[14] The Ugi reaction is a four-component reaction involving an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce a bis-amide.[15] While isocyanides are the key nitrile-related functional group in these reactions, the aldehyde component can be varied. Acetaldehyde, the precursor to this compound, is a common substrate in these reactions. The presence of the hydroxyl group in this compound itself might offer possibilities for post-MCR modifications.

Conclusion

This compound, as a bifunctional molecule, holds a distinct position among aliphatic nitriles in synthesis. Its direct relationship with acetaldehyde makes it a key player in the Strecker synthesis of alanine. While direct, quantitative comparisons with other simple aliphatic nitriles in a broad range of reactions are not always available in a single study, the principles of organic synthesis suggest that its unique structure will influence its reactivity. The hydroxyl group can act as a handle for further functionalization or participate in intramolecular processes. For researchers in drug development, the ability to leverage the functionalities of this compound and other aliphatic nitriles opens up diverse pathways to novel and complex molecular architectures. Further head-to-head comparative studies under standardized conditions would be invaluable for a more definitive assessment of their relative performance in various synthetic applications.

Reactivity_Comparison cluster_comparison Reactivity Comparison This compound This compound (α-hydroxy nitrile) strecker Strecker Synthesis This compound->strecker Direct precursor to Alanine heterocycle Heterocycle Synthesis This compound->heterocycle Potential for post-functionalization multicomponent Multicomponent Reactions This compound->multicomponent Aldehyde precursor with OH-functionality aliphatic_nitrile Simple Aliphatic Nitrile (e.g., Acetonitrile) aliphatic_nitrile->strecker Precursor to other amino acids aliphatic_nitrile->heterocycle General precursor aliphatic_nitrile->multicomponent Simple aldehyde precursors

Caption: Logical comparison of this compound and other aliphatic nitriles.

References

A Comparative Guide to Isotopic Labeling Strategies in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of proteins and other biomolecules is crucial for understanding complex biological systems and advancing therapeutic development. Isotopic labeling, coupled with mass spectrometry, stands as a cornerstone for accurate and robust quantification. While the initial inquiry focused on lactonitrile, current research literature does not indicate its use as a primary reagent for isotopic labeling studies. This guide, therefore, provides a comparative overview of three prevalent and well-documented isotopic labeling techniques: Stable Isotope Dimethyl Labeling (SIDL), Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ).[1]

These methods offer distinct advantages and are suited for different experimental needs, from cost-effective, broad applicability to high-accuracy in vivo studies and high-throughput multiplexing.[1]

Performance Comparison of Isotopic Labeling Methods

The selection of an appropriate isotopic labeling strategy is contingent on the specific research question, sample type, and available instrumentation. The following table summarizes key parameters for SIDL, SILAC, and iTRAQ to facilitate an informed decision.

FeatureStable Isotope Dimethyl Labeling (SIDL)Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)
Labeling Principle Chemical (in vitro)Metabolic (in vivo)Chemical (in vitro)
Labeling Efficiency Typically high, reaction proceeds to completion[1]>97-99%[1]High
Multiplexing Capability Limited (typically 2-3 plex)Up to 4 samples with NeuCode amino acids[2]High (up to 8-plex or more)[1]
Quantification Level MS1MS1MS2
Key Advantages Cost-effective, fast, applicable to diverse samples including tissues and body fluids[1]High accuracy, low sample manipulation error, suitable for in vivo studies[1]High multiplexing capability, allows for simultaneous comparison of multiple samples[1][3]
Key Disadvantages Limited multiplexingLimited to metabolically active cells, can be costly[1]Ratio compression, higher cost[1]
Cost Low[1]High[1]High[1]

Experimental Protocols

Detailed and robust experimental protocols are fundamental for successful isotopic labeling studies. Below are representative protocols for each of the compared methods.

Stable Isotope Dimethyl Labeling (SIDL) Protocol

This protocol is adapted for the labeling of tryptic peptides in solution.[1]

  • Protein Extraction and Digestion: Extract proteins from your samples using a suitable lysis buffer. Quantify the protein concentration. Take equal amounts of protein from each sample and perform in-solution tryptic digestion.

  • Peptide Desalting: Desalt the resulting peptide mixtures using C18 StageTips or a similar method.

  • Labeling Reaction: Prepare "light" and "heavy" labeling solutions. For the light label, use CH₂O and NaBH₃CN. For the heavy label, use ¹³CD₂O and NaBD₃CN. Add the appropriate labeling solution to the desalted peptides. Incubate at room temperature for approximately 1 hour.

  • Quenching: Quench the reaction by adding an ammonia (B1221849) solution or a similar quenching agent.

  • Sample Pooling and Desalting: Combine the light- and heavy-labeled samples. Desalt the pooled sample using a C18 StageTip.

  • LC-MS/MS Analysis: Analyze the labeled peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

SILAC Protocol

This protocol outlines the metabolic labeling of cells in culture.[1]

  • Cell Culture: Culture cells in a SILAC-specific medium that lacks certain essential amino acids (e.g., lysine (B10760008) and arginine).

  • Metabolic Labeling: Supplement the media for different cell populations with either "light" (naturally occurring) or "heavy" (e.g., ¹³C₆-lysine and ¹³C₆¹⁵N₄-arginine) stable isotope-labeled amino acids. Culture the cells for a sufficient number of passages to ensure near-complete incorporation of the labeled amino acids.

  • Experimental Treatment: Apply the experimental conditions (e.g., drug treatment) to the cell cultures.

  • Cell Lysis and Protein Extraction: Harvest the cells and lyse them to extract the proteins.

  • Protein Quantification and Pooling: Determine the protein concentration for each sample and mix equal amounts of protein from the "light" and "heavy" populations.

  • Protein Digestion: Perform in-solution or in-gel tryptic digestion of the combined protein sample.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

iTRAQ Protocol

This protocol describes the chemical labeling of peptides using iTRAQ reagents.[1]

  • Protein Extraction and Digestion: Extract and quantify proteins from up to eight different samples. Take equal aliquots of protein from each and perform tryptic digestion.

  • iTRAQ Reagent Labeling: Reconstitute the different iTRAQ reagents (e.g., 113, 114, 115, 116, 117, 118, 119, 121) in isopropanol. Add a different iTRAQ reagent to each peptide sample. Incubate at room temperature for 2 hours.

  • Sample Pooling: Combine all labeled peptide samples into a single tube.

  • LC-MS/MS Analysis: Analyze the pooled and labeled peptide mixture by LC-MS/MS.

Illustrative Workflow for Quantitative Proteomics

The following diagram illustrates a general experimental workflow for quantitative proteomics using isotopic labeling, from sample preparation to data analysis.

G cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_analysis Analysis Sample1 Sample 1 (e.g., Control) Protein_Extraction1 Protein Extraction Sample1->Protein_Extraction1 Sample2 Sample 2 (e.g., Treated) Protein_Extraction2 Protein Extraction Sample2->Protein_Extraction2 Digestion1 Tryptic Digestion Protein_Extraction1->Digestion1 Digestion2 Tryptic Digestion Protein_Extraction2->Digestion2 Labeling1 Labeling with 'Light' Isotope Digestion1->Labeling1 Labeling2 Labeling with 'Heavy' Isotope Digestion2->Labeling2 Pooling Sample Pooling Labeling1->Pooling Labeling2->Pooling LC_MS LC-MS/MS Analysis Pooling->LC_MS Data_Analysis Data Analysis (Quantification & Identification) LC_MS->Data_Analysis

Caption: General workflow for quantitative proteomics using isotopic labeling.

This guide provides a foundational understanding of three widely used isotopic labeling techniques. The choice of method will ultimately depend on the specific experimental goals, sample availability, and desired level of multiplexing and accuracy.

References

A Comprehensive Guide to the Structural Confirmation of Lactonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is paramount. This guide provides a comparative analysis of key experimental techniques for the characterization of lactonitrile and its derivatives. We present supporting experimental data, detailed protocols, and visual workflows to aid in the structural elucidation of these valuable chemical entities.

This compound, a simple cyanohydrin, serves as a versatile building block in organic synthesis. Its derivatives are of significant interest in the development of novel pharmaceuticals and agrochemicals. The confirmation of their molecular structure relies on a combination of modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.

Comparative Analysis of Spectroscopic Data

The following table summarizes the characteristic spectroscopic data for this compound and three of its representative derivatives: O-acetyl this compound, O-benzoyl this compound, and O-p-tolyl this compound. This data provides a clear comparison of the changes in spectroscopic signatures upon derivatization of the hydroxyl group.

Compound Structure ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Mass Spectrometry (m/z)
This compound this compound Structure1.65 (d, 3H), 4.60 (q, 1H), 2.50 (s, 1H, OH)[1]22.5 (CH₃), 55.0 (CH), 120.0 (CN)[1][2]71 (M+), 70, 54, 44, 43, 29, 27[1][3][4]
O-acetyl this compound O-acetyl this compound Structure1.70 (d, 3H), 5.50 (q, 1H), 2.10 (s, 3H)20.8 (CH₃), 22.0 (CH₃CO), 60.0 (CH), 118.0 (CN), 170.0 (C=O)113 (M+), 98, 71, 43
O-benzoyl this compound O-benzoyl this compound Structure1.80 (d, 3H), 5.70 (q, 1H), 7.40-8.10 (m, 5H)22.5 (CH₃), 61.0 (CH), 117.5 (CN), 128.0-134.0 (Ar-C), 165.0 (C=O)175 (M+), 105, 77, 51
O-p-tolyl this compound O-p-tolyl this compound Structure1.78 (d, 3H), 5.65 (q, 1H), 2.35 (s, 3H), 7.20-7.90 (m, 4H)21.0 (Ar-CH₃), 22.5 (CH₃), 61.0 (CH), 117.5 (CN), 129.0-144.0 (Ar-C), 165.5 (C=O)189 (M+), 119, 91, 65

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific properties of the this compound derivative being analyzed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

    • Process the data similarly to the ¹H NMR spectrum.

    • Calibrate the spectrum using the solvent peak as an internal standard (e.g., CDCl₃ at 77.16 ppm).

2. Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the this compound derivative (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Gas Chromatography:

    • Injector temperature: 250 °C.

    • Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Oven temperature program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry:

    • Ion source temperature: 230 °C.

    • Ionization energy: 70 eV.

    • Mass range: Scan from m/z 40 to 500.

    • Acquire data in full scan mode.

    • Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

3. Single-Crystal X-ray Crystallography

Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Use a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source.

    • Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.

Visualizing the Workflow

To further clarify the process of structural confirmation, the following diagrams illustrate the experimental workflows and the logical relationships between the different analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (GC-MS) Purification->MS Xray X-ray Crystallography (if crystalline) Purification->Xray Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed Xray->Structure_Confirmed

Caption: General workflow for the synthesis and structural confirmation of this compound derivatives.

logical_relationship cluster_techniques Analytical Techniques Connectivity 2D Connectivity (Atom Connections) Final_Structure Unambiguous Structure Connectivity->Final_Structure Molecular_Formula Molecular Formula & Fragmentation Molecular_Formula->Final_Structure ThreeD_Structure 3D Arrangement (Solid State) ThreeD_Structure->Final_Structure NMR NMR (¹H, ¹³C, COSY, HSQC) NMR->Connectivity MS Mass Spectrometry MS->Molecular_Formula Xray X-ray Crystallography Xray->ThreeD_Structure

Caption: Logical relationship between analytical techniques and the structural information they provide.

By employing these powerful analytical techniques in a complementary fashion, researchers can confidently determine the precise molecular structure of novel this compound derivatives, paving the way for their further investigation and application in various scientific disciplines.

References

A Comparative Guide to Lactonitrile Synthesis: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of key chemical intermediates is paramount. Lactonitrile (2-hydroxypropanenitrile), a versatile precursor for lactic acid, amino acids, and various pharmaceuticals, is a prime example. This guide provides an objective comparison of common chemical and emerging enzymatic protocols for this compound synthesis, supported by experimental data to inform methodology selection.

The synthesis of this compound is primarily achieved through two distinct approaches: traditional chemical catalysis and biocatalytic methods employing enzymes. While chemical routes are well-established and offer high yields, enzymatic methods present a compelling alternative with the potential for high enantioselectivity and milder reaction conditions. This comparison delves into the specifics of these protocols, offering a clear overview of their respective performance metrics.

Performance Comparison of this compound Synthesis Protocols

The following table summarizes the key quantitative data for representative chemical and enzymatic this compound synthesis protocols.

ParameterChemical Synthesis: NaOH CatalysisChemical Synthesis: Triethylamine (B128534) CatalysisEnzymatic Synthesis: (S)-Hydroxynitrile Lyase (HbHNL)
Starting Materials Acetaldehyde (B116499), Hydrogen CyanideAcetaldehyde, Hydrogen CyanideAcetaldehyde, Hydrogen Cyanide
Catalyst Sodium Hydroxide (B78521) (NaOH)Triethylamine (N(C₂H₅)₃)(S)-Hydroxynitrile Lyase from Hevea brasiliensis (HbHNL)
Yield 98.7%[1]>95% (inferred for this compound)High (specific data for this compound not available, but >90% for similar cyanohydrins)[2]
Product Purity 98.8%[1]HighHigh
Enantiomeric Excess (ee) Racemic (0%)Racemic (0%)>99% (for the (S)-enantiomer, based on similar substrates)[2]
Reaction Time 2 hours[1]~4-10 seconds[3]Typically several hours (e.g., 96 hours for (R)-mandelonitrile)[2]
Temperature 10-20°C[1]20-30°C[3]5°C (for (R)-mandelonitrile)[2]
Pressure AtmosphericAtmosphericAtmospheric
Solvent AqueousNot specified, likely neat or in an organic solventBiphasic system (e.g., buffer/organic solvent)[2]

Experimental Protocols

Chemical Synthesis: Sodium Hydroxide Catalysis

This protocol is adapted from a patented industrial process and is a widely used method for large-scale this compound production.[1]

Materials:

  • Acetaldehyde (88.1 g)

  • 1N Aqueous Sodium Hydroxide (NaOH) solution (1 ml)

  • Hydrogen Cyanide (HCN) (59.4 g)

  • 50% Sulfuric Acid (H₂SO₄)

Procedure:

  • In a 500 ml flask equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, combine acetaldehyde and the aqueous sodium hydroxide solution.

  • Maintain the temperature of the flask at 10°C while adding hydrogen cyanide dropwise.

  • After the addition of hydrogen cyanide is complete, allow the solution to react for 2 hours at 20°C.

  • Adjust the pH of the solution to 3 by adding 50% sulfuric acid.

  • Connect the flask to a vacuum system to remove any unreacted hydrogen cyanide.

  • The remaining residue is this compound.

Chemical Synthesis: Triethylamine Catalysis

This protocol is based on a method described for the rapid synthesis of a related compound, this compound acetate (B1210297), and is representative of a fast, base-catalyzed approach.[3]

Materials:

  • Acetaldehyde

  • Hydrogen Cyanide

  • Triethylamine

Procedure:

  • Combine acetaldehyde and a catalytic amount of triethylamine in a suitable reaction vessel.

  • Add hydrogen cyanide to the mixture. The reaction is highly exothermic and may require cooling to maintain the desired temperature.

  • The reaction is extremely rapid, proceeding to completion in a matter of seconds.

  • The product, this compound, can be purified by distillation.

Enzymatic Synthesis: (S)-Hydroxynitrile Lyase (HbHNL) Catalysis

This representative protocol is based on the known properties of (S)-hydroxynitrile lyase from Hevea brasiliensis (HbHNL), which is active towards aliphatic aldehydes like acetaldehyde.[4][5] While a specific detailed protocol for this compound synthesis was not available, the following is a generalized procedure based on similar enzymatic cyanohydrin syntheses.[2]

Materials:

  • Acetaldehyde

  • Hydrogen Cyanide

  • Immobilized (S)-Hydroxynitrile Lyase from Hevea brasiliensis (HbHNL)

  • Citrate (B86180) Buffer (pH 4.0)

  • Organic Solvent (e.g., methyl tert-butyl ether - MTBE)

Procedure:

  • Prepare a biphasic system by combining an aqueous buffer solution (e.g., citrate buffer, pH 4.0) and an organic solvent (e.g., MTBE).

  • Add acetaldehyde to the organic phase.

  • Introduce the immobilized HbHNL to the reaction mixture.

  • Add hydrogen cyanide to the mixture.

  • Maintain the reaction at a low temperature (e.g., 5°C) with stirring for a period of several hours to days, monitoring the reaction progress by a suitable analytical method (e.g., GC or HPLC).

  • Upon completion, separate the organic phase containing the (S)-lactonitrile product. The immobilized enzyme can potentially be recovered and reused.

Visualizing the Synthesis Pathways

To further elucidate the described protocols, the following diagrams illustrate the key reaction mechanisms and experimental workflows.

Chemical_Synthesis_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation acetaldehyde Acetaldehyde (CH₃CHO) intermediate Tetrahedral Intermediate acetaldehyde->intermediate cyanide Cyanide Ion (CN⁻) cyanide->acetaldehyde hcn HCN This compound This compound (CH₃CH(OH)CN) intermediate->this compound + H⁺ base Base (B:) hcn->cyanide + B: hb HB⁺

Chemical Synthesis Reaction Mechanism.

Enzymatic_Synthesis_Workflow start Start prepare_biphasic Prepare Biphasic System (Buffer + Organic Solvent) start->prepare_biphasic add_acetaldehyde Add Acetaldehyde to Organic Phase prepare_biphasic->add_acetaldehyde add_enzyme Add Immobilized HbHNL add_acetaldehyde->add_enzyme add_hcn Add Hydrogen Cyanide add_enzyme->add_hcn react React at Controlled Temperature (e.g., 5°C) with Stirring add_hcn->react monitor Monitor Reaction Progress (GC/HPLC) react->monitor monitor->react Incomplete separate Separate Organic Phase monitor->separate Complete product (S)-Lactonitrile Product separate->product recover_enzyme Recover and Reuse Immobilized Enzyme separate->recover_enzyme

Enzymatic Synthesis Experimental Workflow.

Conclusion

The choice between chemical and enzymatic synthesis of this compound depends heavily on the desired outcome and available resources.

Chemical synthesis , particularly with base catalysis, offers a rapid and high-yielding route to racemic this compound. These methods are well-suited for large-scale industrial production where the primary goal is to maximize throughput and yield, and subsequent resolution of enantiomers may be a separate consideration. The use of strong bases and highly toxic hydrogen cyanide necessitates careful handling and safety precautions.

Enzymatic synthesis using hydroxynitrile lyases provides a powerful alternative for the production of enantiomerically pure this compound. The mild reaction conditions and high selectivity make this an attractive "green" chemistry approach. While reaction times can be longer and the availability and cost of the enzyme may be a factor, the ability to directly produce a single enantiomer can eliminate the need for costly and often inefficient resolution steps, which is particularly advantageous in the synthesis of chiral pharmaceuticals.

Ultimately, the selection of a synthesis protocol should be guided by a thorough evaluation of the specific project requirements, including desired stereochemistry, scale of production, cost, and environmental considerations.

References

Comparative Study of Cyanohydrin Stability: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of cyanohydrins is critical for their successful application as versatile intermediates in organic synthesis. This guide provides an objective comparison of cyanohydrin stability under various conditions, supported by experimental data and detailed protocols.

Cyanohydrins, possessing both a hydroxyl and a nitrile group on the same carbon, are valuable precursors for a wide range of functional groups, including α-hydroxy acids, α-amino alcohols, and various heterocyclic compounds. However, their utility is often hampered by their inherent instability, as they can readily decompose back to the parent aldehyde or ketone and hydrogen cyanide. This equilibrium is influenced by several factors, primarily pH, temperature, and the structure of the parent carbonyl compound.

Factors Influencing Cyanohydrin Stability

The stability of a cyanohydrin is a delicate balance dictated by its chemical environment and molecular structure. Generally, cyanohydrins are more stable under acidic conditions and decompose in neutral or alkaline solutions.[1][2] Increased temperatures also accelerate the decomposition of these compounds.[3]

Structurally, aromatic cyanohydrins tend to be more stable than their aliphatic counterparts. This increased stability can be attributed to the electronic effects of the aromatic ring. Furthermore, substituents on the aromatic ring can also play a significant role in modulating stability.[4]

Stabilization can be achieved by maintaining a cool and slightly acidic environment (pH 4-5).[5] Additionally, the conversion of the hydroxyl group into an ether or ester, a process known as O-protection, can effectively prevent decomposition.[6]

Quantitative Comparison of Cyanohydrin Stability

To provide a clear comparison, the following table summarizes the stability data for several common cyanohydrins under specified conditions.

CyanohydrinParent Aldehyde/KetoneTypeConditionsStability DataReference(s)
Acetone CyanohydrinAcetoneAliphatic (Ketone-derived)0.1% solutionHalf-life: 57 min at pH 4.9, 28 min at pH 6.3, 8 min at pH 6.8[7][8]
Acetone CyanohydrinAcetoneAliphatic (Ketone-derived)pH 7, 26°CHalf-life: 9 minutes[8][9]
MandelonitrileBenzaldehydeAromatic4°C in waterStable at pH < 4; decomposes at pH > 4[1]
MandelonitrileBenzaldehydeAromaticNeutral pHLess stable than at acidic pH, but more stable than many aliphatic cyanohydrins.[10]
GlycolonitrileFormaldehydeAliphatic (Aldehyde-derived)GeneralDecomposes readily, especially in alkaline solutions.[11]
Substituted Benzaldehyde CyanohydrinsSubstituted BenzaldehydesAromaticGeneralOrtho-substituents can increase stability due to steric hindrance.[4]

Experimental Protocols for Stability Assessment

A reliable assessment of cyanohydrin stability is crucial for process development and optimization. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

General Protocol for Cyanohydrin Stability Assay using HPLC:

Objective: To determine the rate of decomposition of a cyanohydrin under specific pH and temperature conditions.

Materials:

  • Cyanohydrin of interest

  • Buffer solutions of desired pH (e.g., citrate (B86180) buffer for acidic conditions, phosphate (B84403) buffer for neutral to slightly alkaline conditions)

  • HPLC grade solvents (e.g., acetonitrile, water)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Thermostatically controlled water bath or incubator

  • Volumetric flasks and pipettes

  • pH meter

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the cyanohydrin in a suitable organic solvent (e.g., acetonitrile). From this, prepare a series of standard solutions of known concentrations.

  • Reaction Setup: In a thermostatically controlled environment, prepare a solution of the cyanohydrin in the desired buffer at a known initial concentration.

  • Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture.

  • Quenching (if necessary): To stop the decomposition, the sample can be immediately diluted with a mobile phase or a slightly acidic solution.

  • HPLC Analysis: Inject the samples onto the HPLC system. The separation of the cyanohydrin from its decomposition products (the parent aldehyde/ketone) is achieved on the column.

  • Quantification: Monitor the disappearance of the cyanohydrin peak and/or the appearance of the parent carbonyl peak over time. Use the standard curve to determine the concentration of the cyanohydrin at each time point.[1][2]

  • Data Analysis: Plot the concentration of the cyanohydrin versus time. From this data, the rate constant and half-life of the decomposition can be calculated.

Visualizing Reaction Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

G cluster_decomposition Decomposition Aldehyde/Ketone Aldehyde/Ketone Cyanohydrin Cyanohydrin Aldehyde/Ketone->Cyanohydrin + HCN Cyanide (HCN) Cyanide (HCN) Cyanohydrin_dec Cyanohydrin Aldehyde/Ketone_dec Aldehyde/Ketone Cyanohydrin_dec->Aldehyde/Ketone_dec HCN_dec HCN Cyanohydrin_dec->HCN_dec

Caption: General reaction pathway for cyanohydrin formation and decomposition.

G start Prepare Cyanohydrin Solution in Buffered Solvent incubate Incubate at Constant Temperature start->incubate sample Withdraw Aliquots at Time Intervals incubate->sample quench Quench Reaction (e.g., Dilution/Acidification) sample->quench analyze Analyze by HPLC/GC quench->analyze quantify Quantify Cyanohydrin Concentration analyze->quantify calculate Calculate Rate Constant and Half-life quantify->calculate

Caption: Experimental workflow for a cyanohydrin stability assay.

Conclusion

The stability of cyanohydrins is a multifaceted property that is crucial to consider in their application in research and development. This guide provides a foundational understanding of the factors governing their stability, quantitative data for comparison, and a practical protocol for experimental assessment. By carefully controlling reaction and storage conditions, and by selecting appropriate analytical methods, researchers can effectively harness the synthetic potential of these valuable chemical intermediates.

References

The Crucial Role of Lactonitrile in the Chemistry of Life's Origins: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the foundational molecules of prebiotic chemistry is paramount. Among the candidates for key precursors to life's building blocks, lactonitrile, an alpha-aminonitrile, has emerged as a molecule of significant interest. This guide provides an objective comparison of this compound's performance against other proposed prebiotic molecules, supported by available experimental data and detailed methodologies, to illuminate its potential role in the emergence of life.

This compound (CH₃CH(OH)CN) is the cyanohydrin of acetaldehyde (B116499) and is considered a plausible prebiotic precursor to amino acids, the fundamental units of proteins. Its formation through the Strecker synthesis, a reaction involving an aldehyde (acetaldehyde), ammonia (B1221849), and hydrogen cyanide, is a well-established pathway for the abiotic synthesis of amino acids.[1][2][3] The significance of nitrile chemistry, in general, is increasingly recognized in origin of life scenarios, with aminonitriles like this compound seen as energetically activated intermediates that can bypass the thermodynamically challenging dehydration reactions required for the polymerization of amino acids in aqueous environments.[4][5]

Comparative Performance of Prebiotic Precursors

Assessing the viability of any prebiotic molecule hinges on its synthesis, stability, and reactivity under conditions thought to be prevalent on early Earth. Here, we compare this compound to other key players in origin of life chemistry.

Synthesis and Yields

The primary route to this compound in a prebiotic setting is the Strecker synthesis. While direct quantitative yield comparisons under identical prebiotic conditions are scarce in the literature, studies on the formation of N-formylaminonitriles in formamide (B127407) provide some insights into the efficiency of aminonitrile formation from various aldehydes.

Precursor/PathwayProductReported YieldConditionsReference
This compound Pathway
Acetaldehyde + NaCN + Formic Acid in FormamideN-Formylalanine Nitrile51% (after 16h at 80°C)80°C, 16h[5]
Glycolonitrile Pathway
Formaldehyde + NaCN + Formic Acid in FormamideN-Formylglycine Nitrile47% (after 16h at 80°C)80°C, 16h[5]
α-Ketoacid Pathway
Pyruvate + DAP + NaCN in Bicarbonate BufferAlanine (B10760859) (via hydantoin)78% (hydrolysis of hydantoin)Room temperature for hydantoin (B18101) formation, then 80°C for hydrolysis[6][7]
Glyoxylate + DAP + NaCN in Bicarbonate BufferGlycine (via hydantoin)14-61% (hydrolysis of hydantoin)Room temperature for hydantoin formation, then 80°C for hydrolysis[6]

Table 1: Comparison of Reported Yields for the Synthesis of Amino Acid Precursors. DAP = Diaminophosphate.

It is important to note that the conditions in these studies vary, making a direct, unequivocal comparison challenging. However, the data suggests that the formation of aminonitriles, the precursors to amino acids like alanine (from this compound), can be highly efficient. The α-ketoacid pathway also demonstrates high yields, particularly for the formation of alanine from pyruvate.

Stability Under Prebiotic Conditions

The persistence of a prebiotic molecule is crucial for its subsequent involvement in the formation of more complex structures. The stability of this compound and other aminonitriles is influenced by factors such as pH, temperature, and ultraviolet (UV) radiation.

While specific quantitative data on the stability of this compound under a wide range of prebiotic conditions is limited, general principles of organic chemistry suggest that aminonitriles can be susceptible to hydrolysis, especially under acidic or basic conditions, to form amino acids. This hydrolysis can be seen as both a stability challenge and a productive pathway. The presence of a formyl group on the amine can protect the aminonitrile from reversion to its Strecker starting materials during hydration.[5][8]

UV radiation was a significant factor on the early Earth. While UV light can be destructive to organic molecules, it can also drive chemical reactions.[9][10] Some studies suggest that certain prebiotic molecules could have been protected from UV radiation in environments like ferrocyanide-rich lakes.[9] Metal ions may have also played a role in protecting prebiotic molecules like peptides from UV degradation.[11][12] Further research is needed to quantify the photostability of this compound under various plausible prebiotic scenarios.

Reactivity in Prebiotic Pathways

The true measure of a prebiotic precursor's importance is its ability to participate in reactions that lead to the building blocks of life. Aminonitriles, including this compound, are considered "energy-rich" due to their nitrile group, which can be harnessed for peptide bond formation without the need for external activating agents.[4] This provides a potential advantage over the direct polymerization of amino acids, which is an energetically unfavorable process in water.

Recent research has shown that α-aminonitriles can undergo chemoselective, high-yielding ligation in water to form peptides, tolerating all 20 proteinogenic amino acid side chains.[4] This suggests a plausible pathway to peptides on the early Earth that bypasses the challenges associated with amino acid polymerization.

Experimental Protocols

Prebiotic Synthesis of this compound (via Strecker Synthesis)

The Strecker synthesis is a cornerstone of prebiotic amino acid synthesis. A general protocol for the formation of an α-aminonitrile like this compound under simulated prebiotic conditions is as follows:

  • Reactant Preparation: A solution of an aldehyde (e.g., acetaldehyde) is prepared in an aqueous environment or a solvent like formamide.

  • Addition of Ammonia and Cyanide: A source of ammonia (e.g., ammonium (B1175870) chloride) and a cyanide salt (e.g., potassium cyanide) are added to the aldehyde solution.[2][3]

  • Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration. The pH of the solution is a critical parameter and is often maintained in the neutral to slightly alkaline range.

  • Formation of α-Aminonitrile: The reaction proceeds through the formation of an imine intermediate, which is then attacked by the cyanide ion to yield the α-aminonitrile (this compound).

  • Hydrolysis to Amino Acid (Optional): The resulting aminonitrile can be hydrolyzed, often under acidic or basic conditions, to yield the corresponding amino acid (alanine).[2]

Visualizing Prebiotic Pathways

To better understand the chemical logic of these prebiotic syntheses, diagrams generated using Graphviz are provided below.

Strecker_Synthesis Acetaldehyde Acetaldehyde Imine Imine Intermediate Acetaldehyde->Imine Ammonia Ammonia Ammonia->Imine Hydrogen_Cyanide Hydrogen Cyanide This compound This compound (α-Aminonitrile) Hydrogen_Cyanide->this compound Imine->this compound Alanine Alanine (Amino Acid) This compound->Alanine Hydrolysis

Caption: The Strecker synthesis pathway for the formation of this compound and its subsequent hydrolysis to alanine.

Peptide_Formation cluster_reactants Reactants Aminonitrile_1 This compound Peptide_Bond Peptide Bond Formation (Dipeptide) Aminonitrile_1->Peptide_Bond Aminonitrile_2 Another Aminonitrile Aminonitrile_2->Peptide_Bond

References

Comparison of different cyanide sources for lactonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lactonitrile (2-hydroxypropanenitrile) is a valuable intermediate in the synthesis of lactic acid and its esters, as well as other fine chemicals. Its production via the hydrocyanation of acetaldehyde (B116499) is a well-established process. However, the choice of cyanide source can significantly impact reaction efficiency, safety, and overall process viability. This guide provides a comparative analysis of four common cyanide sources—hydrogen cyanide (HCN), sodium cyanide (NaCN), potassium cyanide (KCN), and trimethylsilyl (B98337) cyanide (TMSCN)—for the synthesis of this compound, supported by available experimental data and detailed protocols.

Comparison of Cyanide Sources for this compound Synthesis

The selection of a cyanide source for this compound synthesis involves a trade-off between reactivity, safety, and ease of handling. While hydrogen cyanide offers high reactivity and yield, its extreme toxicity necessitates stringent safety protocols. Alkali metal cyanides like sodium and potassium cyanide are solid, non-volatile alternatives, but their use often involves the in-situ generation of HCN. Trimethylsilyl cyanide is a less toxic and versatile reagent that yields a protected form of this compound, though it often requires a catalyst.

ParameterHydrogen Cyanide (HCN)Sodium Cyanide (NaCN)Potassium Cyanide (KCN)Trimethylsilyl Cyanide (TMSCN)
Product This compoundThis compoundThis compound / O-Acylated this compoundO-Trimethylsilyl this compound
Typical Yield 99 mol%[1]77-78% (for acetone (B3395972) cyanohydrin, adaptable)Good to excellent (qualitative)[2]>90% (for various aldehydes/ketones)[2]
Reaction Time 2 hours[1]3 hours (for acetone cyanohydrin)Not Specified10 minutes - 2 hours[2][3]
Temperature 5-10 °C[1]10-20 °C (for acetone cyanohydrin)Room Temperature to -40 °C[2]Room Temperature[2][3]
Catalyst Basic catalyst (e.g., amine)[4]In-situ generation with acid (e.g., H₂SO₄)[5]None or with acylating agent[2]Lewis Acid (e.g., AuCl₃, NbF₅)[2][3]
Key Advantages High yield, high purity product[4]Solid, non-volatile, in-situ HCN generation[5]Solid, non-volatileSafer to handle, high yield of protected product[1][6]
Key Disadvantages Extremely toxic and volatile gas[5][7]Generates toxic HCN in situ, lower yieldGenerates toxic HCN in situMoisture sensitive, requires catalyst

Experimental Protocols

Detailed methodologies for the synthesis of this compound using different cyanide sources are provided below. These protocols are based on published literature and should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of this compound using Hydrogen Cyanide

This protocol is adapted from a patented industrial process and is reported to yield 99 mol% of this compound.[1]

Materials:

  • Acetaldehyde

  • Hydrogen Cyanide (HCN)

  • Basic catalyst (e.g., triethylamine)

  • Reaction vessel with cooling capabilities

Procedure:

  • To a reaction vessel, add a basic catalyst.

  • While maintaining the temperature of the reaction vessel at 5 to 10°C, simultaneously supply acetaldehyde and hydrogen cyanide over a period of two hours.

  • Upon completion of the addition, the reaction mixture contains this compound.

  • The product can be purified by distillation.

Synthesis of this compound using Sodium Cyanide (In-situ HCN Generation)

This protocol is adapted from the synthesis of acetone cyanohydrin and can be modified for acetaldehyde. The reported yield for acetone cyanohydrin is 77-78%.[8]

Materials:

  • Acetaldehyde

  • Sodium Cyanide (NaCN)

  • Sulfuric Acid (40%)

  • Water

  • Reaction vessel with cooling and stirring capabilities

Procedure:

  • In a flask equipped with a stirrer and cooling bath, prepare a solution of sodium cyanide in water.

  • Add acetaldehyde to the sodium cyanide solution.

  • Cool the mixture to 10-15°C with vigorous stirring.

  • Slowly add 40% sulfuric acid to the mixture over a period of three hours, maintaining the temperature between 10° and 20°C.

  • After the addition is complete, continue stirring for 15 minutes.

  • The this compound layer can be separated, and the aqueous layer can be extracted with a suitable solvent (e.g., ether).

  • The combined organic layers are dried and the product is purified by distillation under reduced pressure.

Synthesis of O-Acylated this compound using Potassium Cyanide

This method produces an O-acylated this compound and is reported to give good to excellent yields for various aldehydes.[2]

Materials:

  • Acetaldehyde

  • Potassium Cyanide (KCN)

  • Acetic Anhydride (B1165640)

  • Solvent (e.g., DMSO)

  • Reaction vessel

Procedure:

  • In a reaction vessel, dissolve potassium cyanide in DMSO.

  • Add acetaldehyde to the solution.

  • Add acetic anhydride to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC or GC).

  • The product can be isolated by extraction and purified by chromatography.

Synthesis of O-Trimethylsilyl this compound using Trimethylsilyl Cyanide

This protocol describes the cyanosilylation of an aldehyde to form an O-trimethylsilyl cyanohydrin, with reported yields of over 90% for various aldehydes and ketones.[2][3]

Materials:

  • Acetaldehyde

  • Trimethylsilyl Cyanide (TMSCN)

  • Lewis Acid Catalyst (e.g., 1 mol% Gold(III) chloride)

  • Solvent (if necessary)

  • Reaction vessel

Procedure:

  • In a reaction vessel, add acetaldehyde and the Lewis acid catalyst.

  • Add trimethylsilyl cyanide to the mixture.

  • Stir the reaction at room temperature for approximately 30 minutes.

  • The reaction progress can be monitored by NMR.

  • The resulting O-trimethylsilyl this compound can be used directly or deprotected to yield this compound.

Signaling Pathways and Experimental Workflows

The synthesis of this compound from acetaldehyde and a cyanide source follows a nucleophilic addition mechanism. The experimental workflow involves the careful mixing of reagents under controlled temperature, followed by product isolation and purification.

Lactonitrile_Synthesis_Workflow General Experimental Workflow for this compound Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Acetaldehyde Acetaldehyde Mixing Mixing & Reaction (Controlled Temperature, Optional Catalyst) Acetaldehyde->Mixing Cyanide_Source Cyanide Source (HCN, NaCN, KCN, TMSCN) Cyanide_Source->Mixing Isolation Isolation (e.g., Extraction) Mixing->Isolation Purification Purification (e.g., Distillation) Isolation->Purification Product This compound or Derivative Purification->Product Nucleophilic_Addition_Mechanism Nucleophilic Addition of Cyanide to Acetaldehyde Acetaldehyde Acetaldehyde (CH₃CHO) Intermediate Tetrahedral Intermediate [CH₃CH(O⁻)CN] Acetaldehyde->Intermediate Nucleophilic Attack Cyanide Cyanide Ion (CN⁻) Cyanide->Intermediate Protonation Protonation (from H₂O or HCN) Intermediate->Protonation This compound This compound [CH₃CH(OH)CN] Protonation->this compound

References

Safety Operating Guide

Proper Disposal of Lactonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of lactonitrile, a highly toxic and reactive chemical commonly used in synthetic chemistry. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

This compound is classified as an extremely hazardous substance due to its high acute toxicity upon ingestion, inhalation, or skin contact.[1] It is also a combustible liquid and can release fatal hydrogen cyanide (HCN) gas, particularly when in contact with acids or upon heating.[2][3] Therefore, all handling and disposal must be conducted with extreme caution in a well-ventilated chemical fume hood, utilizing appropriate personal protective equipment (PPE).

Immediate Safety and Handling

Before beginning any work with this compound, ensure that a current Safety Data Sheet (SDS) is readily available and has been reviewed by all personnel involved.

  • Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical-resistant gloves (double-gloving with nitrile or using thicker butyl rubber gloves is recommended), and safety goggles or a face shield.[4] All manipulations should occur within a certified chemical fume hood.[3][4]

  • Spill Response: In the event of a small spill within a fume hood, trained personnel wearing appropriate PPE can manage the cleanup. For larger spills, or any spill outside of a fume hood, evacuate the area immediately, alert emergency responders, and move upwind from the spill.[5]

  • Incompatibilities: this compound is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[5] Contact with acids or bases can liberate highly toxic hydrogen cyanide gas.[2][3]

Quantitative Hazard Data

The following table summarizes key quantitative data for this compound, underscoring the critical need for careful handling.

PropertyValueCitation(s)
Acute Toxicity Fatal if swallowed, in contact with skin, or if inhaled. An oral dose of >10 mg/kg is lethal in animals.[1][6]
Flash Point 77 °C (170 °F)[5]
Vapor Pressure 10 mmHg at 74 °C (165.2 °F)[5]
US EPA Waste Numbers D003 (Reactivity), P030 (Cyanide Compounds)[7]
Regulatory Status Classified as an Extremely Hazardous Substance under Section 302 of the U.S. Emergency Planning and Community Right-to-Know Act (EPCRA).[3][8]

This compound Disposal Workflow

The proper disposal of this compound waste is a multi-step process that prioritizes safety and regulatory compliance. The following diagram illustrates the logical workflow from waste generation to final disposal.

Lactonitrile_Disposal_Workflow start Waste this compound Generated ppe Wear Full PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1: Safety First hood Work in a Certified Chemical Fume Hood ppe->hood collect Collect Waste in a Dedicated, Labeled Container hood->collect Step 2: Segregation check_ph Ensure Waste is Alkaline (pH > 10) to Prevent HCN Gas Formation collect->check_ph Step 3: Stabilization neutralize Chemical Neutralization: Alkaline Chlorination (See Protocol Below) check_ph->neutralize Step 4: Treatment verify Verify Absence of Cyanide (Optional but Recommended) neutralize->verify Step 5: Verification final_container Transfer Treated Waste to Hazardous Waste Container verify->final_container Step 6: Final Packaging disposal Dispose via Institutional EHS Guidelines final_container->disposal Step 7: Final Disposal end Disposal Complete disposal->end

Caption: Logical workflow for the safe disposal of this compound waste.

Experimental Protocol: Chemical Neutralization of this compound Waste

The standard and most effective method for neutralizing cyanide-containing waste, such as this compound, in a laboratory setting is through oxidation under alkaline conditions.[4] This procedure converts the highly toxic cyanide (CN⁻) into the much less toxic cyanate (B1221674) (OCN⁻).

Materials:

  • This compound waste

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

  • Sodium hypochlorite (B82951) (NaOCl) solution (household bleach, typically 5-6%)

  • Stir plate and stir bar

  • pH paper or pH meter

  • Appropriate waste container

Procedure:

  • Preparation: Perform all steps in a certified chemical fume hood while wearing full PPE.

  • Alkalinization:

    • Place the container with the this compound waste on a stir plate and begin gentle stirring.

    • Slowly add sodium hydroxide solution to the waste.

    • Monitor the pH of the solution. Continue adding NaOH until the pH is stable at >10. This is critical to prevent the generation of HCN gas.[4]

  • Oxidation:

    • While stirring, slowly add an excess of sodium hypochlorite (bleach) solution to the alkaline waste. A common recommendation is to use a significant excess to ensure complete oxidation.

    • Allow the mixture to stir for several hours, or preferably overnight, to ensure the reaction goes to completion.[4]

  • Verification (Optional but Recommended):

    • Before final disposal, it is advisable to verify the absence of free cyanide. This can be done using commercially available cyanide test strips.[4] Follow the manufacturer's instructions for the test strips.

  • Final Disposal:

    • Once the neutralization is complete and verified, the treated waste must be transferred to a properly labeled hazardous waste container.

    • Consult your institution's Environmental Health and Safety (EHS) office for final disposal procedures, as regulations for treated waste streams can vary.[4][5]

Empty Container Disposal:

Empty containers that held this compound are considered to contain acutely hazardous residue. They must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines.

By strictly following these procedures, laboratory professionals can safely manage and dispose of this compound waste, minimizing risk and ensuring environmental protection. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

Essential Safety and Logistical Information for Handling Lactonitrile

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and logistical guidance for the handling and disposal of lactonitrile. Adherence to these procedures is essential to mitigate the significant health risks associated with this chemical.

This compound is a highly toxic compound that can be fatal if swallowed, inhaled, or absorbed through the skin.[1][2][3] It is imperative that all personnel handling this substance are thoroughly familiar with its hazards and follow the prescribed safety measures. Contact with acids or heat can liberate highly toxic hydrogen cyanide gas.[1][4]

Personal Protective Equipment (PPE)

The selection and proper use of appropriate personal protective equipment are the primary defense against exposure to this compound. The following table summarizes the required PPE for various tasks.

Task ScenarioEye and Face ProtectionSkin and Body ProtectionRespiratory ProtectionHand Protection
Routine Handling (in a fume hood) Chemical splash goggles and a face shield.[1]Impervious clothing, such as a lab coat, and closed-toe shoes.[4][5]A NIOSH/MSHA-approved respirator with a Type AB-P filter or equivalent, appropriate for the exposure of concern.[1][2][4]Compatible chemical-resistant gloves (e.g., nitrile).[2][4][5]
Spill Cleanup Chemical splash goggles and a face shield.[1]A fully-encapsulating, chemical-resistant suit.[6]A positive pressure, full face-piece self-contained breathing apparatus (SCBA) or a pressure-demand supplied-air respirator with escape SCBA.[6][7]Inner and outer chemical-resistant gloves.[7]
Emergency Situations Full face-shield.[1]Full body protective clothing.[1]A positive pressure, full face-piece self-contained breathing apparatus (SCBA) or a pressure-demand supplied-air respirator with escape SCBA.[6][7]Inner and outer chemical-resistant gloves.[7]

Quantitative Exposure Limits:

ParameterValue
OSHA PEL (8-hour TWA)5 mg/m³[4]
Vapor Pressure<0.026 mmHg @ 25°C[1]

Operational Plan: Step-by-Step Handling and Disposal

A systematic approach to handling and disposing of this compound is crucial for ensuring laboratory safety.

1. Preparation and Handling:

  • All handling of this compound must be conducted within a certified chemical fume hood.[4]

  • Before beginning work, ensure that a safety shower and eye wash station are readily accessible.[2]

  • Avoid all personal contact with the chemical, including inhalation of vapors.[1]

  • Keep containers of this compound tightly sealed when not in use and store in a cool, dry, dark, and well-ventilated area away from incompatible materials such as oxidizing agents and acids.[1][4]

2. In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes and remove all contaminated clothing.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids apart.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, administer 100% oxygen and provide artificial respiration if necessary.[4][6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[6] Seek immediate medical attention.

3. Spill Response:

  • Minor Spills (in a fume hood):

    • Remove all ignition sources.[1]

    • Contain the spillage and absorb it with an inert material.

    • Clean the area thoroughly.

  • Major Spills:

    • Evacuate the area immediately and move upwind.[1]

    • Alert emergency responders, providing them with the location and nature of the hazard.[1]

4. Disposal Plan:

  • All waste containing this compound must be considered hazardous.

  • Collect waste in closed, suitable, and properly labeled containers for disposal.[2]

  • Consult with your institution's environmental health and safety department or a licensed waste management authority for proper disposal procedures.[1]

  • Do not dispose of this compound down the drain or with general laboratory waste.

Experimental Workflow and Safety Logic

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

Lactonitrile_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood prep_emergency Locate Emergency Equipment prep_fume_hood->prep_emergency handling_weigh Weigh/Measure in Hood prep_emergency->handling_weigh handling_reaction Perform Experiment in Hood handling_weigh->handling_reaction handling_storage Store Securely handling_reaction->handling_storage cleanup_decontaminate Decontaminate Glassware handling_reaction->cleanup_decontaminate emergency_spill Spill Occurs handling_reaction->emergency_spill emergency_exposure Exposure Occurs handling_reaction->emergency_exposure cleanup_waste Collect Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via Approved Vendor cleanup_waste->cleanup_dispose emergency_evacuate Evacuate Area emergency_spill->emergency_evacuate emergency_first_aid Administer First Aid emergency_exposure->emergency_first_aid emergency_notify Notify EHS emergency_evacuate->emergency_notify emergency_first_aid->emergency_notify

Caption: Workflow for Safe this compound Handling and Disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.